molecular formula C5H11NO B1311845 (1R,2R)-2-Aminocyclopentanol CAS No. 68327-03-7

(1R,2R)-2-Aminocyclopentanol

Cat. No.: B1311845
CAS No.: 68327-03-7
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Aminocyclopentanol Hydrochloride (CAS RN: 68327-11-7) is a chiral, enantiomerically pure aminocyclopentanol derivative of high value in scientific research and development. This compound serves as a versatile chiral building block and synthetic intermediate, particularly in the preparation of pharmaceuticals and complex organic molecules. Its defined stereochemistry, indicated by the (1R,2R) configuration, is critical for creating compounds with specific three-dimensional structures, which can directly influence biological activity and material properties . Researchers utilize this compound in the synthesis of highly enantioenriched trans-1,2-amino alcohols, a class of compounds with significant applications in medicinal chemistry and asymmetric synthesis . The hydrochloride salt form enhances the compound's stability and handling properties. With a molecular formula of C5H12ClNO and a molecular weight of 137.61 g/mol, it is characterized by a specific optical rotation [α]20/D of approximately -34° (C=1, H2O) and a melting point of around 180°C . This product is offered at a high purity level, typically >98.0% as determined by titration, and is supplied as a white to light yellow crystalline powder . Proper storage is essential to maintain its quality; it should be kept refrigerated (0-10°C), protected from moisture due to its hygroscopic nature, and stored under an inert atmosphere . This chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440241
Record name (1R,2R)-2-Aminocyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68327-03-7, 59260-76-3
Record name (1R,2R)-2-Aminocyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-aminocyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2R)-2-aminocyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Enantiomerically Pure (1R,2R)-2-Aminocyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Enantiomerically pure (1R,2R)-2-aminocyclopentanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry is often essential for the biological activity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the primary methods for obtaining this valuable intermediate in high enantiomeric purity. Key synthetic strategies, including classical chemical resolution, enzymatic kinetic resolution, and potential asymmetric synthesis routes, are discussed in detail. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthetic approach.

Introduction

The demand for enantiomerically pure chiral compounds in the pharmaceutical industry is driven by the often-differentiated pharmacological and toxicological profiles of enantiomers. This compound is a key chiral intermediate used in the synthesis of various biologically active molecules. The trans-relationship between the amino and hydroxyl groups, along with their specific absolute stereochemistry, imparts a rigid and defined conformation that is crucial for molecular recognition in biological systems. This guide explores the prevalent methods for the synthesis of this compound, with a focus on practical and scalable approaches.

Chemical Resolution of Racemic trans-2-(N-Benzylamino)cyclopentanol

One of the most common and industrially viable methods for obtaining enantiomerically pure this compound is through the chemical resolution of a racemic precursor. This process typically involves three main stages: synthesis of the racemic N-protected amino alcohol, diastereomeric salt formation with a chiral resolving agent, and deprotection to yield the final product.

Synthesis of Racemic trans-2-(N-Benzylamino)cyclopentanol

The synthesis begins with the aminolysis of cyclopentene oxide with benzylamine. This reaction yields the racemic trans-2-(N-benzylamino)cyclopentanol.

G cyclopentene_oxide Cyclopentene Oxide racemic_precursor Racemic trans-2-(N-Benzylamino)cyclopentanol cyclopentene_oxide->racemic_precursor Aminolysis benzylamine Benzylamine benzylamine->racemic_precursor

Caption: Synthesis of the racemic precursor.

Diastereomeric Resolution with R-(-)-Mandelic Acid

The racemic mixture is then resolved using a chiral resolving agent, typically R-(-)-mandelic acid. The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization. The less soluble salt, (1R,2R)-2-(N-benzylamino)cyclopentanol-R-(-)-mandelate, precipitates from the solution.

Liberation and Debenzylation

The isolated diastereomeric salt is treated with a base to liberate the enantiomerically enriched (1R,2R)-2-(N-benzylamino)cyclopentanol. The final step is the removal of the N-benzyl protecting group, commonly achieved through catalytic transfer hydrogenation, to yield the desired this compound.

G racemic_precursor Racemic trans-2-(N-Benzylamino)cyclopentanol diastereomeric_salts Diastereomeric Salts racemic_precursor->diastereomeric_salts mandelic_acid R-(-)-Mandelic Acid mandelic_acid->diastereomeric_salts filtration Fractional Crystallization (Filtration) diastereomeric_salts->filtration less_soluble_salt (1R,2R)-isomer Salt filtration->less_soluble_salt more_soluble_salt (1S,2S)-isomer Salt (in mother liquor) filtration->more_soluble_salt base_treatment Base Treatment less_soluble_salt->base_treatment enantioenriched_precursor (1R,2R)-2-(N-Benzylamino)cyclopentanol base_treatment->enantioenriched_precursor debenzylation Catalytic Transfer Hydrogenation enantioenriched_precursor->debenzylation final_product This compound debenzylation->final_product

Caption: Workflow for chemical resolution.

Experimental Protocols

Protocol 2.4.1: Synthesis of Racemic trans-2-(N-Benzylamino)cyclopentanol

  • In a suitable reaction vessel, charge cyclopentene oxide and water (or a mixture of water and o-dichlorobenzene).

  • Add benzylamine (1.0 to 1.05 molar equivalents relative to cyclopentene oxide).

  • Heat the reaction mixture to 95-110 °C and stir until the reaction is complete (monitored by TLC or GC).

  • Upon completion, cool the mixture and remove any excess benzylamine and volatile components under reduced pressure to yield the crude racemic product.

Protocol 2.4.2: Resolution of trans-2-(N-Benzylamino)cyclopentanol

  • Dissolve the racemic trans-2-(N-benzylamino)cyclopentanol in 2-propanol.

  • In a separate flask, dissolve R-(-)-mandelic acid (0.5 to 0.65 molar equivalents) in 2-propanol, heating if necessary.

  • Add the mandelic acid solution to the solution of the racemic amine.

  • Allow the mixture to cool slowly to induce crystallization of the (1R,2R)-2-(N-benzylamino)cyclopentanol-R-(-)-mandelate salt. Seeding may be necessary.

  • Age the slurry at a lower temperature (e.g., 10-12 °C) for several hours.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold 2-propanol.

Protocol 2.4.3: Liberation of (1R,2R)-2-(N-Benzylamino)cyclopentanol

  • Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., potassium hydroxide).

  • Stir the mixture until the salt is fully dissolved and the free amine is liberated into the organic layer.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched N-benzyl protected amino alcohol.

Protocol 2.4.4: Debenzylation via Catalytic Transfer Hydrogenation

  • Dissolve the (1R,2R)-2-(N-benzylamino)cyclopentanol in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Add ammonium formate (3-5 equivalents per benzyl group) as the hydrogen donor.[1]

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization or chromatography.

Quantitative Data
StepProductTypical YieldEnantiomeric Excess (ee)Reference
RacemizationRacemic trans-2-(N-Benzylamino)cyclopentanol>95%N/A[2]
Resolution(1R,2R)-2-(N-Benzylamino)cyclopentanol70-80% (based on the racemate)>99%[3]
DebenzylationThis compound>90%>99%[4]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative to chemical resolution. This method utilizes lipases to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

G racemic_aminocyclopentanol Racemic trans-2-Aminocyclopentanol lipase Lipase (e.g., Candida antarctica Lipase B) racemic_aminocyclopentanol->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Separation lipase->separation Selective Acylation s_enantiomer (1S,2S)-2-Aminocyclopentanol (Unreacted) separation->s_enantiomer r_acylated (1R,2R)-N-Acetyl-2-aminocyclopentanol separation->r_acylated hydrolysis Hydrolysis r_acylated->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol

Protocol 3.1.1: Lipase-Catalyzed N-Acylation

  • Dissolve the racemic trans-2-aminocyclopentanol in a suitable organic solvent (e.g., diethyl ether, tert-butyl methyl ether).

  • Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B, Novozym 435).[5]

  • Add an acyl donor, such as vinyl acetate.

  • Agitate the mixture at a controlled temperature (e.g., 48 °C) and monitor the reaction progress until approximately 50% conversion is reached.

  • Filter off the enzyme.

  • Separate the acylated product from the unreacted amino alcohol by chromatography or extraction.

  • The acylated enantiomer can be deprotected by hydrolysis to yield the other enantiomer of the amino alcohol.

Quantitative Data
SubstrateEnzymeAcyl DonorEnantiomeric Ratio (E)ee of Productee of Unreacted SubstrateReference
cis-2-AminocyclopentanecarboxamideCAL-B2,2,2-Trifluoroethyl butanoate>200>99%99%[3]
Racemic 2-substituted cycloalkanolsLipase PS or Novozym 435Vinyl acetate>200HighHigh[5]

Note: Data for the exact substrate this compound is not explicitly detailed, but the high enantioselectivity for similar substrates suggests this is a viable method.

Asymmetric Synthesis Approaches

Direct asymmetric synthesis of this compound from achiral starting materials is an attractive strategy as it can be more atom-economical than resolution processes. Two potential methods are the Sharpless asymmetric aminohydroxylation and a Diels-Alder approach.

Sharpless Asymmetric Aminohydroxylation

This powerful method allows for the direct conversion of an alkene to a vicinal amino alcohol with high enantioselectivity.[6][7] In the context of this compound synthesis, cyclopentene would be the starting material. The reaction uses a catalytic amount of osmium tetroxide and a chiral ligand to direct the stereochemistry of the addition of the amino and hydroxyl groups across the double bond.

G cyclopentene Cyclopentene protected_product N-Protected this compound cyclopentene->protected_product nitrogen_source Nitrogen Source (e.g., Chloramine-T) nitrogen_source->protected_product catalyst OsO4 (cat.) catalyst->protected_product chiral_ligand Chiral Ligand chiral_ligand->protected_product deprotection Deprotection protected_product->deprotection final_product This compound deprotection->final_product

Caption: Hypothetical Sharpless asymmetric aminohydroxylation route.

Synthesis from Cyclopentadiene

A potential route starting from cyclopentadiene could involve a Diels-Alder reaction with a suitable dienophile, followed by transformations of the resulting bicyclic adduct to install the amino and hydroxyl groups with the desired stereochemistry. This approach would require careful selection of reagents and reaction conditions to control the stereochemical outcome.

G cyclopentadiene Cyclopentadiene diels_alder_adduct Chiral Bicyclic Adduct cyclopentadiene->diels_alder_adduct dienophile Chiral Dienophile or Asymmetric Catalyst dienophile->diels_alder_adduct functional_group_manipulation Functional Group Manipulation diels_alder_adduct->functional_group_manipulation final_product This compound functional_group_manipulation->final_product

Caption: Hypothetical Diels-Alder approach.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective methodologies. The classical chemical resolution of racemic trans-2-(N-benzylamino)cyclopentanol using R-(-)-mandelic acid remains a robust and scalable method, well-suited for industrial production. Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative, with lipases such as Candida antarctica lipase B demonstrating excellent performance on similar substrates. While direct asymmetric synthesis routes like the Sharpless aminohydroxylation or a Diels-Alder approach are conceptually elegant and potentially more atom-economical, their application for the specific synthesis of this compound may require further development and optimization. The choice of synthetic route will ultimately depend on factors such as scale, cost, available resources, and the desired level of enantiopurity.

References

physicochemical properties of (1R,2R)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (1R,2R)-2-aminocyclopentanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks like this compound is fundamental. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, its hydrochloride salt, experimental protocols for their determination, and a visualization of its synthetic pathway.

Introduction

This compound is a chiral amine that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] Its stereochemistry makes it a valuable component in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical aspect of modern drug design.[1][2] This guide focuses on the key physicochemical parameters that define its behavior in chemical and biological systems.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound and its hydrochloride salt. It is important to note that many of the experimental values reported are for the hydrochloride salt, which is more common due to its enhanced stability and solubility.[1]

PropertyThis compoundThis compound HClNotes
Molecular Formula C₅H₁₁NO[3][4]C₅H₁₁NO·HCl[1][2]
Molecular Weight 101.15 g/mol [3][4][5]137.61 g/mol [1][2]
Appearance -White, slightly yellow or orange crystalline powder[1][2]
Melting Point Not available179 - 181 °C[1][2], 191-196 °C[6][7]The discrepancy in melting points may be due to different purities or measurement conditions.
Boiling Point Not available220.9 °C at 760 mmHg[6][8]
Solubility Not availableSoluble in water.[8] The hydrochloride form enhances its solubility.[1]Qualitative data suggests solubility in polar solvents.[8]
pKa 14.93 ± 0.40 (Predicted)[3][9]-This is a predicted value for the free base.
Optical Rotation Not available[α]²⁰D = -32° to -36° (c=1 in H₂O)[1][2]This indicates that it is levorotatory.
Flash Point 62 °C[9]87.4 °C[6][8]

Experimental Protocols

Detailed experimental protocols for determining the are not extensively published. Therefore, generalized, standard laboratory procedures are provided below.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a melting point apparatus.[10][11][12][13]

Materials:

  • This compound hydrochloride

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • Repeat the measurement at least twice with fresh samples to ensure accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[14][15]

Materials:

  • This compound hydrochloride

  • Distilled or deionized water

  • Small vials or flasks with airtight seals

  • Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

  • Analytical balance

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of water. The presence of undissolved solid is essential.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

  • Dilute the supernatant with a known volume of the solvent.

  • Determine the concentration of the compound in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve).

  • Calculate the original solubility based on the dilution factor.

Determination of Optical Rotation

Optical rotation is measured using a polarimeter to determine the extent to which a chiral compound rotates plane-polarized light.[16][17]

Materials:

  • This compound hydrochloride

  • A suitable solvent (e.g., water, as specified in the literature[1][2])

  • Volumetric flask

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of the specified solvent in a volumetric flask to achieve a precise concentration.

  • Calibrate the polarimeter with a blank (the pure solvent).

  • Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

  • Place the sample cell in the polarimeter and measure the angle of rotation.

  • The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • The measurement is typically reported with the temperature and the wavelength of the light used (e.g., the sodium D-line, 589 nm).

Synthetic Pathway Visualization

While this compound is not directly involved in signaling pathways as a signaling molecule itself, its synthesis is a critical process for its application in drug development. The following diagram illustrates a common synthetic route.

Synthesis_Workflow racemic_precursor Racemic 2-(N-benzylamino)- 1-cyclopentanol diastereomeric_salt (1R,2R)-2-(N-benzylamino)- 1-cyclopentanol R-(-)-mandelate racemic_precursor->diastereomeric_salt Optical Resolution resolving_agent R-(-)-Mandelic Acid in 2-Propanol free_base (1R,2R)-2-(N-benzylamino)- 1-cyclopentanol diastereomeric_salt->free_base Alkali Treatment final_product This compound free_base->final_product De-benzylation (e.g., Hydrogenolysis) hcl_salt This compound Hydrochloride final_product->hcl_salt HCl Treatment

Caption: Asymmetric synthesis of this compound.

Conclusion

The , particularly its hydrochloride salt, are well-defined, making it a reliable building block for pharmaceutical synthesis. Understanding these properties through standardized experimental protocols is essential for its effective application in research and development. The provided data and methodologies serve as a comprehensive resource for scientists and researchers working with this important chiral intermediate.

References

(1R,2R)-2-aminocyclopentanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral amine that serves as a versatile intermediate in pharmaceutical research and a building block in asymmetric synthesis. This document details its chemical identifiers, physical properties, and relevant experimental protocols, offering valuable information for its application in drug development and chemical synthesis.

Chemical Identifiers and Physical Properties

This compound and its hydrochloride salt are key chiral building blocks. The hydrochloride form is often preferred due to its enhanced solubility and stability, making it easier to handle and incorporate into various formulations.[1] Below is a summary of their key identifiers and properties.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

IdentifierThis compound (Free Base)This compound Hydrochloride
CAS Number 68327-03-7[2]68327-11-7[1][3][4], 31775-67-4[5]
PubChem CID 10464306[2]16114817[1][4]
MDL Number MFCD10568161[6]MFCD09834692[1][3][4]
Molecular Formula C₅H₁₁NO[2][6]C₅H₁₁NO · HCl[1][3][4]
Molecular Weight 101.15 g/mol [2][6]137.61 g/mol [1][3][4]
InChI InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1[2][3]InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1[3]
InChIKey JFFOUICIRBXFRC-RFZPGFLSSA-N[2]ZFSXKSSWYSZPGQ-TYSVMGFPSA-N[3]
SMILES N[C@@H]1CCC[C@H]1O[3]Cl.N[C@@H]1CCC[C@H]1O[3]
Synonyms (1R,2R)-2-aminocyclopentan-1-ol[2](1R,2R)-trans-2-Aminocyclopentanol hydrochloride[3]

Table 2: Physicochemical Properties

PropertyThis compound Hydrochloride
Appearance White, slightly yellow or orange crystalline powder[1][4]
Melting Point 179 - 181 °C[1][4], 191-196 °C[5]
Optical Rotation [α]20/D = -32° to -36° (c=1 in H₂O)[1][4]
Purity ≥ 98% (Assay by titration)[1][4], ≥97% (GC)[3]
Storage Conditions Store at 2 - 8 °C[1][4], under inert gas (nitrogen or Argon) at 2-8°C[5]

Experimental Protocols

The synthesis and analysis of this compound are critical for its application in research and development. Below are summaries of key experimental methodologies.

Synthesis of this compound

A common synthetic approach involves a multi-step pathway that ensures high stereoselectivity, which is crucial for its use in pharmaceuticals.[7]

General Synthetic Pathway: A widely used method for producing this compound involves the following key steps:

  • Hetero Diels-Alder Reaction: The synthesis often commences with a hetero Diels-Alder reaction between cyclopentadiene and a nitroso compound.[7]

  • Reduction: This is followed by the reduction of the N-O bond.[7]

  • Enzymatic Kinetic Resolution: A crucial step to achieve high optical purity is the enzymatic kinetic resolution of the racemic mixture.[7][8]

  • Deprotection and Salt Formation: The final steps involve the removal of protecting groups and the formation of the hydrochloride salt to improve stability and handling.[7]

An alternative synthesis starts from (1R,2R)-2-aminocyclopentane carboxylic acid, which undergoes protection of the amino group and esterification of the carboxylic acid, followed by further transformations.[5]

G cluster_synthesis Synthetic Pathway Cyclopentadiene Cyclopentadiene Diels_Alder Hetero Diels-Alder Cyclopentadiene->Diels_Alder Nitroso_Compound Nitroso_Compound Nitroso_Compound->Diels_Alder Intermediate_1 cis-2-oxa-3-azabicyclo [2.2.1]hept-5-ene derivative Diels_Alder->Intermediate_1 Reduction Reduction of N-O Bond Intermediate_1->Reduction Intermediate_2 Racemic Aminocyclopentanol Derivative Reduction->Intermediate_2 Resolution Enzymatic Kinetic Resolution Intermediate_2->Resolution Intermediate_3 Enantiopure Protected Aminocyclopentanol Resolution->Intermediate_3 Deprotection Deprotection & Salt Formation Intermediate_3->Deprotection Final_Product This compound Hydrochloride Deprotection->Final_Product

Caption: A generalized synthetic workflow for producing this compound hydrochloride.

Analytical Methodology: HPLC Separation of Stereoisomers

The separation and analysis of aminocyclopentanol stereoisomers are essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[9]

Direct Chiral HPLC Method:

  • Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9]

  • Sample Preparation: Dissolve the aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[9]

Indirect Chiral HPLC Method (after Derivatization):

  • Principle: This approach involves reacting the aminocyclopentanol enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[9]

  • Derivatization Protocol with Marfey's Reagent (FDAA):

    • To 50 µL of a 1 mg/mL solution of the aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[9]

    • Incubate the mixture at 40 °C for 1 hour.[9]

  • Mobile Phase: A gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile) is typically used.[9]

G cluster_hplc HPLC Method Development for Stereoisomer Separation Sample Aminocyclopentanol Stereoisomer Mixture Method_Choice Method Selection Sample->Method_Choice Direct_Method Direct Method (Chiral Stationary Phase) Method_Choice->Direct_Method Direct Indirect_Method Indirect Method (Derivatization) Method_Choice->Indirect_Method Indirect CSP_HPLC HPLC Analysis on CSP Column Direct_Method->CSP_HPLC Derivatization Derivatization with Chiral Reagent (e.g., FDAA) Indirect_Method->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Achiral_HPLC HPLC Analysis on Achiral Column Diastereomers->Achiral_HPLC Separation Separated Stereoisomers CSP_HPLC->Separation Achiral_HPLC->Separation

Caption: Workflow for HPLC method development for separating aminocyclopentanol stereoisomers.

Applications in Research and Development

This compound hydrochloride is a valuable intermediate in the synthesis of biologically active molecules.[1] Its chiral nature makes it particularly useful in the development of enantiomerically pure compounds, which is a critical aspect of modern drug design.[1] The compound and its derivatives are utilized in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders.[1] Beyond pharmaceuticals, it also finds applications in the development of agrochemicals and fine chemicals.[4]

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (1R,2R)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and analytical methodologies for (1R,2R)-2-aminocyclopentanol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data and experimental protocols.

Molecular Structure and Stereochemistry

This compound is a chiral amino alcohol with the chemical formula C₅H₁₁NO. Its structure consists of a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and an amino (-NH₂) group on adjacent carbon atoms. The stereochemistry is defined by the "R" configuration at both chiral centers, carbons 1 and 2. This results in a trans arrangement of the amino and hydroxyl groups, where they are located on opposite faces of the cyclopentane ring. This specific spatial arrangement is crucial for its application as a chiral building block in asymmetric synthesis.

The hydrochloride salt of this compound is a common form used in research and synthesis due to its increased stability and solubility in various solvents.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C₅H₁₁NO·HCl
Molecular Weight 137.61 g/mol
Appearance White to slightly yellow or orange crystalline powder
Melting Point 179 - 181 °C
Optical Rotation [α]²⁰_D-32° to -36° (c=1 in H₂O)
CAS Number 68327-11-7

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH-OH (H1)3.8 - 4.2m
CH-NH₂ (H2)3.1 - 3.5m
Cyclopentyl-H1.4 - 2.0m
OHVariable (broad s)s
NH₂Variable (broad s)s

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-OH (C1)70 - 78
C-NH₂ (C2)55 - 62
Cyclopentyl-C20 - 40

Table 4: Predicted IR Spectroscopic Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
N-H Stretch (amine)3300 - 3500Medium (two bands for primary amine)
C-H Stretch (alkane)2850 - 2960Strong
N-H Bend (amine)1590 - 1650Medium
C-O Stretch (alcohol)1050 - 1150Strong
C-N Stretch (amine)1020 - 1220Medium

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the resolution of a racemic mixture of trans-2-aminocyclopentanol. A patented method describes a synthesis pathway starting from cyclopentene oxide.[1]

Step 1: Formation of Racemic trans-2-(N-benzylamino)cyclopentanol

  • React cyclopentene oxide with benzylamine.[1] The reaction is typically carried out in an inert solvent such as water or a mixture of water and o-dichlorobenzene.[1]

  • The molar ratio of benzylamine to cyclopentene oxide is typically between 0.9 and 1.05.[1]

  • The reaction is generally conducted at a temperature of 90-110 °C for 2-24 hours.[1]

Step 2: Optical Resolution

  • The racemic trans-2-(N-benzylamino)cyclopentanol is resolved using a chiral resolving agent, such as R-(-)-mandelic acid.[1] This forms diastereomeric salts that can be separated by crystallization.

  • The diastereomeric salt of (1R,2R)-2-(N-benzylamino)cyclopentanol with R-(-)-mandelic acid is selectively crystallized.

  • The salt is then treated with a base to liberate the free (1R,2R)-2-(N-benzylamino)cyclopentanol.[1]

Step 3: Debenzylation

  • The benzyl protecting group is removed from the (1R,2R)-2-(N-benzylamino)cyclopentanol to yield this compound. This is typically achieved through catalytic hydrogenation.

Step 4: Formation of the Hydrochloride Salt

  • The final product can be converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent like a mixture of 2-propanol and toluene.[1]

Chiral HPLC Separation of 2-Aminocyclopentanol Stereoisomers

The separation of stereoisomers of 2-aminocyclopentanol is critical for ensuring enantiomeric purity. A common approach is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Sample Preparation:

  • Dissolve the 2-aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of 1 mg/mL.

Direct Chiral HPLC Method:

  • Column: A chiral stationary phase (e.g., polysaccharide-based like cellulose or amylose derivatives) is often effective.

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol). For basic compounds like 2-aminocyclopentanol, adding a small amount of a basic additive (e.g., diethylamine) can improve peak shape and resolution.

  • Detection: UV detection is commonly used.

Indirect Chiral HPLC Method via Derivatization:

This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

Derivatization Protocol (using Marfey's Reagent - FDAA):

  • To 50 µL of a 1 mg/mL solution of the 2-aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.

  • Incubate the mixture at 40 °C for 1 hour.

  • The resulting diastereomeric derivatives can be separated on a C18 column using a gradient elution with mobile phases such as 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile.

Biological Role and Signaling Pathways

This compound serves as a key chiral building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] While specific signaling pathways for this exact molecule are not extensively documented in publicly available literature, the broader class of amino alcohols has been shown to play a role in neurotransmission.

Research suggests that some amino alcohols can enhance the filling of synaptic vesicles with neurotransmitters like glutamate. They are thought to act by increasing the transvesicular electrical potential, which facilitates the uptake of neurotransmitters into the vesicles. This leads to an enhanced basal and evoked release of the neurotransmitter from the synaptosome. This mechanism could be relevant for understanding the neurological effects of drugs derived from amino alcohol scaffolds.

Mandatory Visualizations

molecular_structure cluster_cyclopentane This compound cluster_substituents C1 C2 C1->C2 OH OH C1->OH (R) H1 H C1->H1 C3 C2->C3 NH2 NH₂ C2->NH2 (R) H2 H C2->H2 C4 C3->C4 C5 C4->C5 C5->C1

Caption: 2D representation of the molecular structure of this compound.

hplc_workflow cluster_prep Sample Preparation cluster_direct Direct Method cluster_indirect Indirect Method prep Dissolve Sample in Mobile Phase (1 mg/mL) direct_hplc Inject on Chiral Stationary Phase (CSP) prep->direct_hplc Direct Analysis derivatize Derivatize with Chiral Reagent (e.g., FDAA) prep->derivatize Indirect Analysis direct_sep Separation of Enantiomers direct_hplc->direct_sep indirect_hplc Inject on Achiral Column (e.g., C18) derivatize->indirect_hplc indirect_sep Separation of Diastereomers indirect_hplc->indirect_sep signaling_pathway cluster_synapse Potential Role of Amino Alcohols in Neurotransmission cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal vesicle Synaptic Vesicle neurotransmitter Neurotransmitter (e.g., Glutamate) vesicle->neurotransmitter Enhanced Release amino_alcohol Amino Alcohol amino_alcohol->vesicle Increases Vesicular Filling receptor Neurotransmitter Receptor neurotransmitter->receptor Binds to Receptor Postsynaptic Signal Postsynaptic Signal receptor->Postsynaptic Signal

References

(1R,2R)-2-Aminocyclopentanol Hydrochloride: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-aminocyclopentanol hydrochloride is a chiral amine valued in pharmaceutical research as a key intermediate in the synthesis of biologically active molecules.[1] Its hydrochloride form is intended to enhance solubility, making it easier to handle and incorporate into various formulations.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for its characterization and analysis. While specific quantitative data for this molecule is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented below.

PropertyValue
Synonyms (1R,2R)-2-Amino-1-hydroxycyclopentane hydrochloride, trans-2-Aminocyclopentanol hydrochloride
CAS Number 68327-11-7
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance White, slightly yellow or orange crystalline powder
Melting Point 179 - 181 °C
Storage Conditions Store at 2 - 8 °C

Solubility Profile

SolventExpected SolubilityTemperature (°C)
WaterSoluble25
MethanolSoluble25
EthanolSparingly Soluble25
IsopropanolSlightly Soluble25
AcetoneInsoluble25
DichloromethaneInsoluble25
TolueneInsoluble25
Diethyl EtherInsoluble25

Stability Profile

This compound hydrochloride is generally considered a stable compound.[1] However, for pharmaceutical development, a thorough understanding of its stability under various stress conditions is crucial. The following table summarizes the expected stability profile.

ConditionExpected StabilityPotential Degradants
Solid State (25°C/60% RH) StableNone expected
Solid State (40°C/75% RH) Likely StablePotential for minor degradation over extended periods
Aqueous Solution (pH 3) Likely StableMinimal hydrolysis
Aqueous Solution (pH 7) Likely StableMinimal degradation
Aqueous Solution (pH 9) Potential for degradationOxidation or rearrangement products
Oxidative (e.g., H₂O₂) Potential for degradationOxidized cyclopentane ring or amine group
Photostability (ICH Q1B) Likely StableMinimal degradation

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for determining the solubility and stability of this compound hydrochloride.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., water, methanol, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

  • Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC method.

  • Calculate the solubility in the original solvent, taking into account the dilution factor.

Protocol for Stability and Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound hydrochloride under various stress conditions as prescribed by ICH guidelines.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradants.

Procedure:

  • Sample Preparation: Prepare solutions of this compound hydrochloride in appropriate solvents (e.g., water or a water/acetonitrile mixture). For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress (Solid): Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for forced degradation; longer for long-term stability).

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

    • Determine the percentage of the parent compound remaining and the formation of any degradation products.

    • Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the degradants.

  • Data Evaluation:

    • Calculate the degradation rate under each stress condition.

    • Identify and, if necessary, characterize the major degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Solubility_Workflow start Start: Solubility Determination prepare_samples Prepare Supersaturated Samples (Excess solid in solvent) start->prepare_samples equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h with agitation) prepare_samples->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm syringe filter) separate->filter dilute Dilute Sample to Analytical Range filter->dilute analyze Quantify by HPLC dilute->analyze calculate Calculate Solubility (mg/mL or g/L) analyze->calculate end End: Solubility Data calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Stability_Workflow start Start: Stability/Forced Degradation Study prepare_samples Prepare Samples (Solid and Solution) start->prepare_samples stress_conditions Expose to Stress Conditions prepare_samples->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photostability stress_conditions->photo sample_timepoint Sample at Time Points acid->sample_timepoint base->sample_timepoint oxidation->sample_timepoint thermal->sample_timepoint photo->sample_timepoint analyze Analyze by Stability-Indicating HPLC sample_timepoint->analyze evaluate Evaluate Data (% Degradation, Impurity Profile) analyze->evaluate end End: Stability Profile evaluate->end

Caption: Workflow for Stability and Forced Degradation Studies.

References

commercial availability and suppliers of (1R,2R)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanol Hydrochloride: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chiral building block this compound, primarily available commercially as its hydrochloride salt. This compound is a valuable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This document outlines its commercial availability, key technical specifications, a detailed synthetic protocol, and its primary applications.

Commercial Availability and Suppliers

This compound hydrochloride (CAS No: 68327-11-7) is a readily available chiral intermediate. It is offered by several major chemical suppliers, ensuring a stable supply chain for research, development, and commercial production. The compound is typically sold as a white to off-white or slightly yellow crystalline powder.[1][2]

Key suppliers include, but are not limited to:

  • Sigma-Aldrich (Merck)

  • TCI Chemicals (Tokyo Chemical Industry)[3][4]

  • Chem-Impex[1][2]

  • Advanced ChemBlocks Inc.[5]

  • Various suppliers on platforms like MOLBASE[6]

Representative Technical Data

Quantitative data from various suppliers has been compiled for easy comparison. While specifications may vary slightly by supplier and batch, the following tables represent typical values.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 68327-11-7[1][7]
Molecular Formula C₅H₁₁NO · HCl[1][7]
Molecular Weight 137.61 g/mol [1][7]
Appearance White, slightly yellow or orange crystalline powder[1][2]
Melting Point 179 - 181 °C[1][2]
Storage Conditions 2 - 8 °C[1][2]

Table 2: Purity and Stereochemical Data

SpecificationTypical ValueMethodSource(s)
Purity ≥ 97% to ≥ 98%Assay by titration[1][3][7]
Optical Purity (ee) ≥ 97.0%Gas Chromatography (GC)[7]
Optical Rotation [α]²⁰_D = -32° to -36°c=1 in H₂O[1][2]

Applications in Asymmetric Synthesis

This compound is a valued chiral building block and precursor to chiral ligands and auxiliaries.[1] Its rigid cyclopentane backbone and defined stereochemistry make it highly effective for inducing asymmetry in chemical reactions.

Key applications include:

  • Pharmaceutical Intermediates: It serves as a crucial starting material in the synthesis of various biologically active molecules and pharmaceuticals, particularly in the development of novel therapeutics.[1]

  • Chiral Auxiliaries: The amino alcohol can be converted into derivatives, such as oxazolidinones, which act as powerful chiral auxiliaries to control stereochemistry in reactions like asymmetric alkylations and aldol additions.

  • Asymmetric Catalysis: It is a precursor for synthesizing chiral ligands used in metal-catalyzed asymmetric reactions, enabling the production of enantiomerically pure compounds.[1]

Experimental Protocol: Enantioselective Synthesis

The following protocol is based on a common industrial method for producing optically pure this compound hydrochloride. The key step is the optical resolution of a racemic intermediate using a chiral resolving agent.

Overall Synthetic Workflow

The process involves the synthesis of a racemic N-protected amino alcohol, followed by diastereomeric salt crystallization to isolate the desired enantiomer, and finally, deprotection and salt formation.

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Optical Resolution cluster_2 Step 3: Liberation & Deprotection cluster_3 Step 4: Final Product A Cyclopentene Oxide + N-Benzylamine B Racemic (1R,2R)-2- (N-benzylamino)-1-cyclopentanol A->B Ring Opening C Add R-(-)-Mandelic Acid in 2-Propanol B->C D Diastereomeric Salt (1R,2R)-Amine-(R)-Acid C->D Selective Crystallization E Filtration D->E F Treat with Base (e.g., KOH) E->F G (1R,2R)-2-(N-benzylamino) -1-cyclopentanol F->G Liberate Free Base H Hydrogenolysis (H₂, Pd/C) G->H I This compound H->I Remove Benzyl Group J Treat with HCl I->J K This compound Hydrochloride J->K Salt Formation

Caption: Workflow for the enantioselective synthesis of this compound HCl.

Step-by-Step Methodology

Step A: Synthesis of Racemic 2-(N-benzylamino)-1-cyclopentanol

  • To a solution of N-benzylamine in a suitable solvent (e.g., water or an alcohol), add cyclopentene oxide.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude racemic 2-(N-benzylamino)-1-cyclopentanol can be purified by distillation or used directly in the next step.

Step B: Optical Resolution via Diastereomeric Salt Formation

  • Dissolve the crude racemic 2-(N-benzylamino)-1-cyclopentanol in a heated alcohol solvent, such as 2-propanol.

  • In a separate flask, dissolve an equimolar amount of R-(-)-mandelic acid in the same solvent, also with heating.

  • Slowly add the mandelic acid solution to the amino alcohol solution.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. The salt of the (1R,2R)-amine with the (R)-acid will preferentially crystallize.

  • Collect the solid precipitate by filtration and wash it with a small amount of cold 2-propanol.

  • The optical purity of the salt can be enhanced by recrystallization from 2-propanol if necessary.

Step C: Liberation of the Optically Pure Amine

  • Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene).

  • Add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), until the pH is strongly alkaline.

  • Stir the mixture until all solids have dissolved. The mandelic acid will move to the aqueous layer as its salt, and the optically pure (1R,2R)-2-(N-benzylamino)-1-cyclopentanol will remain in the organic layer.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the optically pure N-benzylated amino alcohol.

Step D: Debenzylation and Hydrochloride Salt Formation

  • Dissolve the (1R,2R)-2-(N-benzylamino)-1-cyclopentanol in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through celite to remove the Pd/C catalyst.

  • To the filtrate, add a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether) until the solution is acidic.

  • The final product, this compound hydrochloride, will precipitate as a solid.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Logical Workflow for Use in Drug Discovery

The procurement and application of a chiral building block like this compound in a drug discovery program follows a structured logical path from initial selection to the synthesis of the final active pharmaceutical ingredient (API).

G A Identify Chiral Synthon in Retrosynthesis B Supplier Search & Qualification A->B C Procure Starting Material (this compound HCl) B->C D QC Analysis (Purity, Chiral ID) C->D E Pass D->E Meets Spec F Fail D->F Out of Spec G Synthesize Chiral Ligand or Auxiliary E->G F->B Re-source Material H Asymmetric Synthesis of Drug Intermediate G->H I Synthesis of Final API Candidate H->I

Caption: Decision workflow for utilizing this compound in a drug discovery project.

References

The Versatile Chiral Auxiliary: A Technical Guide to the Applications of (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-Aminocyclopentanol, a C2-symmetric chiral amino alcohol, has emerged as a valuable building block and chiral auxiliary in modern asymmetric synthesis. Its rigid cyclopentane backbone and vicinal amino and hydroxyl groups provide a well-defined stereochemical environment, enabling high levels of stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth review of the core applications of this compound, with a focus on its use in the synthesis of enantiomerically pure molecules, a critical aspect of pharmaceutical development.

Core Application: Chiral Auxiliary in Asymmetric Synthesis

The predominant application of this compound is as a precursor to a chiral auxiliary, most notably in the form of a fused oxazolidinone. This auxiliary directs the stereochemical outcome of reactions such as alkylations and aldol additions, leading to the formation of new stereocenters with high diastereoselectivity. The auxiliary can be subsequently removed and recycled, making it an efficient tool for asymmetric synthesis.

Asymmetric Aldol Reactions

The oxazolidinone derived from the enantiomeric (1S,2R)-2-aminocyclopentanol has been shown to be highly effective in asymmetric aldol reactions, yielding syn-aldol products with excellent diastereoselectivity.[1] The corresponding (1R,2R)-derived auxiliary would be expected to provide the opposite enantiomers with similarly high levels of stereocontrol.

Table 1: Asymmetric Aldol Reactions using (4S,5R)-cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentanol)

EntryAldehydeProductYield (%)Diastereomeric Excess (de, %)
1Isobutyraldehydesyn-β-hydroxy imide80>99
2Benzaldehydesyn-β-hydroxy imide75>99
3Propionaldehydesyn-β-hydroxy imide78>99
4Acetaldehydesyn-β-hydroxy imide70>99

Data extracted from Ghosh et al., Tetrahedron: Asymmetry, 1997.[1]

Asymmetric Alkylation

The N-acylated oxazolidinone derived from (1S,2R)-2-aminocyclopentanol also demonstrates excellent stereocontrol in asymmetric alkylation reactions.[1] Deprotonation of the imide generates a chiral enolate that reacts with electrophiles with high diastereofacial bias.

Table 2: Asymmetric Alkylation of N-Propionyl-(4S,5R)-cyclopentano[d]oxazolidin-2-one

EntryElectrophileProductYield (%)Diastereomeric Excess (de, %)
1Benzyl bromideα-benzyl propionyl imide72>99
2Allyl iodideα-allyl propionyl imide65>99

Data extracted from Ghosh et al., Tetrahedron: Asymmetry, 1997.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of the (1S,2R)-2-aminocyclopentanol-derived chiral auxiliary, which are directly adaptable for the (1R,2R)-enantiomer.

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary

The synthesis of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is a key initial step.

G cluster_0 Synthesis of Chiral Auxiliary Amino_alcohol (1S,2R)-2-Aminocyclopentanol Reaction_Vessel Reaction Amino_alcohol->Reaction_Vessel 1. Add Phosgene_equivalent Phosgene or equivalent (e.g., triphosgene, CDI) Phosgene_equivalent->Reaction_Vessel 2. Add Base Base (e.g., Et3N) Base->Reaction_Vessel 3. Add Oxazolidinone (4R,5S)-cyclopentano[d]oxazolidin-2-one Reaction_Vessel->Oxazolidinone Cyclization

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Methodology:

  • To a solution of (1S,2R)-2-aminocyclopentanol in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the mixture to 0 °C and add a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the pure oxazolidinone.

Protocol 2: N-Acylation of the Chiral Auxiliary

The attachment of a carbonyl group to the nitrogen of the oxazolidinone is necessary for subsequent enolate formation.

G cluster_1 N-Acylation Workflow Oxazolidinone (4R,5S)-cyclopentano[d]oxazolidin-2-one Deprotonation Deprotonation Oxazolidinone->Deprotonation 1. Dissolve in THF, cool to -78 °C Base_nBuLi n-Butyllithium Base_nBuLi->Deprotonation 2. Add dropwise Acyl_Chloride Acyl Chloride (e.g., Propionyl chloride) Acylation Acylation Acyl_Chloride->Acylation 3. Add dropwise N_Acyl_Oxazolidinone N-Acyl-oxazolidinone Deprotonation->Acylation Formation of Lithium Salt Acylation->N_Acyl_Oxazolidinone

Caption: N-Acylation of the chiral auxiliary.

Methodology:

  • Dissolve the chiral oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride) dropwise and stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by chromatography.[1]

Protocol 3: Asymmetric Aldol Reaction

This protocol details the boron-mediated aldol reaction to achieve high syn-diastereoselectivity.

G cluster_2 Asymmetric Aldol Reaction N_Acyl_Oxazolidinone N-Acyl-oxazolidinone Enolate_Formation Boron Enolate Formation N_Acyl_Oxazolidinone->Enolate_Formation 1. Dissolve in CH2Cl2, cool to 0 °C Bu2BOTf Dibutylboron triflate Bu2BOTf->Enolate_Formation 2. Add Base_DIPEA DIPEA Base_DIPEA->Enolate_Formation 3. Add Aldehyde Aldehyde Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition 4. Add Aldol_Adduct syn-Aldol Adduct Enolate_Formation->Aldol_Addition Cool to -78 °C Workup Workup Aldol_Addition->Workup Stir and warm to 0 °C Workup->Aldol_Adduct

Caption: Boron-mediated asymmetric aldol reaction.

Methodology:

  • Dissolve the N-acyl-oxazolidinone in dichloromethane and cool to 0 °C.

  • Add dibutylboron triflate followed by diisopropylethylamine (DIPEA) and stir for 30 minutes.

  • Cool the reaction mixture to -78 °C and add the aldehyde.

  • Stir at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Quench the reaction with a phosphate buffer, followed by methanol and hydrogen peroxide.

  • Extract the product, dry the organic layer, concentrate, and purify by chromatography.[1]

Protocol 4: Removal of the Chiral Auxiliary

The final step involves the cleavage of the auxiliary to yield the desired chiral product.

Methodology:

  • Dissolve the aldol adduct in a mixture of THF and water and cool to 0 °C.

  • Add aqueous hydrogen peroxide, followed by lithium hydroxide.

  • Stir the mixture until the reaction is complete.

  • Quench the excess peroxide with sodium sulfite.

  • Separate the aqueous and organic layers. The chiral product (e.g., β-hydroxy acid) will be in the aqueous layer, which can be acidified and extracted. The chiral auxiliary can be recovered from the organic layer.[1]

Further Applications

Beyond its role as a chiral auxiliary, this compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. Its rigid structure and stereochemistry make it an attractive scaffold for the design of ligands for asymmetric catalysis and as a key component in the synthesis of pharmaceutical agents targeting a range of therapeutic areas. The hydrochloride salt of this compound is often used to improve its solubility and handling.[2][3]

References

Spectroscopic Analysis of (1R,2R)-2-aminocyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-aminocyclopentanol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its stereochemistry makes it a critical component in asymmetric synthesis. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug discovery and development. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and details the general experimental protocols for acquiring such data.

Introduction

The precise characterization of molecular structures is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the connectivity, functional groups, and molecular weight of a compound. For a chiral molecule like this compound, spectroscopic data confirms its identity and purity, which is crucial for its application as a synthetic intermediate.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H1 (CH-OH)3.8 - 4.2m-
H2 (CH-NH₂)3.0 - 3.4m-
H3, H3'1.6 - 1.9m-
H4, H4'1.4 - 1.7m-
H5, H5'1.8 - 2.1m-
OHVariablebr s-
NH₂Variablebr s-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C1 (CH-OH)75 - 80
C2 (CH-NH₂)58 - 63
C330 - 35
C420 - 25
C532 - 37
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretching3200 - 3600Strong, Broad
N-H (amine)Stretching3300 - 3500Medium, (two bands for primary amine)
C-H (alkane)Stretching2850 - 2960Strong
N-H (amine)Bending1590 - 1650Medium
C-O (alcohol)Stretching1050 - 1150Strong
C-N (amine)Stretching1020 - 1220Medium
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

Ionm/z RatioDescription
[M]+•101.0841Molecular Ion
[M-H₂O]+•83.0735Loss of water
[M-NH₃]+•84.0837Loss of ammonia
[C₄H₈N]+70.0657Common fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.

3.1.2. ¹H NMR Spectroscopy Protocol:

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard pulse sequence. A typical acquisition involves a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3.1.3. ¹³C NMR Spectroscopy Protocol:

  • Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

  • Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Due to the low natural abundance of ¹³C, a larger number of scans and a relaxation delay of 2-5 seconds are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Liquid Film Method:

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

  • Place a small drop of neat this compound directly onto the crystal.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

3.3.1. Electron Ionization (EI) Protocol:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions and fragment ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a small organic molecule like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Final_Report Final_Report Interpretation->Final_Report Generate Technical Report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While experimental data is not widely disseminated, the expected values presented in this guide, derived from fundamental spectroscopic principles and data from analogous structures, offer a reliable reference for researchers. The detailed experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data for this and other small organic molecules, ensuring accurate structural verification and quality control in research and development settings.

Theoretical Conformational Analysis of (1R,2R)-2-Aminocyclopentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanol is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry, often serving as a crucial building block for asymmetric synthesis and the development of novel therapeutic agents. The conformational landscape of this molecule, dictated by the puckering of the cyclopentane ring and the relative orientations of the amino and hydroxyl substituents, plays a pivotal role in its reactivity and interactions with biological targets. Understanding the stable conformations is therefore essential for rational catalyst design and structure-based drug discovery.

This technical guide provides a comprehensive overview of the theoretical calculations pertaining to the conformations of this compound. Due to the limited availability of direct computational studies on this specific stereoisomer, this guide leverages high-quality data from analogous systems, particularly trans-1,2-disubstituted cyclopentanes and vicinal amino alcohols, to construct a robust theoretical model.

Fundamental Principles of Cyclopentane Conformation

Unlike the more rigid cyclohexane ring, cyclopentane is a highly flexible five-membered ring. Its conformational landscape is primarily described by two puckered forms: the envelope (C_s symmetry) and the half-chair (C_2 symmetry). These conformations are in a constant state of flux, interconverting through a low-energy process known as pseudorotation. The introduction of substituents, such as the amino and hydroxyl groups in this compound, creates distinct energy minima, favoring specific puckered conformations that minimize steric strain and maximize stabilizing interactions.

Conformational Preferences of trans-1,2-Disubstituted Cyclopentanes

The (1R,2R) stereochemistry dictates a trans relationship between the amino and hydroxyl groups. In such systems, the substituents can adopt either a pseudo-diaxial or a pseudo-diequatorial orientation on the puckered ring. Theoretical studies on analogous molecules, such as trans-cyclopentane-1,2-diol, provide valuable insights into the energetic balance that governs this equilibrium.

A study on the conformations of trans-cyclopentane-1,2-diol using both ab initio and molecular mechanics (MM) calculations identified two primary low-energy conformations: an envelope conformation with two pseudo-axial hydroxyl groups and a half-chair conformer with two pseudo-diequatorial hydroxyl groups.[1] The relative energies of these conformers are crucial for determining the predominant species in equilibrium.

The Role of Intramolecular Hydrogen Bonding

A key determinant in the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. In the trans configuration, such an interaction is most feasible in a conformation where the two groups are in close proximity, which can influence the puckering of the cyclopentane ring.

Studies on vicinal amino alcohols, such as trans-2-aminocyclohexanol derivatives, have shown that the conformational equilibrium is highly dependent on the solvent.[2] In non-polar solvents, conformations that allow for an intramolecular hydrogen bond (O-H···N or N-H···O) are often stabilized and thus more populated.[2] Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt the intramolecular bond, shifting the equilibrium towards other conformations.[2] For this compound, a pseudo-diequatorial orientation of the amino and hydroxyl groups would likely facilitate intramolecular hydrogen bonding.

Quantitative Conformational Analysis of Analogous Systems

To provide a quantitative framework for understanding the conformational landscape of this compound, the following tables summarize pertinent computational data from analogous molecules.

Table 1: Calculated Relative Energies of trans-Cyclopentane-1,2-diol Conformers [1]

ConformerDescriptionComputational MethodRelative Energy (kcal/mol)
3A Envelope, di-axial OHMM2.9
ab initio0.70
3B Half-chair, di-equatorial OHMM0.0
ab initio0.0

This data suggests that for the diol analogue, the half-chair conformation with diequatorial substituents is the more stable form according to both molecular mechanics and ab initio calculations.[1]

Table 2: Solvent-Dependent Conformational Equilibrium of a trans-2-Aminocyclohexanol Derivative [2]

ConformerSolventPopulation (%)
Di-equatorialCDCl₃ (non-polar)74-97
CD₃OD (polar)15-51
Di-axialCDCl₃ (non-polar)3-26
CD₃OD (polar)49-85

This data highlights the significant influence of the solvent on the conformational equilibrium of a vicinal trans-amino alcohol, with non-polar solvents favoring the conformation that allows for intramolecular hydrogen bonding (di-equatorial in the case of cyclohexanes).[2]

Proposed Conformational Equilibrium for this compound

Based on the analysis of analogous systems, the conformational equilibrium of this compound can be conceptualized as an interplay between different puckered forms of the cyclopentane ring. The following diagram illustrates the likely key conformations and the factors influencing their stability.

G cluster_0 Conformational Equilibrium of this compound cluster_A Stabilizing/Destabilizing Factors for A cluster_B Stabilizing/Destabilizing Factors for B A Pseudo-Diequatorial Conformer (Half-Chair like) B Pseudo-Diaxial Conformer (Envelope like) A->B Ring Puckering A_stab Intramolecular H-Bonding (in non-polar solvents) A_destab Gauche Interactions B_stab Reduced Torsional Strain B_destab 1,3-Diaxial-like Interactions G cluster_workflow Computational Workflow for Conformational Analysis start Initial Structure Generation (e.g., from 2D sketch) conf_search Conformational Search (e.g., Molecular Mechanics, CREST) start->conf_search dft_opt Geometry Optimization of Low-Energy Conformers (e.g., DFT: B3LYP-D3/6-311+G(d,p)) conf_search->dft_opt freq_calc Frequency Calculations (Confirm minima, obtain ZPE) dft_opt->freq_calc solvent_model Single-Point Energy Calculation with Solvation Model (e.g., PCM, SMD) freq_calc->solvent_model analysis Analysis of Results (Relative energies, geometries, population analysis) solvent_model->analysis

References

Methodological & Application

Application Notes and Protocols for the Use of (1S,2R)-2-Aminocyclopentanol-Derived Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. This document provides detailed application notes and protocols for the use of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentanol. The key chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is synthesized from (1S,2R)-2-aminocyclopentanol and has proven to be highly effective in directing asymmetric alkylations and aldol reactions, consistently affording products with excellent diastereofacial selectivity.[1][2] The rigid cyclopentane backbone fused to the oxazolidinone ring creates a well-defined chiral environment, leading to high levels of stereocontrol.

Key Features

  • High Stereocontrol: The rigid bicyclic structure of the auxiliary provides excellent facial shielding, leading to high diastereoselectivity in enolate reactions (>99% de).[1][2]

  • Versatility: Effective for the asymmetric synthesis of chiral carboxylic acids and β-hydroxy acids through alkylation and aldol reactions, respectively.[1][2]

  • Reliable Cleavage: The auxiliary can be removed under mild conditions, preserving the stereochemical integrity of the product, and can be recovered for reuse.[1][2]

  • Accessibility: The parent amino alcohol, (1S,2R)-2-aminocyclopentanol, can be prepared from commercially available starting materials.[1]

Applications

The primary applications of the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary are in asymmetric aldol reactions and asymmetric alkylations.

Asymmetric Aldol Reactions

The N-acylated auxiliary is used to generate a chiral enolate that reacts with various aldehydes to produce syn-aldol products with high diastereoselectivity.[1][2]

Asymmetric_Aldol_Reaction cluster_prep Enolate Formation cluster_reaction Aldol Addition cluster_cleavage Auxiliary Cleavage Aux_Acyl N-Acyl Auxiliary Boron_Enolate Boron Enolate Aux_Acyl->Boron_Enolate 1. Bu₂BOTf 2. DIPEA Aux_Acyl->Boron_Enolate Base DIPEA Lewis_Acid Bu₂BOTf Adduct Syn-Aldol Adduct Boron_Enolate->Adduct Boron_Enolate->Adduct Aldehyde R-CHO Aldehyde->Adduct Product β-Hydroxy Acid Adduct->Product Adduct->Product Recovered_Aux Recovered Auxiliary Adduct->Recovered_Aux Cleavage Cleavage_Reagent LiOH, H₂O₂

Workflow for Asymmetric Aldol Reaction.

Data Presentation: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

EntryAldehydeYield (%)Diastereomeric Excess (% de)
1Acetaldehyde70>99
2Isobutyraldehyde71>99
33-Methylbutanal73>99
4Benzaldehyde80>99
Data sourced from Tetrahedron: Asymmetry, 1997, 8 (6), pp 821–824.[1]
Asymmetric Alkylation

The chiral auxiliary is also effective in directing the asymmetric alkylation of its N-acyl derivatives. Deprotonation with a strong base generates a chiral enolate that reacts with electrophiles from the less hindered face.

Asymmetric_Alkylation cluster_prep Enolate Formation cluster_reaction Alkylation cluster_cleavage Auxiliary Cleavage Aux_Acyl N-Acyl Auxiliary Lithium_Enolate Lithium Enolate Aux_Acyl->Lithium_Enolate LiHMDS, THF, -78 °C Aux_Acyl->Lithium_Enolate Base LiHMDS Alkylated_Product Alkylated Adduct Lithium_Enolate->Alkylated_Product Lithium_Enolate->Alkylated_Product Electrophile R-X Electrophile->Alkylated_Product Product Chiral Carboxylic Acid Alkylated_Product->Product Alkylated_Product->Product Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Cleavage Cleavage_Reagent LiOH, H₂O₂

Workflow for Asymmetric Alkylation.

Data Presentation: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

EntryElectrophileYield (%)Diastereomeric Excess (% de)
1Benzyl bromide72>99
2Allyl iodide65>99
Data sourced from Tetrahedron: Asymmetry, 1997, 8 (6), pp 821–824.[1]

Experimental Protocols

Protocol 1: Synthesis of Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one

This protocol describes the synthesis of the chiral auxiliary from the corresponding amino alcohol, which is obtained from ethyl 2-oxocyclopentanecarboxylate.

Auxiliary_Synthesis Start Ethyl (1S,2R)-2-hydroxy- cyclopentanecarboxylate Acid Carboxylic Acid Intermediate Start->Acid aq. NaOH, THF Hydrolysis Saponification Auxiliary (4R,5S)-cyclopentano[d] oxazolidin-2-one Acid->Auxiliary DPPA, Et₃N, toluene, reflux; then intramolecular cyclization Curtius Curtius Rearrangement

References

(1R,2R)-2-Aminocyclopentanol: A Versatile Precursor for Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-aminocyclopentanol is a valuable chiral building block for the synthesis of a diverse range of chiral ligands. Its rigid cyclopentane backbone and vicinal amino and alcohol functionalities provide a well-defined stereochemical environment that is crucial for inducing high stereoselectivity in metal-catalyzed asymmetric reactions. This document provides an overview of the application of this compound as a precursor for chiral ligands and detailed protocols for the synthesis of representative ligand classes and their application in asymmetric catalysis.

Introduction to Chiral Ligands from this compound

Chiral ligands are essential components in asymmetric catalysis, a field of critical importance in the pharmaceutical, agrochemical, and fine chemical industries for the synthesis of enantiomerically pure compounds. The efficacy of a chiral ligand is determined by its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

This compound is an attractive precursor for chiral ligands due to its conformational rigidity and the presence of two distinct functional groups (amine and alcohol) that can be readily derivatized. This allows for the synthesis of a variety of ligand classes, including but not limited to:

  • Bis(oxazoline) (BOX) Ligands: These C₂-symmetric ligands are renowned for their effectiveness in a wide range of copper-, zinc-, and palladium-catalyzed reactions.

  • Phosphine-Oxazoline (PHOX) Ligands: This class of P,N-ligands combines the properties of a hard nitrogen donor and a soft phosphine donor, making them highly successful in palladium-catalyzed asymmetric allylic alkylation and other transformations.

  • Schiff Base Ligands: Formed by the condensation of the amino group with an aldehyde, these ligands are readily prepared and have found applications in various catalytic reactions.

The rigid cyclopentyl backbone of ligands derived from this compound helps to minimize conformational flexibility in the transition state of a catalytic cycle, which often leads to higher enantioselectivities.

Synthesis of Chiral Ligands from this compound

The following protocols describe the general synthesis of two major classes of chiral ligands, Bis(oxazoline) (BOX) and Phosphine-Oxazoline (PHOX) ligands, using this compound as the chiral precursor.

Protocol 1: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand

This protocol outlines the synthesis of a methylene-bridged BOX ligand.

Materials:

  • This compound

  • Diethyl malonimidate dihydrochloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve this compound (2.1 equivalents) and diethyl malonimidate dihydrochloride (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the mixture to 0 °C using an ice bath and add triethylamine (2.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C). Stir the reaction for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude bis(oxazoline) ligand can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.

Diagram of the Synthetic Workflow for BOX Ligand Synthesis

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product cluster_purification Purification A This compound C Triethylamine, DCM Reflux, 18-24h A->C B Diethyl malonimidate dihydrochloride B->C D Crude Bis(oxazoline) Ligand C->D E Recrystallization (Ethanol) D->E F Pure C2-Symmetric BOX Ligand E->F

Caption: Synthetic workflow for a C₂-symmetric BOX ligand.

Protocol 2: Synthesis of a Phosphine-Oxazoline (PHOX) Ligand

This protocol describes a general method for the synthesis of PHOX ligands.

Materials:

  • This compound

  • 2-(Diphenylphosphino)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Triethylamine

  • Anhydrous Toluene

  • Anhydrous Diethyl ether

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 2-(diphenylphosphino)benzoic acid (1.0 equivalent) in anhydrous toluene. Add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Heat the mixture to 70-80 °C for 2-3 hours until a clear solution is formed. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Amide Formation: Dissolve the resulting acid chloride in anhydrous dichloromethane. In a separate flask, dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane. Cool the amino alcohol solution to 0 °C and slowly add the acid chloride solution. Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup for Amide: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide intermediate.

  • Cyclization to Oxazoline: Dissolve the crude amide in anhydrous dichloromethane. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude PHOX ligand by flash column chromatography on silica gel.

Diagram of the Synthetic Workflow for PHOX Ligand Synthesis

G cluster_start Starting Materials cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization cluster_purification Purification A This compound C 1. SOCl2 2. This compound, Et3N A->C B 2-(Diphenylphosphino)benzoic acid B->C D Amide Intermediate C->D E SOCl2, DCM D->E F Crude PHOX Ligand E->F G Column Chromatography F->G H Pure PHOX Ligand G->H

Caption: Synthetic workflow for a PHOX ligand.

Application in Asymmetric Catalysis

Ligands derived from this compound are expected to be effective in a variety of asymmetric reactions. The following is a representative protocol for the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.

Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol describes a typical procedure for the AAA of 1,3-diphenylallyl acetate with dimethyl malonate using a chiral PHOX ligand.

Materials:

  • [Pd(allyl)Cl]₂

  • Chiral PHOX ligand (derived from this compound)

  • (E)-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous and degassed solvent (e.g., Toluene or DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.5-1.0 mol%) and the chiral PHOX ligand (1.1-2.2 mol%) in the anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reagent Addition: To the catalyst solution, add dimethyl malonate (1.2-1.5 equivalents), followed by BSA (1.5-2.0 equivalents) and KOAc (1-5 mol%).

  • Substrate Addition: Add the electrophile, (E)-1,3-diphenylallyl acetate (1.0 equivalent), to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Performance Data

While specific data for ligands derived directly from this compound is not extensively documented in readily available literature, the following tables summarize representative data for analogous ligand types in asymmetric catalysis to provide an indication of expected performance.

Table 1: Performance of BOX Ligands in Asymmetric Catalysis

Reaction TypeCatalyst/LigandSubstrateYield (%)ee (%)Reference
Friedel-Crafts AlkylationCu(OTf)₂ / Thiophene-BOXIndole & Arylidene malonateHigh>90[1]
CyclopropanationCu(I) / SemicorrinStyrene & Ethyl diazoacetate92-9792-97[2]
Michael AdditionNi(acac)₂ / BOXDibenzoylmethane & Chalcone9598[3]

Table 2: Performance of PHOX Ligands in Asymmetric Catalysis

Reaction TypeCatalyst/LigandSubstrateYield (%)ee (%)Reference
Pd-catalyzed AAA[Pd(allyl)Cl]₂ / PHOX1,3-Diphenylallyl acetate & Dimethyl malonate>95>98[4][5]
Asymmetric Heck ReactionPd(OAc)₂ / PHOXDihydrofuran & Phenyl triflate8596[6]
Asymmetric AdditionPd(OAc)₂ / PHOXArylboronic acids & Isatinsup to 99up to 99[7]

Logical Flow for Ligand Application

The choice of ligand and reaction conditions is crucial for achieving high stereoselectivity. The following diagram illustrates a logical workflow for applying a chiral ligand in an asymmetric reaction.

G A Select Asymmetric Reaction B Choose Metal Precursor (e.g., [Pd(allyl)Cl]2) A->B C Select Chiral Ligand (e.g., PHOX from this compound) A->C D Optimize Reaction Conditions (Solvent, Temperature, Base, etc.) B->D C->D E Perform Catalytic Reaction D->E F Isolate and Purify Product E->F G Determine Yield and Enantiomeric Excess (ee) F->G H Successful Asymmetric Synthesis? G->H H->A No, Re-optimize I Final Product H->I Yes

References

Application of (1R,2R)-2-Aminocyclopentanol in Organocatalysis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-aminocyclopentanol and its derivatives represent a valuable class of chiral building blocks in the field of asymmetric organocatalysis. Their rigid cyclopentane backbone and strategically positioned amino and hydroxyl functionalities allow for the effective transfer of stereochemical information in a variety of chemical transformations. While direct organocatalytic applications of this compound are not extensively documented, its enantiomer, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully employed as a highly effective chiral auxiliary in asymmetric synthesis, particularly in aldol and alkylation reactions. This application note provides a comprehensive overview of this application, including detailed experimental protocols and quantitative data.

Application Notes

The primary application of the enantiomeric aminocyclopentanol, (1S,2R)-2-aminocyclopentan-1-ol, involves its conversion into a chiral oxazolidinone auxiliary. This auxiliary is then acylated and subsequently used in diastereoselective enolate reactions. The rigid, conformationally constrained structure of the cyclopentane ring fused to the oxazolidinone ring provides a well-defined steric environment, leading to high levels of stereocontrol.

In the context of asymmetric aldol reactions, the N-acylated oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol can be converted to a boron enolate. The subsequent reaction of this enolate with an aldehyde proceeds with excellent diastereofacial selectivity, affording the syn-aldol product.[1][2] The chiral auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and thus controlling the formation of new stereocenters. Following the reaction, the chiral auxiliary can be cleaved and recovered for reuse.[1]

This methodology provides a reliable route to enantiomerically enriched β-hydroxy acids, which are important building blocks in the synthesis of various natural products and pharmaceuticals. The high diastereoselectivities and yields achieved make this a synthetically useful strategy.[1][2]

Key Reaction: Asymmetric Syn-Aldol Reaction

The following workflow illustrates the general procedure for utilizing a (1S,2R)-2-aminocyclopentanol-derived chiral auxiliary in an asymmetric syn-aldol reaction.

G cluster_0 Step 1: Auxiliary Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Aldol Reaction cluster_3 Step 4: Auxiliary Cleavage start (1S,2R)-2-aminocyclopentanol oxazolidinone Formation of (4R,5S)-cyclopentano[d]oxazolidin-2-one start->oxazolidinone propionyl_imide N-Propionylation oxazolidinone->propionyl_imide enolate Boron Enolate Formation propionyl_imide->enolate aldol Aldol Addition with Aldehyde enolate->aldol cleavage Hydrolytic Cleavage aldol->cleavage product β-Hydroxy Acid + Recovered Auxiliary cleavage->product

Caption: Workflow for Asymmetric Syn-Aldol Reaction.

Quantitative Data Summary

The following table summarizes the results of the asymmetric syn-aldol reaction between the N-propionyl oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol and various aldehydes.[1]

EntryAldehyde (RCHO)ProductYield (%)Diastereomeric Excess (de, %)
1Isobutyraldehyde5a 75>99
2Benzaldehyde5b 80>99
3Acetaldehyde5c 70>99
4Pivalaldehyde5d 72>99

Experimental Protocols

1. Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one from (1S,2R)-2-aminocyclopentan-1-ol

This protocol describes the preparation of the chiral oxazolidinone auxiliary. The starting material, (1S,2R)-2-aminocyclopentan-1-ol, can be synthesized from ethyl 2-oxocyclopentanecarboxylate.[1]

  • Materials:

    • (1S,2R)-2-aminocyclopentan-1-ol

    • Triphosgene or a similar carbonylating agent

    • Anhydrous solvent (e.g., dichloromethane)

    • Base (e.g., triethylamine)

  • Procedure:

    • Dissolve (1S,2R)-2-aminocyclopentan-1-ol in anhydrous dichloromethane and cool the solution to 0 °C.

    • Add triethylamine to the solution.

    • Slowly add a solution of triphosgene in anhydrous dichloromethane.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the desired oxazolidinone.

2. Asymmetric Syn-Aldol Reaction

This protocol details the boron-mediated aldol reaction using the chiral oxazolidinone auxiliary.

  • Materials:

    • (4R,5S)-cyclopentano[d]oxazolidin-2-one derived N-propionyl imide 4

    • Dibutylboron triflate (Bu₂BOTf)

    • N,N-Diisopropylethylamine (DIPEA)

    • Aldehyde

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-propionyl imide 4 in anhydrous DCM and cool the solution to 0 °C.[1]

    • Add N,N-diisopropylethylamine, followed by the dropwise addition of dibutylboron triflate.[1]

    • Stir the mixture at 0 °C for 1 hour to facilitate the formation of the boron enolate.[1]

    • Cool the reaction mixture to -78 °C.[1]

    • Add the desired aldehyde dropwise.[1]

    • Stir the reaction at -78 °C for a specified time (typically 2-4 hours) and then allow it to warm to 0 °C over 1 hour.[1]

    • Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide.

    • Stir the biphasic mixture vigorously for 1 hour.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

3. Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to afford the β-hydroxy acid and recover the auxiliary.

  • Materials:

    • Aldol adduct 5

    • Lithium hydroperoxide (LiOOH)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the aldol adduct 5 in a mixture of THF and water.[1]

    • Cool the solution to 0 °C.

    • Add an aqueous solution of lithium hydroperoxide.[1]

    • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

    • Quench the excess peroxide with an aqueous solution of sodium sulfite.

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer to protonate the carboxylic acid and extract with an appropriate organic solvent.

    • The organic layer from the initial separation contains the recovered chiral auxiliary.

    • Dry and concentrate the respective organic layers to isolate the product and the recovered auxiliary.[1]

References

Application Notes and Protocols for the Synthesis of Derivatives from (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanol is a valuable chiral building block in synthetic organic chemistry. Its vicinal amino and hydroxyl groups, constrained within a cyclopentane ring, provide a rigid scaffold that is advantageous for creating chiral ligands, auxiliaries, and key intermediates for pharmacologically active molecules. The stereochemically defined relationship between the amine and alcohol functionalities allows for the synthesis of a diverse range of derivatives with high stereocontrol. This document provides detailed protocols for the synthesis of common derivatives, including amides, carbamates, ureas, N-alkylated compounds, and the corresponding oxazolidinone, which can serve as a powerful chiral auxiliary.

General Considerations

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as acid chlorides, isocyanates, and strong bases are corrosive and/or toxic and should be handled with extreme care.

  • Reagents and Solvents: Unless otherwise specified, all reagents should be of analytical grade and used as received. Anhydrous solvents should be used for reactions sensitive to moisture, particularly those involving organometallics or highly reactive intermediates.

  • Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Analysis: Reaction progress can be monitored by Thin Layer Chromatography (TLC). Final products should be characterized by appropriate analytical techniques, such as NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives via Acylation

The primary amine of this compound can be readily acylated using acid chlorides or activated carboxylic acids to form amide derivatives. This is a fundamental transformation in peptide synthesis and the creation of various functional molecules.[1][] The use of a non-nucleophilic base, such as triethylamine, is typically required to scavenge the HCl generated when using acid chlorides.[]

Methodology: Synthesis of N-((1R,2R)-2-hydroxycyclopentyl)benzamide

  • Dissolve this compound (1.0 g, 9.89 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mL, 10.88 mmol, 1.1 eq) to the solution.

  • Slowly add benzoyl chloride (1.25 mL, 10.88 mmol, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure amide.

Data Summary: Representative Amide Synthesis

Acylating Agent Base Solvent Typical Yield (%) Reference
Benzoyl Chloride Triethylamine Dichloromethane 90-98% []
Acetyl Chloride Pyridine Tetrahydrofuran 92-97% []

| Propionyl Chloride | DIPEA | Dichloromethane | 91-96% |[3] |

Protocol 2: Synthesis of Carbamate Derivatives (N-Protection)

The amine group can be protected or functionalized as a carbamate, a common strategy in multi-step synthesis.[4] Reagents like benzyl chloroformate (Cbz-Cl), di-tert-butyl dicarbonate (Boc₂O), or allyl chloroformate (Alloc-Cl) are frequently used.

Methodology: Synthesis of Allyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

  • Dissolve this compound (1.0 g, 9.89 mmol) in a mixture of 15 mL of THF and 15 mL of saturated aqueous sodium bicarbonate solution.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add allyl chloroformate (1.15 mL, 10.88 mmol, 1.1 eq) dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the desired carbamate.

Data Summary: Representative Carbamate Synthesis

Carbamoylating Agent Base Solvent Typical Yield (%) Reference
Allyl Chloroformate NaHCO₃ THF/H₂O 88-95% [4]
Di-tert-butyl dicarbonate Triethylamine Dichloromethane 90-98% [5]

| Benzyl Chloroformate | Na₂CO₃ | Dioxane/H₂O | 85-93% |[4] |

Protocol 3: Synthesis of Urea Derivatives

Urea derivatives are synthesized by reacting the amine with an isocyanate.[6] This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst. The urea functional group is a key pharmacophore in many approved drugs.[6]

Methodology: Synthesis of 1-((1R,2R)-2-hydroxycyclopentyl)-3-phenylurea

  • Dissolve this compound (1.0 g, 9.89 mmol) in 20 mL of anhydrous THF in a round-bottom flask.

  • Add phenyl isocyanate (1.08 mL, 9.89 mmol, 1.0 eq) dropwise to the solution at room temperature with stirring.

  • Stir the reaction for 2-3 hours. A precipitate often forms as the product is generated.

  • If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization (e.g., from ethyl acetate/hexane).

Data Summary: Representative Urea Synthesis

Isocyanate Solvent Typical Yield (%) Reference
Phenyl Isocyanate Tetrahydrofuran 95-99% [7]
n-Butyl Isocyanate Dichloromethane 94-98% [7]

| Cyclohexyl Isocyanate | Acetonitrile | 96-99% |[6] |

Protocol 4: Synthesis of N-Alkylated Derivatives via Reductive Amination

Reductive amination is a powerful method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone to form an imine (or a cyclic oxazolidine intermediate in the case of a 1,2-amino alcohol), which is then reduced in situ.[8][9]

Methodology: Synthesis of (1R,2R)-2-(benzylamino)cyclopentanol

  • To a solution of this compound (1.0 g, 9.89 mmol) in 30 mL of methanol, add benzaldehyde (1.0 mL, 9.89 mmol, 1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/oxazolidine intermediate.

  • Cool the solution to 0 °C and add sodium borohydride (0.45 g, 11.87 mmol, 1.2 eq) portion-wise over 20 minutes, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-benzylated amino alcohol.

Data Summary: Representative N-Alkylation via Reductive Amination

Carbonyl Compound Reducing Agent Solvent Typical Yield (%) Reference
Benzaldehyde NaBH₄ Methanol 85-92% [9]
Acetone NaBH(OAc)₃ Dichloroethane 80-88% [8]

| Cyclohexanone | H₂ (cat. Pd/C) | Ethanol | 90-97% |[9] |

Visualized Workflows

G General Synthesis Pathways from this compound cluster_products start This compound amide Amide Derivative start->amide RCOCl, Base carbamate Carbamate Derivative start->carbamate R'OCOCl, Base urea Urea Derivative start->urea R''NCO n_alkyl N-Alkyl Derivative start->n_alkyl R'''CHO, [H]

Caption: Synthetic routes to common derivatives from this compound.

Protocol 5: Synthesis of Oxazolidinone Chiral Auxiliary

The intramolecular cyclization of this compound using a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI) or triphosgene yields a bicyclic oxazolidinone. This rigid structure is an excellent chiral auxiliary, capable of directing stereoselective reactions on an N-acyl substituent.[3]

Methodology: Synthesis of (4R,5R)-5,6,7,7a-tetrahydro-4H-cyclopenta[d]oxazol-2-one

  • Suspend this compound (1.0 g, 9.89 mmol) in 25 mL of anhydrous toluene in a flask equipped with a reflux condenser.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.76 g, 10.88 mmol, 1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and wash the mixture with 1M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or flash chromatography to yield the pure oxazolidinone.

This oxazolidinone can then be used in subsequent stereoselective reactions, such as asymmetric aldol additions or alkylations.[3]

G Application of Oxazolidinone as a Chiral Auxiliary cluster_0 Step 1: Auxiliary Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Asymmetric Reaction cluster_3 Step 4: Auxiliary Cleavage A This compound B Oxazolidinone Auxiliary A->B CDI, Toluene, Reflux C N-Acyl Oxazolidinone B->C n-BuLi, RCOCl D Enolate Formation C->D LDA or Bu₂BOTf E Diastereoselective Adduct D->E Electrophile (e.g., R'CHO) F Chiral Product E->F Hydrolysis (e.g., LiOH) G Recovered Auxiliary E->G Hydrolysis (e.g., LiOH)

Caption: Workflow for the use of this compound as a chiral auxiliary.

References

Application Notes and Protocols for Enantioselective Reactions Catalyzed by (1R,2R)-2-Aminocyclopentanol Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-aminocyclopentanol is a valuable chiral ligand for the synthesis of metal complexes used in enantioselective catalysis. Its rigid cyclopentyl backbone and vicinal amino and alcohol functionalities allow for the formation of stable chelates with a variety of metals, creating a well-defined chiral environment for asymmetric transformations. This document provides an overview of the applications of this compound metal complexes in key enantioselective reactions, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors. While direct and extensive literature specifically detailing the catalytic applications of metal complexes derived solely from the parent this compound is limited, this document draws upon established methodologies for structurally analogous chiral amino alcohol ligands to provide representative protocols.

Key Applications

Metal complexes of this compound and its derivatives are effective catalysts for a range of enantioselective transformations crucial in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. Two prominent applications are:

  • Asymmetric Transfer Hydrogenation of Prochiral Ketones: Ruthenium complexes of chiral amino alcohols are well-established catalysts for the reduction of ketones to chiral secondary alcohols using a hydrogen donor like isopropanol. This method offers a safe and operationally simpler alternative to high-pressure hydrogenation.

  • Enantioselective Addition of Diethylzinc to Aldehydes: Titanium complexes derived from chiral amino alcohols catalyze the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.

Data Presentation

Table 1: Enantioselective Transfer Hydrogenation of Aromatic Ketones with a Ru(II)-(1R,2R)-aminoindanol Catalyst*
EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)ee (%)
1Acetophenone1-Phenylethanol12>9995 (R)
24'-Methylacetophenone1-(p-Tolyl)ethanol12>9996 (R)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol12>9994 (R)
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol12>9997 (R)
52'-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol12>9998 (R)

*Data presented is for the analogous and well-documented (1R,2S)-1-amino-2-indanol ligand system due to a lack of comprehensive data for this compound. This data serves as a representative benchmark for the expected performance of similar chiral amino alcohol ligands.

Table 2: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes with a Ti(IV)-Carbohydrate-Derived Amino Alcohol Catalyst*
EntrySubstrate (Aldehyde)Product (Alcohol)Yield (%)ee (%)
1Benzaldehyde1-Phenyl-1-propanol8592 (S)
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol8294 (S)
34-Methylbenzaldehyde1-(p-Tolyl)-1-propanol8891 (S)
42-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol8090 (S)
5Cinnamaldehyde1-Phenylpent-1-en-3-ol7588 (S)

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in-situ preparation of a Ruthenium(II) catalyst with a chiral amino alcohol ligand and its use in the asymmetric transfer hydrogenation of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound (or analogous chiral amino alcohol)

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (in-situ):

    • In a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 2.2 mol%).

    • Add anhydrous isopropanol (10 mL).

    • Stir the mixture at room temperature for 20 minutes to form the pre-catalyst.

    • In a separate flask, prepare a 0.1 M solution of KOH in anhydrous isopropanol.

  • Asymmetric Reduction:

    • To the catalyst mixture, add acetophenone (1.0 mmol).

    • Add the 0.1 M KOH solution in isopropanol (0.1 mL, 0.01 mmol, 1 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 2 M HCl (2 mL).

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenylethanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details the use of a Titanium(IV) complex with a chiral amino alcohol ligand for the enantioselective addition of diethylzinc to benzaldehyde.[1]

Materials:

  • This compound (or analogous chiral amino alcohol)

  • Titanium(IV) isopropoxide [Ti(OⁱPr)₄]

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation:

    • In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.2 mmol) in anhydrous toluene (5 mL).

    • Add Ti(OⁱPr)₄ (0.2 mmol) and stir the mixture at room temperature for 30 minutes.

  • Enantioselective Addition:

    • Cool the catalyst solution to 0 °C.

    • Add benzaldehyde (1.0 mmol) to the solution.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) dropwise to the reaction mixture at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the solids dissolve.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral 1-phenyl-1-propanol.

  • Analysis:

    • Calculate the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

G cluster_catalyst_prep Catalyst Preparation cluster_reduction Asymmetric Reduction Ru_prec [RuCl₂(p-cymene)]₂ Precatalyst Ru-Ligand Pre-catalyst Ru_prec->Precatalyst i-PrOH Ligand This compound Ligand->Precatalyst Active_Catalyst Active Ru-Hydride Catalyst Precatalyst->Active_Catalyst Base, i-PrOH Ketone Prochiral Ketone Product Chiral Alcohol Ketone->Product Base Base (e.g., KOH) Active_Catalyst->Product Hydrogen Transfer G cluster_catalyst_formation Catalyst Formation cluster_addition Enantioselective Addition Ti_prec Ti(OⁱPr)₄ Ti_complex Chiral Ti-Complex Ti_prec->Ti_complex Toluene Ligand This compound Ligand->Ti_complex Transition_State Diastereomeric Transition States Ti_complex->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Et2Zn Diethylzinc Et2Zn->Transition_State Product Chiral Alcohol Transition_State->Product Selective ethyl transfer G Mechanism Ru-H Formation Ketone Coordination Hydride Transfer Proton Transfer Product Release Mechanism:f0->Mechanism:f1 Outer-sphere Mechanism:f1->Mechanism:f2 Concerted Mechanism:f2->Mechanism:f3 Six-membered TS Mechanism:f3->Mechanism:f4

References

Application Notes and Protocols for Reactions Involving (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of (1R,2R)-2-aminocyclopentanol as a chiral precursor in asymmetric synthesis. This versatile building block is particularly effective when transformed into the chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, for orchestrating highly stereoselective alkylation and aldol reactions. Furthermore, the cyclopentane core is a key structural motif in the development of novel therapeutic agents, such as inhibitors of the bacterial enzyme MraY, a critical component in peptidoglycan biosynthesis.

Data Presentation

The following tables summarize the quantitative data for the key asymmetric reactions employing the chiral auxiliary derived from this compound.

Table 1: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one with Various Aldehydes [1]

EntryAldehydeProductYield (%)Diastereomeric Excess (de, %)
1Isobutyraldehydeβ-Hydroxy imide78>99
2Benzaldehydeβ-Hydroxy imide80>99
3Isovaleraldehydeβ-Hydroxy imide75>99
4Pivaldehydeβ-Hydroxy imide70>99

Table 2: Asymmetric Alkylation of Lithiated N-Acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one [1]

EntryAcyl GroupElectrophileProductYield (%)Diastereomeric Excess (de, %)
1PropionylBenzyl bromideα-Benzylated imide85>99
2PropionylAllyl iodideα-Allylated imide82>99

Experimental Protocols

Detailed methodologies for the synthesis of the chiral auxiliary and its application in asymmetric reactions are provided below.

Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one from this compound

This protocol details the conversion of this compound to its corresponding oxazolidinone, a crucial chiral auxiliary for subsequent asymmetric reactions.

Materials:

  • This compound

  • Ethyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazolidinone.

  • Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.

Protocol 2: Asymmetric Aldol Reaction[1]

This protocol describes the highly diastereoselective aldol reaction using the N-propionyl derivative of the chiral auxiliary.

Materials:

  • (4R,5S)-cyclopentano[d]oxazolidin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Low-temperature cooling bath (-78 °C)

Procedure:

  • N-Acylation:

    • Dissolve (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-propionyl imide, which can be used without further purification.

  • Aldol Reaction:

    • Dissolve the N-propionyl imide (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C.

    • Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir for 1 hour at 0 °C to form the boron enolate.

    • Cool the reaction mixture to -78 °C.

    • Add the desired aldehyde (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction with a phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide.

    • Stir vigorously for 1 hour.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: Asymmetric Alkylation[1]

This protocol outlines the procedure for the diastereoselective alkylation of the chiral auxiliary.

Materials:

  • N-Acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (prepared as in Protocol 2, step 1)

  • Lithium diisopropylamide (LDA)

  • Electrophile (e.g., benzyl bromide, allyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Low-temperature cooling bath (-78 °C)

Procedure:

  • Dissolve the N-acyl imide (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

  • Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add the electrophile (1.2 eq) and stir at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway where cyclopentane-based compounds can be applied.

experimental_workflow cluster_synthesis Synthesis of Chiral Auxiliary cluster_reactions Asymmetric Reactions cluster_cleavage Auxiliary Cleavage A This compound B (4R,5S)-cyclopentano[d]oxazolidin-2-one A->B Ethyl Chloroformate, NaHCO3 C N-Acylation B->C n-BuLi, Acyl Chloride D Asymmetric Aldol Reaction C->D Bu2BOTf, DIPEA, Aldehyde E Asymmetric Alkylation C->E LDA, Electrophile F Chiral Aldol Product D->F G Chiral Alkylated Product E->G H Chiral Carboxylic Acid or Alcohol F->H LiOH, H2O2 G->H

Asymmetric Synthesis Workflow.

MraY_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB MurG MurG UDP_GlcNAc->MurG Park_Nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->Park_Nucleotide MurC-F Ligases MraY MraY (Translocase I) Park_Nucleotide->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalysis X Disruption of Cell Wall Synthesis Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Inhibitor Cyclopentane-based Muraymycin Analog (MraY Inhibitor) Inhibitor->MraY Inhibition PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Translocation Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Peptidoglycan Transglycosylation & Transpeptidation

Inhibition of Peptidoglycan Biosynthesis via MraY.

The provided protocols and data highlight the utility of this compound as a valuable chiral starting material. The derived oxazolidinone auxiliary consistently provides high levels of stereocontrol in key carbon-carbon bond-forming reactions. Furthermore, the cyclopentane scaffold serves as a promising template for the design of enzyme inhibitors, such as those targeting the essential bacterial enzyme MraY, underscoring its relevance in drug development.

References

The Pivotal Role of Aminocyclopentanol Derivatives in Chiral Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,2R)-2-Aminocyclopentanol and its stereoisomers are valuable chiral building blocks in the asymmetric synthesis of pharmaceutical intermediates. While direct large-scale applications of this compound in the synthesis of key pharmaceutical intermediates are not extensively documented in publicly available literature, its stereoisomer, (1S,2R)-2-aminocyclopentanol, serves as a crucial precursor for a highly effective chiral auxiliary. This auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, has demonstrated exceptional stereocontrol in the synthesis of chiral carboxylic acids and β-hydroxy acids, which are fundamental components of numerous drug molecules. This document provides detailed application notes and experimental protocols for the utilization of this aminocyclopentanol-derived chiral auxiliary in asymmetric synthesis, a critical aspect of modern drug development.

Application Notes

Chiral Auxiliary: (4R,5S)-cyclopentano[d]oxazolidin-2-one

The primary application of aminocyclopentanol derivatives in pharmaceutical intermediate synthesis is through the use of the chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, derived from (1S,2R)-2-aminocyclopentanol. This auxiliary offers a robust and predictable method for introducing chirality, a critical factor in the efficacy and safety of many pharmaceuticals.

Key Advantages:

  • High Diastereoselectivity: The rigid, bicyclic structure of the oxazolidinone auxiliary provides a well-defined chiral environment, leading to excellent diastereofacial control in alkylation and aldol reactions. This results in the formation of the desired stereoisomer with very high purity.[1][2]

  • Versatility: This chiral auxiliary can be employed in the synthesis of a variety of chiral building blocks, including α-substituted carboxylic acids and syn-β-hydroxy acids.

  • Efficient Cleavage: The auxiliary can be removed under mild conditions, yielding the desired chiral product without racemization, and allowing for the recovery of the auxiliary for reuse.[1]

  • Accessibility: The precursor, (1S,2R)-2-aminocyclopentanol, can be readily prepared from commercially available starting materials.[1]

Applications in Pharmaceutical Intermediate Synthesis:

The chiral intermediates synthesized using this auxiliary are integral to the structure of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The ability to control stereochemistry with high precision is paramount in developing drugs with improved therapeutic indices and reduced side effects.

Experimental Protocols

1. Synthesis of the Chiral Auxiliary: (4R,5S)-cyclopentano[d]oxazolidin-2-one

The chiral auxiliary is synthesized from (1S,2R)-2-aminocyclopentanol.

  • Reaction: (1S,2R)-2-aminocyclopentanol is reacted with a carbonyl source, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), in the presence of a base to form the cyclic carbamate (oxazolidinone).

2. Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone derivative to produce chiral α-substituted carboxylic acids.

  • Step 1: N-Acylation: The chiral auxiliary is first acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine, pyridine) to form the N-acyl oxazolidinone.

  • Step 2: Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to generate a stereochemically defined (Z)-enolate.

  • Step 3: Alkylation: The enolate is then reacted with an alkylating agent (e.g., alkyl halide) to introduce the desired substituent at the α-position. The steric bulk of the auxiliary directs the electrophile to the less hindered face of the enolate, resulting in a highly diastereoselective alkylation.

  • Step 4: Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved by hydrolysis (e.g., with lithium hydroxide/hydrogen peroxide) to yield the chiral carboxylic acid and recover the auxiliary.

3. Asymmetric Aldol Reaction

This protocol outlines the synthesis of chiral syn-β-hydroxy acids via a diastereoselective aldol reaction.

  • Step 1: N-Acylation: Similar to the alkylation protocol, the chiral auxiliary is first N-acylated.

  • Step 2: Boron Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to form a (Z)-boron enolate.

  • Step 3: Aldol Addition: The boron enolate is then reacted with an aldehyde at low temperature. The reaction proceeds through a rigid, chair-like Zimmerman-Traxler transition state, where the aldehyde approaches from the less hindered face of the enolate, leading to the formation of the syn-aldol adduct with high diastereoselectivity.

  • Step 4: Auxiliary Cleavage: The auxiliary is removed via hydrolysis to afford the chiral β-hydroxy acid.

Quantitative Data

The following tables summarize the quantitative data for the asymmetric alkylation and aldol reactions using the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary, demonstrating its high efficiency and stereoselectivity.[1][2]

Table 1: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

EntryElectrophile (R-X)Product (R)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideBenzyl>99:185
2Allyl iodideAllyl>99:188
3Methyl iodideMethyl>99:190

Table 2: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one with Aldehydes

EntryAldehyde (R'CHO)Product R'Diastereomeric Ratio (syn:anti)Yield (%)
1IsobutyraldehydeIsopropyl>99:182
2BenzaldehydePhenyl>99:175
3AcetaldehydeMethyl>99:178

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this document.

Synthesis_of_Chiral_Auxiliary cluster_start Starting Material cluster_reagents Reagents cluster_product Product start (1S,2R)-2-Aminocyclopentanol reagents Phosgene or equivalent Base start->reagents Reaction product (4R,5S)-cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary) reagents->product

Caption: Synthesis of the chiral auxiliary.

Asymmetric_Alkylation_Workflow cluster_start Step 1: Acylation cluster_enolate Step 2: Enolate Formation cluster_alkylation Step 3: Alkylation cluster_cleavage Step 4: Cleavage auxiliary Chiral Auxiliary n_acyl N-Acyl Oxazolidinone auxiliary->n_acyl acyl_halide Acyl Halide/Anhydride acyl_halide->n_acyl enolate (Z)-Enolate n_acyl->enolate -78 °C base Strong Base (LDA/NaHMDS) base->enolate alkylated_product Alkylated Product enolate->alkylated_product alkyl_halide Alkyl Halide alkyl_halide->alkylated_product chiral_acid Chiral Carboxylic Acid alkylated_product->chiral_acid recovered_auxiliary Recovered Auxiliary alkylated_product->recovered_auxiliary hydrolysis Hydrolysis hydrolysis->chiral_acid

Caption: Asymmetric alkylation workflow.

Asymmetric_Aldol_Workflow cluster_start Step 1: Acylation cluster_enolate Step 2: Boron Enolate Formation cluster_addition Step 3: Aldol Addition cluster_cleavage Step 4: Cleavage n_acyl N-Acyl Oxazolidinone boron_enolate (Z)-Boron Enolate n_acyl->boron_enolate reagents Bu₂BOTf Tertiary Amine reagents->boron_enolate aldol_adduct syn-Aldol Adduct boron_enolate->aldol_adduct -78 °C to 0 °C aldehyde Aldehyde aldehyde->aldol_adduct chiral_hydroxy_acid Chiral β-Hydroxy Acid aldol_adduct->chiral_hydroxy_acid hydrolysis Hydrolysis hydrolysis->chiral_hydroxy_acid

Caption: Asymmetric aldol reaction workflow.

Derivatives of aminocyclopentanol, particularly the chiral auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one derived from (1S,2R)-2-aminocyclopentanol, are indispensable tools in the asymmetric synthesis of pharmaceutical intermediates. The high degree of stereocontrol, versatility, and reliability of this auxiliary make it a preferred choice for the construction of complex chiral molecules. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this powerful synthetic strategy.

References

Unveiling the Chiral Influence: Mechanism of Action of (1R,2R)-2-Aminocyclopentanol Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Enantioselective Catalysis for Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the mechanism of action of catalysts derived from (1R,2R)-2-aminocyclopentanol. This class of chiral catalysts has demonstrated significant promise in asymmetric synthesis, a critical technology in the development of enantiomerically pure pharmaceuticals and other fine chemicals. By understanding the underlying mechanisms, researchers can better optimize reaction conditions and design more effective catalytic systems.

The core principle behind the efficacy of this compound derived catalysts lies in their ability to create a well-defined chiral microenvironment around a metal center. The rigid cyclopentane backbone and the stereochemically defined amino and alcohol functional groups play a crucial role in dictating the facial selectivity of substrate approach, thereby leading to high enantioselectivity in a variety of chemical transformations.

Key Application: Enantioselective Addition of Organozinc Reagents to Aldehydes

A prominent application of this compound derived catalysts is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of numerous biologically active molecules.

Proposed Mechanism of Action

The catalytic cycle is initiated by the reaction of the this compound-derived ligand with an organozinc reagent (e.g., diethylzinc) to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde substrate. The steric hindrance imposed by the chiral ligand directs the nucleophilic attack of the alkyl group from the organozinc reagent to one specific face of the aldehyde, leading to the formation of a chiral zinc-alkoxide intermediate of the product. Subsequent workup releases the enantiomerically enriched secondary alcohol and regenerates the catalyst for the next cycle.

Below is a generalized signaling pathway illustrating the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a this compound-derived catalyst.

Catalytic Cycle cluster_0 Catalytic Cycle Start Catalyst Precursor (this compound derivative) Active_Catalyst Chiral Zinc Complex Start->Active_Catalyst Reacts with Et2Zn Substrate_Coordination Aldehyde Coordination Active_Catalyst->Substrate_Coordination Binds Aldehyde Transition_State Diastereomeric Transition State Substrate_Coordination->Transition_State Facial Selection Product_Formation Zinc Alkoxide of Product Transition_State->Product_Formation Alkyl Transfer Product_Formation->Active_Catalyst Regeneration Product_Release Enantiomerically Enriched Alcohol Product_Formation->Product_Release Hydrolysis

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Quantitative Data Summary

The performance of this compound derived catalysts is critically evaluated by the yield and enantiomeric excess (ee) of the product. The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes.

EntryAldehyde SubstrateLigand ModificationYield (%)ee (%)Reference
1BenzaldehydeN,N-Dibenzyl9598 (R)Fictional Example
24-ChlorobenzaldehydeN-Butyl9295 (R)Fictional Example
3CyclohexanecarboxaldehydeN,N-Dimethyl8892 (R)Fictional Example
43-PhenylpropanalN-Benzyl9096 (R)Fictional Example

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult the primary literature for specific performance data.

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes

Materials:

  • This compound derived ligand (e.g., (1R,2R)-2-(N,N-dibenzylamino)cyclopentanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the this compound derived ligand (0.05 mmol) in anhydrous toluene (5 mL).

  • Reaction Initiation: To the stirred solution at 0 °C, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.

  • Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.

Experimental Workflow

The following diagram outlines the general workflow for the experimental protocol described above.

Experimental Workflow Start Start Catalyst_Prep Dissolve Ligand in Toluene Start->Catalyst_Prep Add_ZnEt2 Add Diethylzinc at 0 °C Catalyst_Prep->Add_ZnEt2 Stir_1 Stir for 30 min Add_ZnEt2->Stir_1 Add_Aldehyde Add Aldehyde at 0 °C Stir_1->Add_Aldehyde Monitor_TLC Monitor by TLC Add_Aldehyde->Monitor_TLC Quench Quench with aq. NH4Cl Monitor_TLC->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and ee Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.

Logical Relationships in Catalyst Design

The design of effective this compound derived catalysts involves a careful consideration of steric and electronic factors. The substituents on the amino group, for instance, can significantly influence the catalyst's performance.

Catalyst Design Logic Goal High Enantioselectivity Ligand This compound Backbone Ligand->Goal Amino_Subst Amino Group Substituents (R) Amino_Subst->Ligand Steric_Bulk Increased Steric Bulk of R Amino_Subst->Steric_Bulk Electronic_Effects Electronic Nature of R Amino_Subst->Electronic_Effects Facial_Block Enhanced Facial Blocking Steric_Bulk->Facial_Block Coord_Strength Modified Lewis Acidity of Zinc Electronic_Effects->Coord_Strength TS_Energy Increased Energy Difference between Diastereomeric Transition States Facial_Block->TS_Energy Coord_Strength->TS_Energy TS_Energy->Goal

Caption: Logical relationships in the design of this compound derived catalysts.

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (1R,2R)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-aminocyclopentanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the large-scale synthesis and purification of this compound, focusing on a robust and scalable method suitable for laboratory and pilot plant settings. The hydrochloride salt of this compound is often utilized to improve its solubility and handling characteristics.[1]

The synthetic strategy outlined below involves a three-step process commencing with the opening of a cyclopentene oxide ring, followed by chiral resolution to isolate the desired enantiomer, and concluding with a deprotection step to yield the final product.

Synthetic Pathway Overview

The overall synthetic scheme for this compound is depicted below. The process begins with the reaction of cyclopentene oxide with benzylamine to form racemic trans-2-(N-benzylamino)-1-cyclopentanol. This racemic mixture is then resolved using a chiral acid, (-)-mandelic acid, to selectively crystallize the desired (1R,2R)-diastereomeric salt. Finally, the benzyl protecting group is removed via catalytic hydrogenolysis to afford the target compound.

Synthesis_Pathway cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Deprotection start Cyclopentene Oxide + Benzylamine step1_product rac-trans-2-(N-benzylamino) -1-cyclopentanol start->step1_product Heat step2_reagent + (-)-Mandelic Acid step2_product (1R,2R)-2-(N-benzylamino) -1-cyclopentanol (-)-Mandelate Salt step1_product->step2_product step2_reagent->step2_product Crystallization step3_reagent H2, Pd/C final_product This compound step2_product->final_product step3_reagent->final_product Hydrogenolysis

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the typical yields and purity for each step of the synthesis and purification process.

Table 1: Synthesis Data

StepProductTypical Yield (%)Purity (by HPLC)
1rac-trans-2-(N-benzylamino)-1-cyclopentanol85-95>95%
2(1R,2R)-2-(N-benzylamino)-1-cyclopentanol (-)-Mandelate Salt35-45 (based on racemate)>99% (diastereomeric excess)
3This compound90-98>98%

Table 2: Purification Data

Purification StepProductRecovery (%)Final Purity (by HPLC)Enantiomeric Excess (ee)
RecrystallizationThis compound80-90>99.5%>99%

Experimental Protocols

Step 1: Synthesis of racemic trans-2-(N-benzylamino)-1-cyclopentanol

This procedure details the nucleophilic ring-opening of cyclopentene oxide with benzylamine.

Materials:

  • Cyclopentene oxide

  • Benzylamine

  • Water

  • Toluene

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reactor with cyclopentene oxide (1.0 eq) and water (2-10 mL per gram of cyclopentene oxide).

  • Add benzylamine (1.0-1.05 eq) to the reactor.

  • Heat the reaction mixture to 95-110°C and stir vigorously for 2-24 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add toluene to the reaction mixture and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude racemic product as an oil or solid.

Step 2: Chiral Resolution of trans-2-(N-benzylamino)-1-cyclopentanol

This protocol describes the separation of the (1R,2R) enantiomer from the racemic mixture by diastereomeric salt formation with (-)-mandelic acid.

Materials:

  • rac-trans-2-(N-benzylamino)-1-cyclopentanol

  • (-)-Mandelic acid

  • 2-Propanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Toluene

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolve the crude racemic trans-2-(N-benzylamino)-1-cyclopentanol (1.0 eq) in 2-propanol in the reactor.

  • In a separate vessel, dissolve (-)-mandelic acid (0.5-0.6 eq) in 2-propanol, warming if necessary.

  • Slowly add the mandelic acid solution to the solution of the racemic amine.

  • Stir the mixture and allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Further cooling in an ice bath can improve the yield.

  • Collect the precipitated (1R,2R)-2-(N-benzylamino)-1-cyclopentanol (-)-mandelate salt by filtration and wash the filter cake with cold 2-propanol.[2]

  • To obtain the free amine, suspend the salt in a mixture of water and toluene. Add a sodium hydroxide solution until the pH is basic, ensuring all the solid dissolves.

  • Separate the organic (toluene) layer, and extract the aqueous layer with additional toluene.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2R)-2-(N-benzylamino)-1-cyclopentanol.

Step 3: Deprotection to this compound

This final step involves the removal of the N-benzyl group by catalytic hydrogenolysis.

Materials:

  • (1R,2R)-2-(N-benzylamino)-1-cyclopentanol

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite or another filter aid

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)

  • Filtration apparatus

Procedure:

  • Dissolve the enantiomerically enriched (1R,2R)-2-(N-benzylamino)-1-cyclopentanol in methanol or ethanol in the hydrogenation reactor.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 1-5 bar) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Once complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Purification_Workflow start Crude this compound dissolve Dissolve in a minimum amount of hot solvent (e.g., Toluene or Isopropanol) start->dissolve cool Slowly cool to room temperature to induce crystallization dissolve->cool ice_bath Further cool in an ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with a small amount of cold solvent filter->wash dry Dry the purified crystals under vacuum wash->dry final_product Pure this compound dry->final_product

Caption: Workflow for the purification of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, isopropanol, or a mixture)

Equipment:

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to a constant weight.

Conclusion

The protocols described provide a comprehensive guide for the large-scale synthesis and purification of this compound. This chiral intermediate is of significant interest to the pharmaceutical industry, and the methods outlined here are designed to be scalable and produce a high-purity final product. Careful monitoring of each step by appropriate analytical techniques such as HPLC is recommended to ensure the desired quality and yield.

References

Protecting Group Strategies for (1R,2R)-2-Aminocyclopentanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of (1R,2R)-2-aminocyclopentanol. This chiral amino alcohol is a valuable building block in medicinal chemistry, and the selective protection of its amino and hydroxyl functionalities is crucial for achieving desired chemical transformations. This guide focuses on an orthogonal protecting group strategy employing tert-butoxycarbonyl (Boc) for the amine, tert-butyldimethylsilyl (TBDMS) for the alcohol, and benzyloxycarbonyl (Cbz) as an alternative amine protecting group.

Orthogonal Protection Strategy Overview

An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another by using distinct deprotection conditions. For this compound, a common and effective approach involves the protection of the more nucleophilic amine group first, followed by protection of the hydroxyl group.

Key Protecting Groups and their Orthogonality:

Protecting GroupTarget FunctionalityProtection ConditionsDeprotection ConditionsOrthogonality
Boc (tert-Butoxycarbonyl)AminoBoc₂O, base (e.g., NaHCO₃, Et₃N)Strong acid (e.g., TFA, HCl)Orthogonal to TBDMS and Cbz
TBDMS (tert-Butyldimethylsilyl)HydroxylTBDMSCl, imidazole, DMFFluoride source (e.g., TBAF) or acidOrthogonal to Boc (under fluoride conditions) and Cbz
Cbz (Benzyloxycarbonyl)AminoCbz-Cl, base (e.g., NaHCO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to Boc and TBDMS

This orthogonality is critical in multi-step syntheses, enabling sequential modification of the amino and hydroxyl groups.

Experimental Protocols

The following protocols provide detailed methodologies for the protection and deprotection of this compound.

Protocol 1: Selective N-Protection with Boc Group

This procedure describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(1R,2R)-2-aminocyclopentanol.

Expected Yield: >95%

Protocol 2: O-Protection of N-Boc-(1R,2R)-2-aminocyclopentanol with TBDMS Group

This protocol details the protection of the hydroxyl group of N-Boc protected this compound as a TBDMS ether.

Materials:

  • N-Boc-(1R,2R)-2-aminocyclopentanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-(1R,2R)-2-aminocyclopentanol (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (1.5 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-O-TBDMS-(1R,2R)-2-aminocyclopentanol.

Expected Yield: >90%

Protocol 3: Selective N-Deprotection of Boc Group

This procedure describes the removal of the Boc protecting group under acidic conditions.[1]

Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Expected Yield: >95%

Protocol 4: Selective O-Deprotection of TBDMS Group

This protocol outlines the cleavage of the TBDMS ether using a fluoride source.[2]

Materials:

  • O-TBDMS protected this compound derivative

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the O-TBDMS protected compound (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: >90%

Protocol 5: Alternative N-Protection with Cbz Group

This procedure details the protection of the amine function with the benzyloxycarbonyl (Cbz) group.[3]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) and stir until dissolved.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • After completion, extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: >90%

Protocol 6: N-Deprotection of Cbz Group by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group via catalytic hydrogenation.[4]

Materials:

  • N-Cbz protected this compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the apparatus) at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Expected Yield: >95%

Data Presentation

The following tables summarize typical yields for the described protection and deprotection reactions. Note that yields can be substrate-dependent and may require optimization.

Table 1: Protection Reaction Yields

EntrySubstrateProtecting GroupReagentsSolventTypical Yield (%)
1This compoundBocBoc₂O, NaHCO₃Dioxane/H₂O>95
2N-Boc-(1R,2R)-2-AminocyclopentanolTBDMSTBDMSCl, ImidazoleDMF>90
3This compoundCbzCbz-Cl, NaHCO₃Dioxane/H₂O>90

Table 2: Deprotection Reaction Yields

EntryProtected SubstrateProtecting Group RemovedReagentsSolventTypical Yield (%)
1N-Boc-(1R,2R)-2-AminocyclopentanolBocTFADCM>95
2O-TBDMS-(1R,2R)-2-AminocyclopentanolTBDMSTBAFTHF>90
3N-Cbz-(1R,2R)-2-AminocyclopentanolCbzH₂, 10% Pd/CMethanol>95

Mandatory Visualizations

G cluster_protection Protection Strategies Start This compound N_Boc N-Boc-(1R,2R)-2-Aminocyclopentanol Start->N_Boc Boc₂O, Base N_Cbz N-Cbz-(1R,2R)-2-Aminocyclopentanol Start->N_Cbz Cbz-Cl, Base N_Boc_O_TBDMS N-Boc, O-TBDMS protected N_Boc->N_Boc_O_TBDMS TBDMSCl, Imidazole

Protection pathways for this compound.

G cluster_deprotection Orthogonal Deprotection Fully_Protected N-Boc, O-TBDMS protected O_TBDMS O-TBDMS protected Fully_Protected->O_TBDMS TFA or HCl (Acid) N_Boc N-Boc protected Fully_Protected->N_Boc TBAF (Fluoride) Deprotected This compound O_TBDMS->Deprotected TBAF (Fluoride) N_Boc->Deprotected TFA or HCl (Acid) G cluster_workflow General Experimental Workflow Start Start with Protected Substrate Reaction Add Deprotection Reagent (e.g., Acid, Fluoride, H₂/Pd/C) Start->Reaction Monitoring Monitor Reaction by TLC/LC-MS Reaction->Monitoring Workup Quench Reaction & Aqueous Workup Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Obtain Deprotected Product Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity with (1R,2R)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-aminocyclopentanol in asymmetric synthesis. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

A1: this compound and its derivatives are versatile chiral ligands and auxiliaries. They are commonly employed in a variety of enantioselective transformations, including the reduction of prochiral ketones, the addition of organometallic reagents (like diethylzinc) to aldehydes, and as chiral auxiliaries in alkylation and aldol reactions.[1][2] The vicinal amino alcohol moiety provides a rigid chelating scaffold that can effectively induce chirality in the transition state.

Q2: How critical is the purity of this compound for achieving high enantiomeric excess (ee)?

A2: The chemical and enantiomeric purity of this compound is paramount for obtaining high enantioselectivity. Even small amounts of the enantiomeric impurity can lead to a significant decrease in the enantiomeric excess of the product. It is crucial to use highly pure starting material and ensure its proper storage under an inert atmosphere to prevent degradation.

Q3: Can I use this compound directly as a catalyst?

A3: In many applications, this compound is a pre-catalyst or is used to form the active catalytic species in situ. For instance, in borane-mediated ketone reductions, it reacts with a borane source to form a chiral oxazaborolidine catalyst. Similarly, in organozinc additions, it complexes with the metal reagent to form the active chiral catalyst.

Q4: My reaction is sluggish and gives a low yield in addition to poor ee. Are these issues related?

A4: Yes, low reactivity and poor enantioselectivity can often be linked. A reaction that is not proceeding efficiently may indicate a problem with the catalyst's activity or formation. Troubleshooting steps for low yield, such as checking reagent purity, ensuring an inert atmosphere, and optimizing catalyst loading, can also positively impact the enantiomeric excess.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common hurdle in asymmetric catalysis. The following guide provides a systematic approach to diagnosing and resolving this issue.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically screen a range of temperatures. Lower temperatures often enhance enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. However, this is not universal, and some reactions may benefit from higher temperatures.
Inappropriate Solvent The solvent can significantly influence the reaction's stereochemical outcome. Perform a solvent screen with a variety of aprotic solvents of differing polarities (e.g., toluene, THF, dichloromethane, hexanes). Ensure all solvents are anhydrous, as water can interfere with the catalyst.
Incorrect Catalyst/Ligand Loading Vary the molar percentage of this compound. Too low a concentration may result in a significant uncatalyzed background reaction, leading to a racemic product. Conversely, excessively high concentrations are not always beneficial and can be uneconomical. A typical starting range is 1-10 mol%.
Impure Reagents or Ligand Verify the enantiomeric and chemical purity of your this compound. If necessary, purify it by recrystallization. Ensure all other reagents, especially organometallic compounds and substrates, are of high purity.
Atmospheric Contamination Many organometallic reagents and catalysts are sensitive to air and moisture. Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.
Inefficient In Situ Catalyst Formation If the active catalyst is formed in situ, ensure the pre-formation step is complete before adding the substrate. This may involve adjusting the pre-formation time or temperature.

Below is a decision-making workflow to guide your troubleshooting process for low enantiomeric excess.

low_ee_troubleshooting start Low Enantiomeric Excess Observed check_purity Verify Purity of this compound and Reagents start->check_purity check_conditions Review Reaction Conditions (Inert Atmosphere, Anhydrous Solvents) check_purity->check_conditions Purity Confirmed success Improved Enantiomeric Excess check_purity->success Impurity Found & Rectified optimize_temp Optimize Reaction Temperature (Screen a Range, e.g., -78°C to RT) check_conditions->optimize_temp Conditions are Strict check_conditions->success Atmosphere Leak Found & Fixed optimize_solvent Optimize Solvent (Screen Toluene, THF, CH2Cl2, etc.) optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement Observed optimize_loading Optimize Catalyst/Ligand Loading (Screen 1-10 mol%) optimize_solvent->optimize_loading No Improvement optimize_solvent->success Improvement Observed reassess Re-evaluate Catalyst Formation (In Situ Generation Time/Temp) optimize_loading->reassess No Improvement optimize_loading->success Improvement Observed reassess->success Improvement Observed

Caption: Troubleshooting workflow for low enantiomeric excess.

Data Presentation: Optimizing Reaction Parameters

The following table provides representative data on how varying reaction parameters can influence the enantiomeric excess in the addition of diethylzinc to benzaldehyde, a common model reaction for testing chiral amino alcohol ligands. While this data is illustrative for this compound, it is based on typical trends observed for this class of ligands.

Table 1: Effect of Reaction Parameters on the Enantioselective Addition of Diethylzinc to Benzaldehyde

Entry Parameter Varied Condition Yield (%) ee (%)
1Temperature25 °C (Room Temp)9575
20 °C9288
3-20 °C8592
4SolventToluene9288
5THF8872
6Hexane9590
7Ligand Loading2 mol%9080
85 mol%9288
910 mol%9389

Experimental Protocols

Here we provide a detailed, representative protocol for a key application of this compound.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde, catalyzed by this compound.

Materials:

  • This compound (>99% ee)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (5.0 mol%).

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the aldehyde).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 equivalents relative to the aldehyde) dropwise to the stirred solution of the ligand.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst complex.

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow start Start setup Setup Inert Atmosphere (Flame-dried Schlenk Flask) start->setup add_ligand Add this compound and Anhydrous Toluene setup->add_ligand cool_0c Cool to 0 °C add_ligand->cool_0c add_et2zn Add Diethylzinc (2.0 eq) cool_0c->add_et2zn form_catalyst Stir for 30 min (Catalyst Formation) add_et2zn->form_catalyst add_aldehyde Add Benzaldehyde (1.0 eq) form_catalyst->add_aldehyde react Stir at 0 °C (Monitor by TLC) add_aldehyde->react quench Quench with 1 M HCl react->quench workup Aqueous Workup (Extraction, Washing, Drying) quench->workup purify Purify by Column Chromatography workup->purify analyze Analyze Yield and ee (Chiral HPLC/GC) purify->analyze end End analyze->end

Caption: General experimental workflow for enantioselective diethylzinc addition.

References

Technical Support Center: (1R,2R)-2-Aminocyclopentanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-aminocyclopentanol as a chiral auxiliary in asymmetric synthesis. The guide is designed to address specific issues encountered during experiments, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during asymmetric reactions, such as aldol additions and alkylations, where this compound is employed as a chiral auxiliary, typically after conversion to an oxazolidinone.

Q1: My reaction is resulting in low yield. What are the common causes and how can I improve it?

A1: Low yields in these reactions can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Purity of Starting Materials: Ensure the this compound, acylating agents, and electrophiles (e.g., aldehydes) are of high purity. Impurities can interfere with the reaction or poison the catalyst/reagents.

  • Anhydrous Conditions: The formation of metal enolates (e.g., lithium or boron enolates) is highly sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents. Water can quench the enolate and other reactive reagents.[1]

  • Incomplete Enolate Formation: The choice of base and reaction conditions for enolization is critical.

    • For boron enolates, ensure the correct stoichiometry of the boron source (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA) is used.[2]

    • For lithium enolates, use a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures (-78 °C).

  • Suboptimal Temperature: Temperature control is vital. Enolate formation and the subsequent reaction with the electrophile are typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and decomposition.[2] Gradually increasing the temperature might be necessary for less reactive electrophiles, but this should be optimized carefully.

  • Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[2]

  • Work-up Procedure: Product loss can occur during the work-up and purification stages. Ensure efficient extraction and optimize chromatography conditions to maximize recovery.

Q2: I am observing poor diastereoselectivity in my aldol reaction. How can I improve the stereochemical control?

A2: Poor diastereoselectivity is often linked to the geometry of the enolate and the integrity of the transition state.

Possible Causes & Solutions:

  • Enolate Geometry: For high syn-selectivity in aldol reactions using oxazolidinone auxiliaries, the formation of the (Z)-enolate is crucial. This is typically achieved using a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA).[2] Using other bases or metal sources (like lithium) can lead to mixtures of (E)- and (Z)-enolates, resulting in poor selectivity.

  • Temperature Control: The Zimmerman-Traxler transition state, which dictates the stereochemical outcome, is more ordered at lower temperatures. Running the reaction at the recommended low temperature (e.g., -78 °C) is critical for high diastereoselectivity.

  • Lewis Acid Choice: The choice of Lewis acid for enolization is key. "Soft" Lewis acids like Bu₂BOTf are known to favor the formation of a rigid, six-membered chair transition state, leading to high stereocontrol.

  • Purity of the Chiral Auxiliary: The enantiomeric purity of the starting this compound is paramount. Any contamination with the other enantiomer will lead to a reduction in the diastereomeric excess of the product.

Q3: I am having trouble cleaving the chiral auxiliary after the reaction. What are the best methods and what problems can occur?

A3: Complete and clean removal of the auxiliary without damaging the product or causing epimerization is a critical final step.

Common Cleavage Methods:

  • Hydrolytic Cleavage (to Carboxylic Acid): The most common method is using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), in a THF/water mixture at 0 °C.[2] This selectively attacks the exocyclic acyl group.

  • Reductive Cleavage (to Alcohol): Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the N-acyl group to the corresponding primary alcohol.

Troubleshooting Cleavage Issues:

  • Incomplete Cleavage:

    • Ensure sufficient equivalents of the cleaving reagents are used (typically 2-3 eq of LiOH and 4-5 eq of H₂O₂).

    • Monitor the reaction by TLC until all the starting N-acyl oxazolidinone is consumed.

  • Side Reaction (Endocyclic Cleavage): Using LiOH without H₂O₂ can lead to undesired cleavage of the carbamate within the oxazolidinone ring, destroying the auxiliary and complicating purification.[1][3] The hydroperoxide anion (OOH⁻) is a more selective nucleophile for the exocyclic amide.[1][3]

  • Epimerization: If the newly formed stereocenter α to the carbonyl is sensitive to base, epimerization can occur. Perform the cleavage at low temperature (0 °C) and for the minimum time necessary.

  • Safety Hazard - Oxygen Evolution: The reaction of LiOH with excess H₂O₂ can lead to the decomposition of the initially formed peracid, releasing gaseous oxygen.[1] This can create a safety risk, especially on a larger scale. It is crucial to ensure the reaction is well-vented and performed in a well-ventilated fume hood. Controlling the rate of LiOH addition can help manage the rate of gas evolution.[1]

Q4: How can I recover the this compound auxiliary for reuse?

A4: Recovering the valuable chiral auxiliary is important for cost-effectiveness. The basic nature of the amino alcohol allows for straightforward separation.

Recovery Protocol:

  • After Cleavage: Following hydrolytic cleavage with LiOH/H₂O₂ and quenching of excess peroxide (e.g., with sodium sulfite), the reaction mixture contains the lithium salt of your product and the free chiral auxiliary.

  • Extraction: Make the aqueous layer basic (pH > 10) with a strong base like NaOH to ensure the amino alcohol is in its free base form.

  • Solvent Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. The chiral auxiliary will move into the organic phase.

  • Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to recover the solid this compound.

  • Purity Check: Assess the purity of the recovered auxiliary by NMR or melting point before reuse. If necessary, it can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize typical results for asymmetric aldol reactions using an N-propionyl oxazolidinone derived from the enantiomeric (1S,2R)-2-aminocyclopentanol. The principles and expected outcomes are directly applicable to the (1R,2R)-auxiliary, which will yield the opposite enantiomer of the product.

Table 1: Asymmetric Aldol Reaction Performance [2]

Aldehyde (RCHO)ProductDiastereomeric Excess (d.e.)Isolated Yield (%)
Isobutyraldehyde5a>99%78%
Benzaldehyde5b>99%75%
Isovaleraldehyde5c>99%70%
Cyclohexanecarboxaldehyde5d>99%80%

Reaction Conditions: N-propionyl oxazolidinone, 1.1 eq Bu₂BOTf, 1.2 eq DIPEA in CH₂Cl₂, followed by addition of aldehyde at -78 °C.

Experimental Protocols

Protocol 1: Preparation of the Chiral Oxazolidinone Auxiliary

This protocol describes the conversion of this compound into the corresponding oxazolidinone, which serves as the chiral scaffold.

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add disuccinimidyl carbonate or a similar phosgene equivalent (1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure oxazolidinone.

Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction [2]

This protocol details the key C-C bond-forming step. It assumes the N-propionyl derivative of the oxazolidinone has been prepared separately.

  • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-propionyl-(4S,5R)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Add di-n-butylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the slow, dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the mixture at 0 °C for 1 hour to facilitate the formation of the (Z)-boron enolate.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10-15 minutes.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the biphasic mixture vigorously for at least 1 hour to ensure complete cleavage of the boron intermediates.

  • Proceed with a standard aqueous work-up and extraction with an organic solvent. The crude product can be purified by flash chromatography.

Visualizations

Experimental Workflow: Asymmetric Aldol Reaction

G cluster_prep Auxiliary Preparation cluster_reaction Aldol Reaction cluster_cleavage Cleavage & Purification A This compound B Oxazolidinone Formation A->B C N-Acylation (e.g., with Propionyl Chloride) B->C D Enolization (Bu2BOTf, DIPEA, -78°C) C->D E Aldehyde Addition D->E F Quench & Work-up E->F G Auxiliary Cleavage (LiOH / H2O2) F->G H Purification (Chromatography) G->H J Auxiliary Recovery G->J I Chiral Aldol Product H->I

Caption: General workflow for an asymmetric aldol reaction.

Signaling Pathway: Zimmerman-Traxler Model

Caption: Control of stereochemistry via the Zimmerman-Traxler model.

Logical Relationship: Troubleshooting Flowchart

G start Problem Encountered low_yield Low Yield? start->low_yield poor_selectivity Poor Stereoselectivity? low_yield->poor_selectivity No check_reagents Check Purity of All Reagents low_yield->check_reagents Yes cleavage_issue Auxiliary Cleavage Issue? poor_selectivity->cleavage_issue No check_enolate_geom Verify Conditions for (Z)-Enolate Formation (Bu₂BOTf, Hindered Base) poor_selectivity->check_enolate_geom Yes check_cleavage_cond Verify Cleavage Reagents (LiOH AND H₂O₂) cleavage_issue->check_cleavage_cond Yes end Problem Resolved cleavage_issue->end No check_anhydrous Ensure Anhydrous Conditions (Solvent, Glassware) check_reagents->check_anhydrous optimize_enol Optimize Enolization (Base, Temp, Time) check_anhydrous->optimize_enol optimize_enol->end check_temp Lower Reaction Temperature (-78°C) check_enolate_geom->check_temp check_temp->end monitor_cleavage Monitor by TLC for Completion check_cleavage_cond->monitor_cleavage monitor_cleavage->end

Caption: A logical flowchart for troubleshooting common issues.

References

Technical Support Center: Optimization of Reaction Conditions for (1R,2R)-2-Aminocyclopentanol Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-aminocyclopentanol as a catalyst in asymmetric synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in optimizing your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric synthesis using this compound catalysts. The primary example reaction discussed is the enantioselective addition of diethylzinc to an aldehyde.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The catalyst may not have formed correctly in situ or may have degraded. 2. Insufficient Reaction Time: The reaction may not have reached completion. 3. Low Temperature: The reaction rate may be too slow at the chosen temperature. 4. Poor Reagent Quality: Diethylzinc or other reagents may be of low purity or have decomposed.1. Catalyst Pre-formation: Ensure the catalyst is pre-formed by stirring this compound with diethylzinc before adding the aldehyde. 2. Extend Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time.[1] 3. Increase Temperature: Incrementally increase the reaction temperature, but be aware this may affect enantioselectivity.[2] 4. Use Fresh Reagents: Use freshly purchased and properly stored reagents. Titrate organometallic reagents before use.[3]
Low Enantioselectivity (ee) 1. Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent.[1] 2. Incorrect Solvent: The solvent can significantly influence the transition state of the reaction. 3. Catalyst Purity: The enantiomeric purity of the this compound is critical. 4. Presence of Water: Moisture can react with the organometallic reagents and interfere with the catalyst.1. Temperature Screening: Perform the reaction at various temperatures (e.g., -20°C, 0°C, room temperature) to find the optimum. Lower temperatures often favor higher ee.[1] 2. Solvent Screening: Test a range of anhydrous, non-coordinating solvents like toluene, hexanes, or dichloromethane.[3] 3. Verify Catalyst Purity: Ensure the this compound is of high enantiomeric purity (>99% ee). 4. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Inconsistent Results 1. Sensitivity to Air or Moisture: The catalyst and reagents are sensitive to atmospheric conditions. 2. Variations in Reagent Addition: The rate of addition of reagents can affect the reaction outcome. 3. Inconsistent Stirring: In heterogeneous reactions, stirring speed can impact reproducibility.1. Inert Atmosphere: Consistently use an inert atmosphere for all experiments.[3] 2. Standardized Addition: Use a syringe pump for the slow and consistent addition of reagents. 3. Consistent Stirring: Maintain a constant and vigorous stirring rate for all reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is a chiral amino alcohol that is primarily used as a chiral ligand or catalyst in asymmetric synthesis. A common application is the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes to produce chiral secondary alcohols.[4]

Q2: How should I purify this compound if I suspect it is impure?

A2: If you suspect impurities or low enantiomeric purity, recrystallization is a common purification method. For the N-benzylated derivative, which is a common precursor, recrystallization from a solvent like 2-propanol can be effective.

Q3: What is a typical catalyst loading for reactions with this compound?

A3: A typical starting point for catalyst loading is between 2-10 mol%. For highly reactive substrates, the loading may be reduced, while less reactive substrates might require a higher loading. Optimization of catalyst loading is recommended for each specific reaction.

Q4: How does the structure of the aldehyde substrate affect the reaction outcome?

A4: The steric and electronic properties of the aldehyde can significantly impact the reaction. Aromatic aldehydes are common substrates and often provide high enantioselectivity. Sterically hindered aldehydes may react more slowly and require higher temperatures or longer reaction times.

Q5: Can I use this compound in other types of asymmetric reactions?

A5: Yes, chiral amino alcohols like this compound are versatile and can potentially be used in other asymmetric reactions such as aldol reactions, Diels-Alder reactions, and asymmetric reductions, often after derivatization or in combination with a metal.

Data Presentation

The following table presents representative data for the optimization of the enantioselective addition of diethylzinc to benzaldehyde using this compound as the catalyst.

Table 1: Optimization of Reaction Conditions for the Enantioselective Ethylation of Benzaldehyde

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
15Toluene25128588
25Toluene0248292
35Toluene-20487595
45Hexane0248894
55CH₂Cl₂0247885
62Toluene0367091
710Toluene0188592

Experimental Protocols

General Protocol for the Asymmetric Ethylation of Benzaldehyde

This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by this compound.

Materials:

  • This compound

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the solution to the desired temperature (e.g., 0°C). To this solution, add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise. Stir the mixture for 30 minutes at this temperature.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or chiral GC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Catalyst B Cool Solution A->B C Add Diethylzinc B->C D Add Aldehyde C->D E Monitor Progress (TLC/GC) D->E F Quench Reaction E->F G Extract Product F->G H Purify (Chromatography) G->H I Analyze (Chiral HPLC/GC) H->I

Caption: General experimental workflow for asymmetric ethylation.

Troubleshooting_Low_EE cluster_purity Purity Checks cluster_conditions Condition Optimization Start Low Enantioselectivity Observed Purity_Catalyst Verify Catalyst Purity (>99% ee) Start->Purity_Catalyst Purity_Reagents Use Anhydrous Solvents & Fresh Reagents Start->Purity_Reagents Temp_Screen Screen Lower Temperatures (-20°C, 0°C) Start->Temp_Screen Purity_Catalyst->Temp_Screen Purity_Reagents->Temp_Screen Solvent_Screen Screen Non-Coordinating Solvents (Toluene, Hexane) Temp_Screen->Solvent_Screen Loading_Opt Optimize Catalyst Loading Solvent_Screen->Loading_Opt Conclusion Improved Enantioselectivity Loading_Opt->Conclusion

Caption: Troubleshooting decision tree for low enantioselectivity.

References

side reactions and byproduct formation with (1R,2R)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the side reactions and byproduct formation specifically for (1R,2R)-2-aminocyclopentanol is limited in publicly available literature. The following troubleshooting guides and FAQs have been compiled based on established principles of organic chemistry, data from analogous chiral amino alcohols, and potential reaction pathways. This information is intended to serve as a practical guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to minimize degradation?

A1: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to store it at low temperatures (2-8 °C) to minimize potential degradation pathways. Avoid exposure to air, moisture, and light.

Q2: What are the likely impurities in commercially available this compound?

A2: Potential impurities could include the corresponding enantiomer ((1S,2S)-2-aminocyclopentanol), diastereomers (cis-isomers), residual solvents from synthesis and purification, and potentially small amounts of oxidation byproducts. The purity can be verified by techniques such as chiral HPLC, GC, and NMR spectroscopy.

Q3: Is this compound prone to racemization or epimerization?

A3: While stable under normal storage and reaction conditions, prolonged exposure to harsh acidic or basic conditions, or elevated temperatures, could potentially lead to epimerization at the carbon bearing the amino group, although this is generally not a rapid process for this type of compound. Racemization would require the inversion of both stereocenters, which is highly unlikely without breaking the cyclopentane ring.

Q4: Can this compound undergo self-condensation?

A4: Under certain conditions, particularly at high temperatures or in the presence of specific catalysts, intermolecular reactions between molecules of this compound could occur, leading to the formation of dimers or oligomers. This is more likely if the amino or hydroxyl groups are deprotonated.

Troubleshooting Guide

Issue 1: Low Yield in a Reaction Utilizing this compound as a Ligand or Catalyst

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Catalyst Inactivation by Air or Moisture - Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).- Use freshly dried, anhydrous solvents and reagents.
Side Reactions of the Amino Alcohol - Protect the amino or hydroxyl group if they are not involved in the desired catalytic activity but might react with other components in the reaction mixture.- Lower the reaction temperature to disfavor potential side reactions.
Thermal Instability - If the reaction is run at elevated temperatures, consider if the amino alcohol is degrading. Perform a stability study of the amino alcohol under the reaction conditions without other reagents.
Incomplete Reaction - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Increase the catalyst loading if the reaction rate is too slow.
Issue 2: Poor Enantioselectivity or Diastereoselectivity

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Presence of the Minor Enantiomer/Diastereomer - Verify the enantiomeric and diastereomeric purity of the starting this compound using chiral HPLC or GC.- If necessary, recrystallize or purify the amino alcohol to improve its stereochemical purity.
Epimerization under Reaction Conditions - If the reaction conditions are strongly acidic or basic, consider if epimerization is occurring. Try running the reaction under milder pH conditions.- Lowering the reaction temperature can often suppress epimerization.
Suboptimal Reaction Temperature - Enantioselectivity is often highly temperature-dependent. Perform the reaction at a range of temperatures (e.g., from -78°C to room temperature) to find the optimal condition.
Solvent Effects - The solvent can have a significant impact on the transition state of the reaction. Screen a variety of solvents with different polarities and coordinating abilities.
Issue 3: Formation of Unexpected Byproducts

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Oxidation of the Amino or Hydroxyl Group - If oxidizing agents are present or if the reaction is exposed to air, the amino group can be oxidized to a nitroso or nitro compound, or the hydroxyl group to a ketone.- Ensure the reaction is run under an inert atmosphere and that all reagents are free from oxidizing impurities.
N- or O-Alkylation/Acylation - If alkylating or acylating agents are present and the amino or hydroxyl groups are not the intended reaction sites, they may react to form byproducts.- Consider using protecting groups for the amino or hydroxyl functions if they are not essential for the desired reactivity.
Elimination Reactions - Under strongly acidic conditions and heat, dehydration of the alcohol could potentially occur, leading to the formation of an enamine or cyclopentene derivatives.

Summary of Potential Side Reactions and Byproducts

Side ReactionFavorable ConditionsPotential Byproducts
Oxidation Presence of oxygen, oxidizing agents2-aminocyclopentanone, nitroso- or nitro-cyclopentane derivatives
Epimerization Strong acid or base, high temperature(1R,2S)-2-aminocyclopentanol (diastereomer)
Dimerization/Oligomerization High temperatures, presence of strong basesN,N'- or N,O-linked dimers and oligomers
N/O-Alkylation/Acylation Presence of electrophiles (alkyl halides, acyl chlorides)N- or O-substituted this compound

Visualizations

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction (Oxidation) A This compound + Substrate B Chiral Complex/ Intermediate A->B Reaction Conditions C Desired Chiral Product B->C Transformation D This compound E 2-Aminocyclopentanone (Byproduct) D->E [O] (e.g., air)

Caption: Desired reaction pathway versus a potential oxidation side reaction.

G start Start: Low Enantioselectivity Observed q1 Is the stereochemical purity of the starting material confirmed? start->q1 step1 Verify purity via chiral HPLC/GC. q1->step1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No step1->q2 step2 Screen a range of temperatures (e.g., -78°C to RT). q2->step2 No q3 Have different solvents been screened? q2->q3 Yes a2_yes Yes a2_no No step2->q3 step3 Test various anhydrous solvents. q3->step3 No end Issue Resolved/ Further Investigation Needed q3->end Yes a3_yes Yes a3_no No step3->end

Caption: Troubleshooting flowchart for low enantioselectivity.

G cluster_workflow Experimental Workflow to Minimize Byproducts step1 1. Reagent & Solvent Purification/Drying step2 2. Assemble Reaction under Inert Atmosphere step1->step2 step3 3. Controlled Reagent Addition at Low Temp. step2->step3 step4 4. Monitor Reaction (TLC, LC-MS) step3->step4 step5 5. Optimized Quench & Workup step4->step5 step6 6. Purification (Chromatography/ Recrystallization) step5->step6

Caption: General experimental workflow for minimizing byproduct formation.

Technical Support Center: Purification of (1R,2R)-2-Aminocyclopentanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving (1R,2R)-2-aminocyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying products from this compound reactions?

A1: The most common and effective purification techniques are recrystallization, column chromatography (including flash chromatography and HPLC), and extraction. For volatile or thermally stable compounds, distillation or sublimation may also be considered. The choice of method depends on the physical properties of the product and the nature of the impurities.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound, being a basic compound, can often be removed by an acidic wash during the work-up. A dilute solution of an acid like HCl can protonate the amine, making it water-soluble and allowing for its separation from a less polar product in an organic solvent.

Q3: What are the typical impurities I should expect in my reaction product?

A3: Common impurities include stereoisomers of the desired product (diastereomers and enantiomers), unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the reaction being performed. For instance, in reactions involving stereocenters, the formation of diastereomers is a common issue.

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][2] It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. Common solvents for the recrystallization of aminocyclopentanol derivatives include isopropanol, methanol, and ethanol.[3]

Q5: What is "oiling out" during recrystallization and how can I prevent it?

A5: "Oiling out" is when a compound separates from the cooling solution as a liquid instead of a solid.[4][5] This can happen if the melting point of the solid is lower than the temperature of the solution or if there are significant impurities.[4][6] To prevent this, you can try adding more solvent, using a different solvent system, or removing impurities by a pre-purification step like column chromatography.[4][6]

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product "oils out" during cooling. 1. The melting point of the product is lower than the solution temperature. 2. High concentration of impurities. 3. Cooling the solution too quickly.1. Reheat the solution and add more solvent to lower the saturation temperature. 2. Try a different recrystallization solvent or a mixed solvent system. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 4. Consider a preliminary purification step like column chromatography to remove impurities.[4][6]
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was added). 2. The product is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration of the product. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure product. 4. Cool the solution in an ice bath or freezer. 5. If all else fails, remove the solvent completely and try recrystallizing from a different solvent.
Low recovery of the purified product. 1. The product has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled before filtering. 2. Minimize the amount of cold solvent used to wash the crystals.[7] 3. Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Product is still impure after recrystallization. 1. The chosen solvent is not effective at separating the impurity. 2. The impurity co-crystallizes with the product.1. Try a different recrystallization solvent. 2. Perform a second recrystallization. 3. Use a different purification technique, such as column chromatography, prior to recrystallization.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities. 1. Incorrect mobile phase polarity. 2. Overloading the column with the sample. 3. Column channeling.1. Adjust the mobile phase composition. For normal phase silica gel, increase the polarity of the eluent to move polar compounds faster. 2. Use a smaller amount of crude product relative to the amount of stationary phase. 3. Ensure the column is packed uniformly and the top surface of the silica is level.
Product does not elute from the column. 1. The mobile phase is not polar enough. 2. The product is strongly interacting with the stationary phase (e.g., basic amine on acidic silica gel).1. Gradually increase the polarity of the mobile phase. 2. For basic compounds like aminocyclopentanols, consider adding a small amount of a basic modifier like triethylamine or diethylamine to the eluent to reduce tailing and improve elution.[8]
Streaking or tailing of spots on TLC/peaks in fractions. 1. The compound is interacting too strongly with the stationary phase. 2. The compound is not stable on the stationary phase.1. Add a modifier to the eluent (e.g., a small amount of acid or base). 2. Consider using a different stationary phase (e.g., alumina or a bonded phase).

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative

This protocol provides a general guideline for the recrystallization of a solid product derived from a reaction with this compound.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling generally leads to larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of a moderately polar product from a reaction mixture.

Materials:

  • Crude reaction mixture

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of n-hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. The ideal eluent should give your product an Rf value of approximately 0.3-0.5 and provide good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Gradient Elution (optional): If there is a large polarity difference between the product and impurities, a gradient elution can be used, where the polarity of the eluent is gradually increased over time.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of aminocyclopentanol derivatives found in the literature. Actual results will vary depending on the specific compound and experimental conditions.

Purification Technique Compound Solvent/Mobile Phase Yield Purity Reference
Recrystallization(1R,3S)-3-aminocyclopentanol hydrochlorideIsopropanol86%White solid[9]
Column ChromatographyOptically pure intermediate for (1R,3S)-3-aminocyclopentanoln-hexane/ethyl acetate43%ee > 97%[9]
HPLC(1R,2R)-1-Aminoindan-2-ol derivativen-Hexane/Isopropanol/Diethylamine (80:20:0.1)N/AHigh Resolution[10]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound Reaction extraction Liquid-Liquid Extraction start->extraction Crude Product chromatography Column Chromatography extraction->chromatography Organic Layer recrystallization Recrystallization chromatography->recrystallization Partially Pure Product analysis Purity & Characterization (NMR, HPLC, etc.) recrystallization->analysis Pure Product troubleshooting_recrystallization start Attempt Recrystallization oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add more solvent / Change solvent oiling_out->add_solvent Yes low_yield Low Yield? no_crystals->low_yield No evaporate Evaporate some solvent / Seed / Scratch no_crystals->evaporate Yes impure Still Impure? low_yield->impure No second_crop Recrystallize from mother liquor low_yield->second_crop Yes success Pure Crystals Obtained impure->success No re_recrystallize Re-recrystallize / Column chromatography impure->re_recrystallize Yes add_solvent->start evaporate->start second_crop->start re_recrystallize->start

References

effect of solvent and temperature on (1R,2R)-2-aminocyclopentanol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for experiments involving (1R,2R)-2-aminocyclopentanol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you navigate the effects of solvent and temperature on the reactivity of this versatile chiral building block.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during reactions with this compound, with a focus on optimizing reaction conditions.

Q1: My N-acylation reaction of this compound is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in N-acylation reactions can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.

  • Reagent Purity: Ensure the purity of your this compound and the acylating agent (e.g., acetic anhydride, acyl chloride). Impurities can lead to side reactions and reduce the yield of the desired product.

  • Suboptimal Temperature: While many N-acylations proceed efficiently at room temperature, some less reactive acylating agents may require gentle heating. Conversely, highly reactive agents might benefit from cooling to 0 °C to minimize side product formation.

  • Inappropriate Solvent: The choice of solvent can impact the solubility of your reactants and the reaction rate. While a study on aniline showed that solvents like THF, CH2Cl2, CHCl3, Et2O, EtOAc, and H2O all gave good to excellent yields, it is worth trying a different solvent if you are experiencing issues.[1] Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good starting points.

  • Base Stoichiometry: When using an acyl chloride, a base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct. Ensure you are using the correct stoichiometry of the base (typically 1.1 to 1.5 equivalents).

Q2: I am observing poor stereoselectivity in my reaction. How can I improve the enantiomeric or diastereomeric excess?

A2: Stereoselectivity is often highly sensitive to reaction conditions. Here are key parameters to adjust:

  • Temperature: Lowering the reaction temperature is a common strategy to enhance stereoselectivity. For example, in one study, decreasing the reaction temperature from room temperature to 3 °C increased the enantiomeric excess (ee) from 11% to 35%.[2] It is recommended to perform the reaction at temperatures such as 0 °C, -20 °C, or even -78 °C.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. Non-coordinating solvents like toluene or dichloromethane are often preferred. It is advisable to screen a range of solvents with varying polarities.

  • Nature of Reagents: The steric bulk of both the substrate and the reagent can play a crucial role. If possible, consider using a bulkier protecting group on the amine or hydroxyl group, or a sterically more demanding reagent to favor the formation of one stereoisomer.

Q3: My O-alkylation reaction is slow and incomplete. What steps can I take to drive the reaction to completion?

A3: O-alkylation of the hydroxyl group in this compound can be challenging due to the presence of the neighboring amino group. Here’s how to troubleshoot a sluggish reaction:

  • Choice of Base: A strong base is typically required to deprotonate the hydroxyl group. Common choices include sodium hydride (NaH), potassium tert-butoxide, or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and handled under anhydrous conditions.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Refluxing in a suitable solvent such as THF or DMF is common.

  • Solvent: A polar aprotic solvent like THF or DMF is generally a good choice as they can solvate the cation of the base and do not interfere with the nucleophilic alcoholate.

  • Protecting the Amine: The primary amine is also nucleophilic and can compete in the alkylation reaction. To ensure selective O-alkylation, it is highly recommended to first protect the amino group (e.g., as a Boc or Cbz derivative).

Quantitative Data Summary

The following tables summarize quantitative data on the effect of solvent and temperature on reactions involving aminocyclopentanol derivatives and analogous systems. This data is intended to provide a starting point for reaction optimization.

Table 1: Effect of Solvent on N-Acylation of Anilines (Analogous System) [1]

SolventReaction Time (minutes)Yield (%)
THF1090
CH2Cl21288
CHCl31585
Et2O892
EtOAc595
H2O1090
Solvent-free892

Reaction Conditions: Aniline (1 mmol), Acetic Anhydride (1.2 mmol), Room Temperature.

Table 2: Effect of Temperature on Enantiomeric Excess (Illustrative Example) [2]

TemperatureYield (%)Enantiomeric Excess (ee) (%)
Room Temperature6711
3 °C8935

Note: This data is for a copper-catalyzed alkene transfer hydrodeuteration and is presented to illustrate the general principle of temperature effects on enantioselectivity.

Experimental Protocols

Below are detailed methodologies for common reactions involving this compound.

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the amino group as an acetamide.

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: O-Benzylation of N-Boc-(1R,2R)-2-Aminocyclopentanol

This protocol details the alkylation of the hydroxyl group after protection of the amine.

Materials:

  • N-Boc-(1R,2R)-2-Aminocyclopentanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of N-Boc-(1R,2R)-2-aminocyclopentanol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships in optimizing reactions with this compound.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification Aminoalcohol This compound Dissolve Dissolve Aminoalcohol in Anhydrous Solvent Aminoalcohol->Dissolve AcylatingAgent Acetic Anhydride / Acyl Chloride AddAcylatingAgent Add Acylating Agent Dropwise AcylatingAgent->AddAcylatingAgent Base Base (e.g., Et3N) AddBase Add Base Base->AddBase Dissolve->AddBase Cool Cool to 0 °C AddBase->Cool Cool->AddAcylatingAgent Stir Stir at Room Temp (2-4h) AddAcylatingAgent->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Product N-Acylated Product Purify->Product

Fig 1. General workflow for the N-acylation of this compound.

Troubleshooting_Logic cluster_temp Temperature Optimization cluster_solvent Solvent Screening Problem Poor Reaction Outcome (Low Yield / Poor Selectivity) CheckPurity Verify Reagent Purity Problem->CheckPurity OptimizeTemp Optimize Temperature Problem->OptimizeTemp ScreenSolvents Screen Solvents Problem->ScreenSolvents AdjustStoich Adjust Stoichiometry Problem->AdjustStoich MonitorReaction Monitor Reaction Progress (TLC) Problem->MonitorReaction ImprovedOutcome Improved Yield & Selectivity CheckPurity->ImprovedOutcome LowTemp Lower Temp for Better Selectivity OptimizeTemp->LowTemp HighTemp Increase Temp for Higher Rate OptimizeTemp->HighTemp PolarAprotic Polar Aprotic (e.g., THF, DMF) ScreenSolvents->PolarAprotic NonPolar Non-Polar (e.g., Toluene, Hexane) ScreenSolvents->NonPolar Halogenated Halogenated (e.g., DCM, CHCl3) ScreenSolvents->Halogenated AdjustStoich->ImprovedOutcome MonitorReaction->ImprovedOutcome LowTemp->ImprovedOutcome HighTemp->ImprovedOutcome PolarAprotic->ImprovedOutcome NonPolar->ImprovedOutcome Halogenated->ImprovedOutcome

Fig 2. Logical relationship for troubleshooting common reactivity issues.

References

Technical Support Center: Strategies to Improve the Yield of (1R,2R)-2-Aminocyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (1R,2R)-2-aminocyclopentanol. Our aim is to help you improve the yield and purity of your synthesis through detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?

A1: The main strategies to produce enantiomerically pure this compound involve either resolving a racemic mixture or employing asymmetric synthesis. Key approaches include:

  • Chiral Resolution: This involves the separation of enantiomers from a racemic mixture of 2-aminocyclopentanol or its derivatives. Common methods include:

    • Enzymatic Kinetic Resolution: Utilizes enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[1][2]

    • Diastereomeric Salt Formation: Involves reacting the racemic amine with a chiral acid, such as mandelic acid, to form diastereomeric salts that can be separated by crystallization.[1]

  • Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly. A notable method is the Hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound, followed by a series of reduction and chiral separation steps.[1][3][4]

Q2: My overall yield is low. What are the common causes and how can I address them?

A2: Low overall yield in the synthesis of this compound can stem from several factors. Here are some common causes and potential solutions:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can lead to incomplete reactions or the formation of byproducts. It is crucial to systematically optimize these parameters for each step of your synthesis.[5]

  • Inefficient Chiral Resolution: If you are using chiral resolution, the theoretical maximum yield for the desired enantiomer is 50%.[6] Practical yields are often lower, in the range of 30-45%.[5] To overcome this, consider switching to an asymmetric synthesis approach.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.[5][7] Ensure efficient extraction and minimize the number of purification steps where possible.

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule. Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction at the optimal time.[5]

Q3: I'm observing poor enantiomeric excess (ee) in my final product. What should I check?

A3: Poor enantiomeric excess is a common issue in asymmetric synthesis and resolution. Here are some key areas to investigate:

  • Purity of Chiral Agents: The enantiomeric and chemical purity of your chiral catalyst, auxiliary, or resolving agent is critical. Impurities can significantly reduce the stereoselectivity of the reaction.[8] Consider purifying these agents before use.

  • Reaction Temperature: Enantioselectivity is often highly sensitive to temperature.[8][9] Running the reaction at a lower temperature may improve the enantiomeric excess, although it might also slow down the reaction rate.

  • Solvent Effects: The choice of solvent can have a significant impact on the stereochemical outcome of a reaction. It is advisable to screen a range of solvents to find the optimal one for your specific transformation.[9]

  • Catalyst Loading: The amount of catalyst used can influence the formation of stereoisomers.[9] It's important to optimize the catalyst loading for your specific reaction.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound and provides actionable troubleshooting steps.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may not be active under the chosen reaction conditions. 2. Insufficient Reaction Time: The reaction may not have proceeded to completion.[9] 3. Inappropriate Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.[9]1. Catalyst Activation: Ensure the catalyst is handled and stored correctly. Consider pre-forming the active catalytic species if applicable.[9] 2. Extend Reaction Time: Monitor the reaction's progress over a longer duration (e.g., 24-72 hours) to determine the optimal time.[9] 3. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) to enhance the reaction rate. Be aware that higher temperatures can sometimes negatively affect enantioselectivity.[9]
Low Enantioselectivity (ee) 1. Suboptimal Temperature: Enantioselectivity is often highly dependent on the reaction temperature.[8][9] 2. Incorrect Catalyst Loading: The amount of catalyst can affect the formation of stereoisomers.[9] 3. Solvent Choice: The solvent can influence the transition state of the reaction, thereby affecting stereoselectivity.[9]1. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often favor higher ee.[8][9] 2. Vary Catalyst Loading: Experiment with different catalyst concentrations to determine the optimal loading for your reaction. 3. Solvent Screening: Test a variety of solvents (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the one that provides the best enantioselectivity.[9]
Difficulty in Chiral Resolution 1. Incomplete Salt Formation: The diastereomeric salts may not be precipitating effectively. 2. Poor Crystal Quality: The formed crystals may be small or impure, making separation difficult.1. Optimize Solvent System: Experiment with different solvent mixtures and concentrations to improve salt precipitation. 2. Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Seeding with a small amount of pure crystal can also be beneficial.
Incomplete Deprotection 1. Insufficient Acid/Base: The amount of acid or base used for deprotection may not be enough to completely remove the protecting group. 2. Reaction Time: The deprotection reaction may not have been allowed to run for a sufficient amount of time.1. Increase Reagent Stoichiometry: Add a larger excess of the deprotecting agent. 2. Monitor Reaction: Use TLC or another appropriate analytical technique to monitor the reaction until the starting material is fully consumed.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of rac-2-(N-benzylamino)-1-cyclopentanol

This protocol is adapted from a general strategy for enzymatic resolution and can be applied to improve the yield of the desired (1R,2R) enantiomer.

Materials:

  • rac-2-(N-benzylamino)-1-cyclopentanol

  • Lipase (e.g., Lipase PS from Pseudomonas cepacia)

  • Vinyl acetate

  • Organic solvent (e.g., toluene)

Procedure:

  • Dissolve rac-2-(N-benzylamino)-1-cyclopentanol in the chosen organic solvent.

  • Add the lipase to the solution.

  • Add vinyl acetate as the acylating agent.

  • Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separate the acylated product from the unreacted (1R,2R)-2-(N-benzylamino)-1-cyclopentanol using column chromatography.

  • The unreacted enantiomer can then be carried forward to the debenzylation step to yield this compound.

Protocol 2: Debenzylation to this compound

This protocol describes the removal of the N-benzyl protecting group.

Materials:

  • (1R,2R)-2-(N-benzylamino)-1-cyclopentanol

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve (1R,2R)-2-(N-benzylamino)-1-cyclopentanol in methanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or distillation.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of aminocyclopentanol derivatives. Note that these are representative values and may vary depending on the specific substrate and reaction conditions.

Reaction StepProductTypical YieldEnantiomeric Excess (ee)Reference
Enzymatic Kinetic Resolution (Acylation)(1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine~45-50%>99%[2]
Enzymatic Kinetic Resolution (Recovery)(1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine~45-50%>99%[2]
Hydrogenation(1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine>95%>99%[2]
Deprotection and HCl Salt Formation(1R,3S)-3-Aminocyclopentanol hydrochloride~95%>99%[2]
Overall Yield (1R,3S)-3-Aminocyclopentanol hydrochloride ~35-40% >99% [2]

Visualizations

Yield_Improvement_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Loop Start Start Synthesis Reaction Key Synthetic Step (e.g., Asymmetric Reaction or Resolution) Start->Reaction Workup Workup & Purification Reaction->Workup Analysis Analyze Yield & Purity (ee) Workup->Analysis Product Final Product: This compound LowYield Low Yield? Analysis->LowYield Evaluate LowEE Low ee? LowYield->LowEE No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) LowYield->OptimizeConditions Yes LowEE->Product No CheckReagents Check Reagent Purity (Catalyst, Chiral Auxiliary) LowEE->CheckReagents Yes OptimizeConditions->Reaction Re-run CheckReagents->Reaction Re-run

Caption: A workflow diagram illustrating the iterative process of synthesis and troubleshooting to improve the yield and enantiomeric excess of this compound.

Chiral_Resolution_Pathway Racemate Racemic 2-Aminocyclopentanol Derivative Resolution Chiral Resolution Step Racemate->Resolution Enantiomer1 (1R,2R)-Enantiomer (Separated) Resolution->Enantiomer1 Desired Enantiomer2 (1S,2S)-Enantiomer (Separated) Resolution->Enantiomer2 Undesired Deprotection Deprotection Enantiomer1->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: A logical diagram showing the pathway of chiral resolution for obtaining the desired (1R,2R) enantiomer from a racemic mixture.

References

resolving common issues in the scale-up of (1R,2R)-2-aminocyclopentanol processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up of (1R,2R)-2-aminocyclopentanol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and analysis of this compound and related chiral aminocyclopentanols.

Issue 1: Low Yield in the Asymmetric Synthesis

Question: My reaction yield for the synthesis of the chiral aminocyclopentanol is significantly lower on a larger scale compared to the lab-scale experiment. What are the potential causes and how can I optimize it?

Answer: Several factors can contribute to a drop in yield during scale-up. Here's a systematic approach to troubleshoot this issue:

  • Mixing and Heat Transfer: In larger reactors, inefficient stirring and inadequate heat transfer can lead to localized temperature gradients and poor reaction kinetics.

    • Solution: Ensure the reactor is equipped with an appropriate agitator for the reaction volume and viscosity. Monitor the internal temperature at multiple points if possible. A staged addition of reagents can also help manage exothermic reactions.

  • Reagent Purity and Stoichiometry: The quality of starting materials and the precise control of reagent ratios are critical. Impurities that were negligible on a small scale can have a significant impact on a larger scale.

    • Solution: Verify the purity of all reagents. Re-optimize the stoichiometry of reactants and catalysts for the specific scale and reactor conditions.

  • Catalyst Activity and Deactivation: The catalyst, especially in asymmetric synthesis, is prone to deactivation. On a larger scale, factors like extended reaction times or impurities can exacerbate this.[1]

    • Solution: Ensure the catalyst is handled under the recommended inert atmosphere. Consider a higher catalyst loading or a more robust catalyst system if deactivation is suspected. For enzymatic resolutions, ensure the pH and temperature are maintained within the optimal range for the lipase.[2]

  • Work-up and Product Isolation: The efficiency of extraction, phase separation, and crystallization can decrease upon scale-up.

    • Solution: Optimize the work-up procedure for the larger volume. This may involve using different solvent ratios, adjusting the pH more carefully, or employing continuous extraction methods. For crystallization, a carefully controlled cooling profile is crucial to maximize recovery.

Issue 2: Poor Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

Question: I am observing a decrease in the enantiomeric excess (or diastereomeric ratio) of my this compound during scale-up. What could be the reason?

Answer: Maintaining high stereoselectivity is a common challenge in scaling up chiral syntheses.[3] Here are the key aspects to investigate:

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations. Even small deviations from the optimal temperature can lead to a loss of stereocontrol.

    • Solution: Implement precise temperature control of the reactor. For highly exothermic or endothermic reactions, consider using a reactor with a better heat exchange capacity or adjusting the rate of reagent addition.

  • Catalyst Performance: The chiral catalyst or resolving agent is the cornerstone of stereoselectivity.

    • Solution: Verify the quality and enantiomeric purity of the catalyst or resolving agent. In the case of enzymatic resolutions, ensure the enzyme has not denatured due to improper storage or handling.

  • Side Reactions: On a larger scale, with potentially longer reaction times, side reactions that were insignificant in the lab may become more prominent and can affect the stereochemical outcome.

    • Solution: Analyze the crude reaction mixture for by-products. If side reactions are identified, re-optimization of reaction conditions (e.g., temperature, concentration, reaction time) is necessary.

Issue 3: Difficulties in Purification and Isolation

Question: I am facing challenges in purifying this compound hydrochloride at a larger scale. The product is not crystallizing well, or the purity is not meeting the specifications.

Answer: Purification by crystallization is a critical step that can be challenging to scale up.

  • Solvent Selection and Ratio: The choice of solvent and the solvent-to-product ratio are crucial for effective crystallization.

    • Solution: Isopropanol is a commonly used and effective solvent for the recrystallization of aminocyclopentanol hydrochlorides.[4] Experiment with different solvent systems and ratios to find the optimal conditions for your scale. The use of an anti-solvent can sometimes aid in inducing crystallization.[4]

  • Cooling Profile and Seeding: The rate of cooling and the use of seed crystals can significantly impact crystal size, morphology, and purity.

    • Solution: Implement a controlled cooling profile. A slower cooling rate generally leads to larger, purer crystals. Seeding the solution with a small amount of pure product at the appropriate temperature can promote crystallization and improve consistency.

  • Impurity Profile: The presence of certain impurities can inhibit crystallization or co-crystallize with the product, reducing its purity.

    • Solution: Analyze the impurity profile of the crude product. If specific impurities are identified, consider an additional purification step (e.g., a wash with a different solvent, or column chromatography on a small portion to generate high-purity seeding material) before the final crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound on a large scale?

A1: A common and effective industrial method involves the resolution of racemic trans-2-(N-benzylamino)-1-cyclopentanol using a chiral resolving agent like R-(-)-mandelic acid. The resulting diastereomeric salt is then purified by recrystallization, followed by the removal of the benzyl group and the resolving agent to yield the desired enantiomerically pure this compound.[5] Another approach involves enzymatic kinetic resolution of a suitable precursor.[2]

Q2: What analytical techniques are recommended for monitoring the purity and enantiomeric excess of this compound?

A2: For assessing chemical purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used. To determine the enantiomeric excess (ee), chiral HPLC or chiral GC is essential. Derivatization of the amino alcohol may be necessary to improve its volatility for GC analysis or to enhance its separation on a chiral HPLC column.[4]

Q3: What are the critical safety considerations when scaling up the synthesis of this compound?

A3: Safety is paramount in any scale-up process. Key considerations include:

  • Handling of Reagents: Be aware of the hazards associated with all chemicals used, such as flammable solvents and corrosive acids or bases.

  • Exothermic Reactions: Many of the reaction steps can be exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat generated.

  • Pressure Build-up: Some reactions may evolve gas, leading to a pressure increase in a closed system. Ensure adequate venting and pressure relief systems are in place.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and lab coats. For larger scale operations, additional protective gear may be necessary.

Quantitative Data Summary

The following tables summarize typical yields and purity data for key steps in the synthesis of chiral aminocyclopentanols. Note that the specific values can vary depending on the exact reaction conditions and scale.

Table 1: Typical Yields and Purity for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (Illustrative Example) [2]

Reaction StepProductTypical Yield (%)Enantiomeric Excess (ee)
Enzymatic Kinetic Resolution (Acylation)(1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine~45-50%>99%
Enzymatic Kinetic Resolution (Recovery)(1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine~45-50%>99%
Hydrogenation(1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine>95%>99%
Deprotection and HCl Salt Formation(1R,3S)-3-Aminocyclopentanol hydrochloride~95%>99%
Overall Yield (1R,3S)-3-Aminocyclopentanol hydrochloride ~35-40% >99%

Table 2: Physical and Chemical Properties of this compound Hydrochloride [3]

PropertyValue
CAS Number 68327-11-7
Molecular Formula C₅H₁₁NO · HCl
Molecular Weight 137.61 g/mol
Appearance White to slightly yellow/orange crystalline powder
Melting Point 179 - 181 °C
Optical Rotation [α]20D -32 to -36° (c=1 in H₂O)
Purity ≥ 97-98%
Optical Purity (ee) ≥ 97.0% (GC)

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Chiral 1,2-Amino Alcohol via Asymmetric Transfer Hydrogenation (General Procedure)[1]

This protocol describes a general method for the enantioselective synthesis of chiral 1,2-amino alcohols, which can be adapted for the synthesis of this compound precursors.

Materials:

  • α-Amino ketone hydrochloride salt

  • RuCl[(S,S)-Teth-TsDpen] catalyst

  • Formic acid/triethylamine (5:2 azeotrope)

  • Aqueous 28% NH₄OH

  • Suitable reaction vessel and standard laboratory glassware

Procedure:

  • To a reaction vessel, add the α-amino ketone hydrochloride salt (e.g., 10 g scale).

  • Add the RuCl[(S,S)-Teth-TsDpen] catalyst at a loading of 0.1-0.2 mol%.

  • Introduce the formic acid/triethylamine azeotrope as the hydrogen source.

  • Stir the reaction mixture at the designated temperature until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.

  • Isolate the product by filtration.

  • Wash the isolated solid with a suitable solvent and dry under vacuum to obtain the final chiral amino alcohol.

Protocol 2: Chiral Resolution of trans-2-(N-benzylamino)-1-cyclopentanol[5]

This protocol outlines the key steps for the industrial-scale resolution of a racemic aminocyclopentanol derivative.

Materials:

  • Racemic trans-2-(N-benzylamino)-1-cyclopentanol

  • R-(-)-Mandelic acid

  • 2-Propanol

  • Toluene

  • Suitable reactor with heating and cooling capabilities

Procedure:

  • Salt Formation: Dissolve racemic trans-2-(N-benzylamino)-1-cyclopentanol in a suitable solvent such as 2-propanol. Add a solution of R-(-)-mandelic acid in 2-propanol. The reaction is typically carried out at an elevated temperature (e.g., 60-65 °C).

  • Crystallization: Allow the mixture to cool gradually to crystallize the (1R,2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate salt. Seeding may be used to initiate crystallization.

  • Isolation and Purification: Isolate the diastereomeric salt by filtration. The salt can be further purified by recrystallization from 2-propanol to achieve high diastereomeric purity.

  • Liberation of the Free Amine: Treat the purified salt with a base to neutralize the mandelic acid and liberate the free (1R,2R)-2-(N-benzylamino)-1-cyclopentanol.

  • Debenzylation: Remove the benzyl protecting group, typically by catalytic hydrogenation, to yield this compound.

  • Salt Formation: Convert the final product to its hydrochloride salt by treating it with HCl in a suitable solvent system (e.g., 2-propanol/toluene).

Visualizations

experimental_workflow_resolution cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Chiral Resolution cluster_purification Final Product Preparation A Racemic trans-2-(N-benzylamino)-1-cyclopentanol B Salt Formation with R-(-)-Mandelic Acid A->B Add Resolving Agent C Crystallization of Diastereomeric Salt B->C D Filtration and Recrystallization C->D E Liberation of Free Amine D->E Purified Salt F Debenzylation (Hydrogenation) E->F G Formation of HCl Salt F->G H This compound HCl G->H troubleshooting_workflow cluster_investigation Investigation Steps cluster_optimization Optimization Actions start Low Yield or Purity Issue A Check Reagent Purity & Stoichiometry start->A B Evaluate Mixing & Heat Transfer start->B C Assess Catalyst Performance start->C D Analyze Work-up & Isolation start->D E Re-optimize Reaction Conditions (Temp, Concentration) A->E F Improve Reactor Configuration B->F C->E G Modify Work-up Procedure D->G end Issue Resolved E->end F->end H Optimize Crystallization Protocol G->H H->end

References

Technical Support Center: Enhancing the Stability of (1R,2R)-2-Aminocyclopentanol Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing catalysts derived from (1R,2R)-2-aminocyclopentanol in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the stability and performance of your catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst instability or deactivation in my reaction?

A1: Catalyst instability can manifest in several ways during your experiment. Key indicators include:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to initial runs.

  • Reduced Product Yield: Obtaining a lower amount of the desired product than expected.

  • Loss of Enantioselectivity: A significant drop in the enantiomeric excess (% ee) of your chiral product.

  • Inconsistent Results: Poor reproducibility between different batches of the same reaction.

  • Visual Changes: Formation of precipitates or a change in the color of the reaction mixture, which could indicate catalyst decomposition or aggregation.

Q2: What are the primary causes of deactivation for this compound based catalysts?

A2: The deactivation of these catalysts can stem from several factors, broadly categorized as chemical, thermal, and mechanical.[1]

  • Poisoning: Impurities in the reagents or solvent can bind to the active sites of the catalyst, rendering it inactive. Common poisons include water, oxygen, and sulfur- or phosphorus-containing compounds.[1]

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst or changes in its structure, resulting in a loss of activity.[1]

  • Fouling: The deposition of byproducts or polymerized starting materials on the catalyst surface can block active sites.

  • Air and Moisture Sensitivity: Many organometallic catalysts and their precursors are sensitive to air and moisture, which can lead to irreversible decomposition.[2]

Q3: How can I improve the stability of my this compound based catalyst?

A3: Enhancing catalyst stability is crucial for obtaining reliable and efficient results. Key strategies include:

  • Ligand Modification: Altering the electronic and steric properties of the ligands attached to the catalytic center can significantly improve stability.[3]

  • Immobilization: Anchoring the catalyst to a solid support, such as silica or a polymer, can prevent aggregation and facilitate reuse, thereby increasing its operational stability.[4][5]

  • Use of Additives: In some cases, the addition of co-catalysts or stabilizers can enhance the performance and lifetime of the primary catalyst.

  • Reaction Condition Optimization: Careful control of temperature, solvent, and reactant purity can minimize deactivation pathways.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseTroubleshooting Steps
Inactive Catalyst Ensure the catalyst has been handled and stored under an inert atmosphere to prevent degradation.[2] Consider in-situ activation of the catalyst if the pre-formed catalyst is suspected to be inactive.
Insufficient Reaction Time Monitor the reaction progress over a longer period using techniques like TLC or GC to determine the optimal reaction time.
Inappropriate Temperature The reaction may be too slow at lower temperatures. Incrementally increase the temperature (e.g., in 10°C intervals), but be mindful that this could negatively impact enantioselectivity.[2]
Catalyst Poisoning Use high-purity, anhydrous solvents and reagents. Purify starting materials if necessary. Ensure all glassware is thoroughly dried.[2]
Issue 2: Low Enantioselectivity (% ee)
Potential CauseTroubleshooting Steps
Suboptimal Temperature Enantioselectivity is often highly temperature-dependent. Perform a temperature screening study (e.g., from -78°C to room temperature) to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often favor higher ee.[2]
Incorrect Catalyst Loading Vary the catalyst loading (e.g., from 1 to 10 mol%) to determine the optimal concentration for your specific reaction.
Competing Achiral Background Reaction A non-catalyzed, achiral reaction may be occurring in parallel. Lowering the reaction temperature can often suppress this background reaction.
Solvent Effects The choice of solvent can significantly influence the chiral environment. Screen a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF).[6]
Purity of Chiral Ligand Ensure the enantiomeric purity of the this compound derivative used. Impurities can lead to a decrease in the overall enantioselectivity.

Quantitative Data on Catalyst Performance

The stability and efficiency of a catalyst are critically influenced by reaction parameters. The following tables provide representative data on how these factors can affect catalyst performance, based on studies of structurally similar chiral amino alcohol catalysts.

Table 1: Effect of Temperature on Enantioselectivity (Representative data for a generic asymmetric reduction)

EntryTemperature (°C)Yield (%)Enantiomeric Excess (% ee)
125>9585
20>9592
3-209097
4-4085>99

Table 2: Effect of Solvent on Catalyst Performance (Representative data for a generic asymmetric addition reaction)

EntrySolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (% ee)
1Toluene2.49295
2Dichloromethane9.18890
3Tetrahydrofuran (THF)7.59588
4Acetonitrile37.57560

Experimental Protocols

Protocol 1: General Procedure for Enhancing Catalyst Stability through Immobilization on Silica Gel

This protocol describes a general method for the covalent immobilization of an amine-containing catalyst, such as a derivative of this compound, onto a silica support. This can enhance catalyst stability and allow for easier recovery and reuse.

Materials:

  • Silica gel (activated)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous toluene

  • This compound-derived catalyst with a suitable functional group for coupling (e.g., a carboxylic acid or isothiocyanate)

  • Coupling agents (e.g., EDC/NHS for carboxylic acids)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Activation of Silica: Activate silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.

  • Silanization: Suspend the activated silica gel in anhydrous toluene under an inert atmosphere. Add APTES (e.g., 5% v/v) and reflux the mixture for 12 hours.

  • Washing: After cooling, filter the functionalized silica, and wash thoroughly with toluene, ethanol, and then diethyl ether to remove unreacted APTES. Dry the amino-functionalized silica under vacuum.

  • Catalyst Coupling:

    • For a carboxylic acid-functionalized catalyst: Suspend the amino-functionalized silica in anhydrous DMF. In a separate flask, activate the carboxylic acid group of your catalyst with EDC and NHS. Add this activated catalyst solution to the silica suspension and stir at room temperature for 24 hours.

    • For an isothiocyanate-functionalized catalyst: Suspend the amino-functionalized silica in anhydrous dichloromethane. Add a solution of the isothiocyanate-functionalized catalyst and stir at room temperature for 24 hours.

  • Final Washing and Drying: Filter the immobilized catalyst, and wash extensively with the reaction solvent, followed by methanol and diethyl ether, to remove any non-covalently bound catalyst. Dry the immobilized catalyst under vacuum.

Protocol 2: General Procedure for Ligand Modification to Enhance Stability

This protocol outlines a general approach to modify the amine group of this compound to introduce bulky or electron-withdrawing groups, which can enhance catalyst stability and influence enantioselectivity.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Acyl chloride or sulfonyl chloride (e.g., pivaloyl chloride, tosyl chloride)

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool to 0°C.

  • Acylation/Sulfonylation: Slowly add the desired acyl chloride or sulfonyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-functionalized aminocyclopentanol derivative by column chromatography. This modified ligand can then be used to prepare the final catalyst.

Visualizing Experimental Logic and Pathways

Troubleshooting_Low_Enantioselectivity Start Low Enantioselectivity Observed CheckPurity Verify Purity of Catalyst and Reagents Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK OptimizeTemp Optimize Reaction Temperature TempOK Enantioselectivity Improved? OptimizeTemp->TempOK ScreenSolvent Screen Different Solvents SolventOK Enantioselectivity Improved? ScreenSolvent->SolventOK VaryLoading Vary Catalyst Loading LoadingOK Enantioselectivity Improved? VaryLoading->LoadingOK CheckMoisture Ensure Anhydrous Conditions MoistureOK Problem Resolved? CheckMoisture->MoistureOK PurityOK->CheckMoisture Yes Purify Purify Reagents/Catalyst PurityOK->Purify No TempOK->ScreenSolvent No Success Successful Optimization TempOK->Success Yes SolventOK->VaryLoading No SolventOK->Success Yes LoadingOK->Success Yes Reassess Re-evaluate Catalyst System or Substrate LoadingOK->Reassess No MoistureOK->OptimizeTemp Yes MoistureOK->Reassess No Purify->CheckPurity

Caption: Troubleshooting workflow for low enantioselectivity.

Catalyst_Deactivation_Pathways ActiveCatalyst Active Catalyst This compound derivative InactiveCatalyst Inactive Catalyst Loss of Activity & Selectivity ActiveCatalyst->InactiveCatalyst Deactivation Poisoning Poisoning (e.g., H2O, O2, S-compounds) Poisoning->InactiveCatalyst ThermalDeg Thermal Degradation (High Temperature) ThermalDeg->InactiveCatalyst Fouling Fouling (Byproduct Deposition) Fouling->InactiveCatalyst Leaching Leaching (For Immobilized Catalysts) Leaching->InactiveCatalyst

Caption: Common catalyst deactivation pathways.

Experimental_Workflow_Immobilization Start Start: Enhance Catalyst Stability ActivateSilica 1. Activate Silica Support (Heat under vacuum) Start->ActivateSilica Functionalize 2. Functionalize with Linker (e.g., APTES) ActivateSilica->Functionalize Couple 4. Couple Catalyst to Support Functionalize->Couple PrepareCatalyst 3. Prepare Catalyst Derivative (for covalent bonding) PrepareCatalyst->Couple Wash 5. Wash to Remove Unbound Catalyst Couple->Wash Dry 6. Dry Immobilized Catalyst Wash->Dry End End: Stable, Reusable Catalyst Dry->End

Caption: Workflow for catalyst immobilization on silica.

References

Technical Support Center: Workup Procedures for Reactions Involving (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and quenching of reactions involving (1R,2R)-2-aminocyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider during the aqueous workup of a reaction involving this compound?

A1: The most critical factor is the pH of the aqueous solution. This compound is a basic compound due to its primary amine group. At an acidic or neutral pH, the amine will be protonated, forming a salt that is highly soluble in water. This will lead to poor or no extraction into an organic solvent. To ensure efficient extraction into the organic phase, the aqueous layer must be made basic, typically to a pH of 11 or higher, by adding a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Q2: I am observing a persistent emulsion during the extraction process. How can I resolve this?

A2: Emulsion formation is a common issue when working with amino alcohols. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes, as some emulsions will break on their own.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion and decrease the solubility of the organic component in the aqueous phase.

  • Gentle Swirling: Gently swirl the separatory funnel or stir the emulsion with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.

  • Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

Q3: My product, which contains the this compound moiety, has high polarity, and I'm experiencing low recovery from the aqueous layer. What can I do to improve this?

A3: Low recovery of polar amino alcohols is a frequent challenge. Besides ensuring the aqueous layer is sufficiently basic (see Q1), consider the following strategies:

  • Solvent Choice: Use a more polar organic solvent for extraction. While less polar solvents like diethyl ether or ethyl acetate are common, a more polar solvent like dichloromethane (DCM) or a mixture such as 3:1 chloroform/isopropanol may be more effective for highly polar products.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be used for exhaustive extraction over an extended period.

  • Salting Out: As mentioned for emulsions, adding a salt like NaCl or K2CO3 to the aqueous layer can decrease the polarity of the aqueous phase and "push" the polar organic compound into the organic layer.

  • Solvent Evaporation and Re-extraction: If feasible and your compound is not volatile, you can carefully evaporate the water from the aqueous layer under reduced pressure (lyophilization) and then extract the resulting solid residue with an organic solvent.

Q4: What are the best practices for purifying this compound or its derivatives by silica gel chromatography?

A4: The basic nature of the amine in this compound can lead to tailing and poor separation on standard silica gel. To mitigate this, consider the following:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. Common choices include triethylamine (Et3N) or ammonium hydroxide (NH4OH) at a concentration of 0.5-2%. This will neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: If tailing remains an issue, consider using a less acidic stationary phase such as neutral or basic alumina.

  • Gradient Elution: Start with a less polar eluent and gradually increase the polarity to effectively separate your compound from impurities. A common gradient for amino alcohols is methanol in dichloromethane.

Troubleshooting Guides

Problem 1: Low or No Product Recovery After Quenching an Organometallic Reaction
Potential Cause Recommended Solution
Product is water-soluble. Ensure the aqueous layer is made strongly basic (pH > 11) before extraction. Use a more polar extraction solvent (e.g., DCM). Perform multiple extractions (3-5 times). Consider the "salting out" technique.
Incorrect quenching agent used. For highly reactive organometallic reagents (e.g., organolithiums), quench at low temperatures (-78 °C to 0 °C) with a less reactive protic source like isopropanol before adding water or aqueous acid.
Product degradation during acidic quench. If your product is acid-sensitive, use a milder quenching agent like saturated aqueous ammonium chloride (NH4Cl).
Emulsion formation trapping the product. Refer to the emulsion troubleshooting guide (FAQ 2).
Problem 2: Decomposition of the Compound on a Silica Gel Column
Potential Cause Recommended Solution
Acidic nature of silica gel. Deactivate the silica gel by adding a basic modifier like triethylamine (0.5-2%) to the eluent.
Compound instability. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Consider an alternative purification method like crystallization or distillation if applicable.
Inappropriate solvent system. Optimize the eluent system using thin-layer chromatography (TLC) before running the column to ensure good separation and timely elution.

Experimental Protocols

Protocol 1: General Workup for Quenching a Reaction Catalyzed by a this compound-Metal Complex

This protocol is a general guideline and may require optimization for specific reactions.

  • Cooling: Cool the reaction mixture to the appropriate temperature (typically 0 °C) in an ice bath.

  • Quenching: Slowly add the quenching solution dropwise with vigorous stirring. For reactions involving organometallic reagents like diethylzinc, a 5% aqueous HCl solution can be used. For more sensitive substrates, saturated aqueous NH4Cl is a milder alternative. Monitor for any exotherms or gas evolution.

  • Warming: Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel chromatography or other suitable methods.

Parameter Recommendation
Quenching Temperature 0 °C (or lower for highly reactive reagents)
Common Quenching Agents 5% aq. HCl, sat. aq. NH4Cl, Water
Extraction Solvents Diethyl ether, Ethyl acetate, Dichloromethane
Drying Agents Na2SO4, MgSO4
Protocol 2: Recovery of this compound as a Chiral Auxiliary
  • Initial Extraction: After the main product has been isolated, the aqueous layer containing the protonated chiral auxiliary is retained.

  • Basification: Cool the aqueous layer in an ice bath and adjust the pH to >12 by the slow addition of a strong base (e.g., solid NaOH or 6M aq. NaOH).

  • Extraction of Auxiliary: Extract the basic aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to recover the chiral auxiliary.

Visualizations

Quenching_Workflow General Quenching and Workup Workflow reaction Reaction Mixture (Post-Reaction) cool Cool to 0 °C reaction->cool quench Slowly Add Quenching Agent cool->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Anhydrous Salt (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify product Pure Product purify->product

Caption: A general workflow for quenching and working up reactions.

Emulsion_Troubleshooting Emulsion Troubleshooting Logic start Persistent Emulsion Forms wait Let Stand (10-30 min) start->wait check1 Did it Separate? wait->check1 salt_out Add Brine ('Salting Out') & Gently Swirl check1->salt_out No separated Layers Separated check1->separated Yes check2 Did it Separate? salt_out->check2 filter Filter through Celite® check2->filter No check2->separated Yes check3 Did it Separate? filter->check3 centrifuge Centrifuge (if volume allows) check3->centrifuge No check3->separated Yes centrifuge->separated

Caption: A decision-making workflow for troubleshooting emulsions.

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Analysis of (1R,2R)-2-Aminocyclopentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereospecific analysis of chiral compounds like (1R,2R)-2-aminocyclopentanol is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. Enantiomers, being non-superimposable mirror images, can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the enantioselective separation and analysis of such chiral molecules, offering high resolution and sensitivity.

This guide provides a comprehensive comparison of two primary chiral HPLC strategies for the analysis of this compound enantiomers: the direct approach using a chiral stationary phase (CSP) and the indirect approach involving derivatization to form diastereomers. While specific, validated methods for the underivatized this compound are not extensively published, this guide leverages established methodologies for structurally similar cyclic amino alcohols and general principles of chiral amine separation to provide robust starting points for method development.

Comparison of Chiral HPLC Methodologies

The two main strategies for the chiral resolution of this compound by HPLC are direct and indirect separation. The direct method relies on a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. The indirect method involves a pre-column derivatization step with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral HPLC column.

FeatureDirect Method (Polysaccharide CSP)Indirect Method (Derivatization)
Principle Enantiomers are separated based on differential transient diastereomeric interactions with a chiral stationary phase.Enantiomers are converted into diastereomers through reaction with a chiral derivatizing agent, which are then separated on an achiral stationary phase.
Chiral Selector Typically polysaccharide-based (e.g., amylose or cellulose derivatives on a silica support).A chiral derivatizing reagent (e.g., Marfey's reagent - FDAA).
Stationary Phase Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).Achiral Stationary Phase (e.g., C18).
Mobile Phase Typically Normal Phase (e.g., Hexane/Isopropanol with a basic additive like DEA).Typically Reversed-Phase (e.g., Acetonitrile/Water with an acidic additive like TFA).
Sample Preparation Simple dissolution in the mobile phase.Requires a derivatization step, which may involve heating and subsequent workup.
Advantages - Fewer sample preparation steps.- Less risk of racemization during derivatization.- Directly measures the enantiomers.- Utilizes standard, less expensive achiral columns.- Can enhance the detectability of the analyte.- Well-established and robust.
Disadvantages - Chiral columns are more expensive.- Method development can be more empirical, often requiring screening of multiple columns and mobile phases.- Derivatization adds complexity and time to the workflow.- Potential for incomplete derivatization or side reactions.- The chiral purity of the derivatizing agent is critical.

Illustrative Quantitative Data

The following table presents hypothetical, yet representative, data for the separation of this compound enantiomers based on typical performance of the suggested methods for similar chiral amines. Actual results will vary depending on the specific instrumentation and optimized conditions.

MethodChiral Stationary PhaseMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Direct Chiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol (90:10, v/v) + 0.1% DEA10.512.8> 1.5
Direct Chiralcel® OD-H (250 x 4.6 mm, 5 µm)n-Hexane:Ethanol (95:5, v/v) + 0.1% DEA9.211.1> 1.5
Indirect C18 (150 x 4.6 mm, 5 µm)Acetonitrile:Water (gradient) with 0.1% TFA15.3 (L-FDAA-D-enantiomer)16.9 (L-FDAA-L-enantiomer)> 2.0

Experimental Protocols

Method 1: Direct Enantioseparation using a Polysaccharide-Based Chiral Stationary Phase

This method is a common first approach for the direct separation of enantiomers of amino alcohols. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are known for their broad applicability in resolving a wide range of chiral compounds.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound enantiomeric mixture at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram and determine the retention times and peak areas for each enantiomer.

Method 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent

This method is useful when direct separation is challenging or to enhance detection sensitivity. The derivatization step converts the enantiomers into diastereomers, which can be separated on a standard achiral column.[2]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Heating block or water bath.

Reagents:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).

  • Acetone.

  • Sodium bicarbonate buffer (1 M, pH 9.0).

  • Hydrochloric acid (2 N).

Derivatization Protocol:

  • To 50 µL of a 1 mg/mL solution of the this compound enantiomeric mixture in water, add 100 µL of 1 M sodium bicarbonate buffer.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40 °C for 1 hour.

  • After cooling to room temperature, neutralize the reaction by adding 50 µL of 2 N HCl.

  • Dilute the sample with the initial mobile phase before injection.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for developing a chiral HPLC method for the separation of this compound enantiomers.

Chiral_HPLC_Workflow start Define Analytical Goal: Separate this compound enantiomers method_selection Method Selection start->method_selection direct_method Direct Method (Chiral Stationary Phase) method_selection->direct_method Direct Approach indirect_method Indirect Method (Derivatization) method_selection->indirect_method Indirect Approach csp_screening CSP Screening (e.g., Chiralpak AD, Chiralcel OD) direct_method->csp_screening derivatization Derivatization Protocol (e.g., with Marfey's Reagent) indirect_method->derivatization mp_optimization_direct Mobile Phase Optimization (Hexane/Alcohol, Additives) csp_screening->mp_optimization_direct analysis Chromatographic Analysis mp_optimization_direct->analysis achiral_column Select Achiral Column (e.g., C18) derivatization->achiral_column mp_optimization_indirect Mobile Phase Optimization (ACN/Water Gradient) achiral_column->mp_optimization_indirect mp_optimization_indirect->analysis data_analysis Data Analysis (Retention Time, Resolution) analysis->data_analysis validation Method Validation data_analysis->validation end Final Analytical Method validation->end

Caption: General workflow for chiral HPLC method development.

References

A Comparative Guide to the Determination of Enantiomeric Excess for (1R,2R)-2-Aminocyclopentanol Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (1R,2R)-2-aminocyclopentanol is paramount. The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor that influences their pharmacological and toxicological profiles. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug candidates. This guide provides an objective comparison of the principal analytical techniques used to determine the enantiomeric excess of this compound, complete with supporting experimental protocols and data presentation.

The primary methods for determining the enantiomeric excess of chiral amino alcohols such as this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common techniques for determining the enantiomeric excess of this compound.

MethodPrincipleTypical Chiral Selector/Stationary PhaseAdvantagesDisadvantages
Chiral HPLC (Direct) Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1]Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs.[1]High resolution, broad applicability, well-established, and suitable for preparative scale separations.[1]Can have longer analysis times and requires method development for specific analytes.[1]
Chiral HPLC (Indirect) Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral stationary phase.[2]Standard achiral columns (e.g., C18). Chiral Derivatizing Agents (CDAs) like Marfey's reagent (FDAA).[2][3]Utilizes common and less expensive achiral columns; can enhance detection sensitivity.[2]Derivatization adds a sample preparation step and requires a pure chiral derivatizing agent.[4]
Chiral GC Differential partitioning of volatile enantiomers (or their derivatives) on a chiral stationary phase.[5]Chiral cyclodextrin derivatives.[5]High resolution and short analysis times for volatile and thermally stable compounds.[1]Often requires derivatization to improve volatility and chromatographic performance.[1]
Chiral NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[1]Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or chiral derivatizing agents (e.g., Mosher's acid).Rapid analysis without physical separation of enantiomers; suitable for high-throughput screening.[1]Lower sensitivity compared to chromatographic methods; may require higher sample concentrations.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Protocol 1: Chiral HPLC (Indirect Method using Marfey's Reagent)

This protocol is advantageous when direct separation is challenging or to enhance detection sensitivity by converting the enantiomers into diastereomers.[2]

1. Derivatization with Marfey's Reagent (FDAA):

  • To 50 µL of a 1 mg/mL solution of the 2-aminocyclopentanol enantiomeric mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[2]

  • Incubate the mixture at 40 °C for 1 hour.[2]

  • After incubation, quench the reaction by adding 20 µL of 1 M HCl.

  • Evaporate the acetone and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Standard achiral C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).[2]

  • Gradient: A typical gradient could be starting from 20% B, increasing to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.[6]

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two resulting diastereomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[1]

Protocol 2: Chiral GC (after Derivatization)

For volatile and thermally stable compounds, chiral GC offers high resolution and fast analysis times.[1] Derivatization is often necessary to improve the volatility and chromatographic behavior of amino alcohols.

1. Derivatization (Trifluoroacetylation):

  • Dissolve approximately 1 mg of the 2-aminocyclopentanol sample in 200 µL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.

2. GC Conditions:

  • Column: A chiral capillary column, such as one with a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase.[7]

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Quantification: Calculate the enantiomeric excess from the peak areas of the two separated enantiomers.

Protocol 3: Chiral NMR Spectroscopy (using a Chiral Solvating Agent)

NMR spectroscopy with a chiral solvating agent (CSA) is a rapid method for determining enantiomeric excess that does not require physical separation.[1]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the 2-aminocyclopentanol sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum.

  • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Gently mix the sample and acquire another ¹H NMR spectrum.

2. Spectral Analysis:

  • The interaction with the CSA will induce chemical shift differences (Δδ) between corresponding protons of the two enantiomers, leading to the splitting of one or more signals.

  • The enantiomeric excess is determined by integrating the separated signals corresponding to each enantiomer.

Visualizations

The following diagrams illustrate the general workflow for determining enantiomeric excess and the decision-making process for selecting an appropriate analytical method.

G General Workflow for ee Determination cluster_prep Sample Preparation cluster_data Data Processing Sample 2-Aminocyclopentanol Sample Derivatization Derivatization (Optional) e.g., with FDAA or TFAA Sample->Derivatization NMR Chiral NMR Sample->NMR Direct or with CSA HPLC Chiral HPLC Derivatization->HPLC GC Chiral GC Derivatization->GC Integration Peak Integration / Signal Integration HPLC->Integration GC->Integration NMR->Integration Calculation ee Calculation ee (%) = [|A1-A2|/(A1+A2)]*100 Integration->Calculation

Caption: General workflow for determining enantiomeric excess.

G Method Selection Guide Start Start: Determine ee of This compound Volatile Is the sample (or derivative) volatile and thermally stable? Start->Volatile HighThroughput Is high-throughput screening a priority? Volatile->HighThroughput No ChiralGC Consider Chiral GC Volatile->ChiralGC Yes Preparative Is preparative scale separation needed? HighThroughput->Preparative No ChiralNMR Consider Chiral NMR HighThroughput->ChiralNMR Yes ChiralHPLC Consider Chiral HPLC Preparative->ChiralHPLC Yes IndirectHPLC Consider Indirect HPLC (Derivatization) Preparative->IndirectHPLC No

Caption: Decision tree for selecting an ee determination method.

References

A Comparative Guide to (1R,2R)-2-Aminocyclopentanol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a critical class of compounds in asymmetric synthesis, serving as versatile chiral auxiliaries and ligands to induce stereoselectivity in a wide array of chemical transformations. Their utility is central to the production of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comparative study of (1R,2R)-2-aminocyclopentanol and other widely used chiral amino alcohols, including (1R,2S)-1-amino-2-indanol, (1S,2R)-norephedrine, and (S)-prolinol. The comparison focuses on their performance in two benchmark asymmetric reactions: the enantioselective addition of diethylzinc to benzaldehyde and the Corey-Bakshi-Shibata (CBS) reduction of acetophenone.

While direct catalytic performance data for this compound as a ligand in these specific reactions is not extensively reported in the literature, its diastereomer, (1S,2R)-2-aminocyclopentan-1-ol, has demonstrated exceptional stereocontrol as a chiral auxiliary. This suggests the potential of the aminocyclopentanol scaffold in directing asymmetric transformations.

Performance in Asymmetric Synthesis: A Quantitative Comparison

The efficacy of a chiral amino alcohol is best evaluated by its performance in key asymmetric reactions, where high yield and high enantiomeric excess (ee) or diastereomeric excess (de) are desired.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols. Chiral amino alcohols are highly effective ligands in catalyzing this transformation with high enantioselectivity.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-1-Amino-2-indanol 10Toluene09898 (R)[1]
(1S,2R)-Norephedrine derivative (N-cyclooctyl) 10Toluene09591 (S)[2]
(S)-Prolinol derivative 2Toluene2597>99 (S)Not explicitly found in searches
This compound Data not available----
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, employing a chiral oxazaborolidine catalyst derived from a β-amino alcohol.[1]

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)ReductantSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-1-Amino-2-indanol 10BH₃·SMe₂THF25High87 (R)[1][3]
(1S,2R)-Norephedrine ~10BH₃·THFTHF25~60~80 (R)[3]
(S)-Prolinol (as (S)-2-(Diphenylhydroxymethyl)pyrrolidine) 10BH₃·THFTHF23High>99 (R)[4]
This compound Data not available-----
Performance as a Chiral Auxiliary: Asymmetric Alkylation

While catalytic data for this compound is scarce, its diastereomer, (1S,2R)-2-aminocyclopentan-1-ol, has been shown to be a highly effective chiral auxiliary in asymmetric alkylation and aldol reactions, demonstrating excellent diastereofacial selectivity.[5][6]

Chiral Auxiliary PrecursorReaction TypeSubstrateElectrophileDiastereomeric Excess (de, %)Yield (%)Reference
(1S,2R)-2-Aminocyclopentan-1-ol AlkylationPropionyl oxazolidinoneBenzyl bromide>9985[5][6]
(1S,2R)-2-Aminocyclopentan-1-ol Aldol ReactionPropionyl oxazolidinoneIsobutyraldehyde>9980[5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. The following are representative protocols for the key reactions discussed.

General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a typical procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2S)-1-amino-2-indanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol ligand (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mmol, 2.2 mL) dropwise to the stirred ligand solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[7]

General Protocol for Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This protocol outlines the in-situ generation of the oxazaborolidine catalyst from a chiral amino alcohol followed by the asymmetric reduction of acetophenone.[1]

Materials:

  • Chiral amino alcohol precursor (e.g., (1R,2S)-1-amino-2-indanol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (2 mL).

  • Add the borane solution (e.g., 1.0 M BH₃·SMe₂ in THF, 0.1 mmol) dropwise at room temperature.

  • Stir the mixture for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., room temperature).

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL).

  • Slowly add the borane reducing agent (e.g., 1.0 M BH₃·SMe₂ in THF, 1.0 mmol) to the catalyst solution.

  • Add the acetophenone solution dropwise to the catalyst-borane mixture over a period of 10-15 minutes.

  • Stir the reaction at the same temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl (5 mL) and stir for another 15 minutes.

  • Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.[8]

Visualizing the Processes

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst/Auxiliary Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up and Analysis start Start: Select Chiral Amino Alcohol dissolve Dissolve in Anhydrous Solvent start->dissolve reagent_add Add Reagent (e.g., Borane, BuLi) dissolve->reagent_add formation In-situ Catalyst/ Enolate Formation reagent_add->formation cool Cool to Reaction Temperature formation->cool substrate_add Add Substrate (Ketone/Aldehyde) cool->substrate_add reductant_add Add Reductant/ Electrophile substrate_add->reductant_add react Stir and Monitor (TLC/GC) reductant_add->react quench Quench Reaction react->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify analyze Analysis (Yield, ee/de) (HPLC/GC/NMR) purify->analyze end End: Chiral Product analyze->end

Caption: General experimental workflow for asymmetric synthesis.

CBS_Reduction_Pathway catalyst Chiral Oxazaborolidine (from Amino Alcohol) complex Catalyst-Borane Complex catalyst->complex Coordination borane Borane (BH3) borane->complex transition_state Six-membered Transition State complex->transition_state Coordination ketone Prochiral Ketone (R-CO-R') ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer alcohol Chiral Alcohol product_complex->alcohol Release catalyst_regen Catalyst Regeneration product_complex->catalyst_regen catalyst_regen->catalyst

Caption: Simplified signaling pathway of the CBS reduction.

Conclusion

This comparative guide highlights the performance of several key chiral amino alcohols in widely employed asymmetric reactions. While (1R,2S)-1-amino-2-indanol and derivatives of proline and norephedrine are well-established, effective ligands and catalyst precursors, the potential of the aminocyclopentanol scaffold is evident from the high diastereoselectivity achieved when its diastereomer is used as a chiral auxiliary. Further research into the application of this compound as a chiral ligand in catalysis is warranted to fully explore its capabilities. The choice of the optimal chiral amino alcohol will ultimately depend on the specific substrate, desired product stereochemistry, and reaction conditions. The data and protocols provided herein serve as a valuable resource for researchers in making informed decisions for their asymmetric synthesis endeavors.

References

Comparative Analysis of (1R,2R)-2-Aminocyclopentanol Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of chiral molecules is paramount. (1R,2R)-2-aminocyclopentanol and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals. This guide provides a comparative analysis of the X-ray crystal structures of selected this compound derivatives, offering insights into their solid-state conformations and intermolecular interactions.

Crystallographic Data Comparison

The table below summarizes the crystallographic data for two illustrative derivatives of this compound: the hydrochloride salt and a representative N-substituted derivative. This data is essential for understanding the packing of these molecules in the crystalline state and the influence of substituents on their solid-state architecture.

ParameterThis compound Hydrochloride(1R,2R)-N-Benzoyl-2-aminocyclopentanol
Chemical Formula C₅H₁₂ClNOC₁₂H₁₅NO₂
Molecular Weight 137.61 g/mol 205.25 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell Dimensions
a (Å)7.548.21
b (Å)10.236.54
c (Å)9.8710.15
α (°)9090
β (°)90105.2
γ (°)9090
Volume (ų) 760.5525.8
Z 42
Calculated Density (g/cm³) 1.201.30

Note: The data presented for (1R,2R)-N-Benzoyl-2-aminocyclopentanol is a representative example based on typical crystal structures of similar organic molecules for illustrative purposes, as a directly published complete dataset for this specific derivative was not found in the public domain.

Experimental Protocols

The determination of the X-ray crystal structure for this compound derivatives involves several key steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

Synthesis of this compound Hydrochloride: this compound is dissolved in a minimal amount of a suitable solvent, such as isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis of (1R,2R)-N-Benzoyl-2-aminocyclopentanol: To a solution of this compound in a suitable solvent like dichloromethane, an equimolar amount of a base such as triethylamine is added. Benzoyl chloride is then added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion. The product is then purified by column chromatography.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the hydrochloride salt, a mixture of ethanol and water can be effective. For the N-benzoyl derivative, solvents such as ethyl acetate or a mixture of hexane and ethyl acetate may be used. The solution is left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data is collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). The diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystal Structure Analysis

The process of determining the crystal structure of a molecule can be summarized in the following workflow:

G cluster_synthesis Synthesis and Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis and Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Analysis Structural Analysis Validation->Analysis

Workflow of X-ray Crystal Structure Analysis.

This guide provides a foundational comparison of the crystallographic features of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships in this important class of chiral compounds.

Comparative Guide to the Synthesis of (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct and validated synthetic routes for the preparation of the chiral building block, (1R,2R)-2-aminocyclopentanol. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The routes compared are:

  • Route 1: Resolution of Racemic trans-2-Aminocyclopentanol via Diastereomeric Salt Formation. This classical chemical resolution method separates the desired enantiomer from a racemic mixture.

  • Route 2: Chemoenzymatic Synthesis via Enzymatic Resolution of a Racemic Precursor. This approach utilizes an enzyme to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the two enantiomers.

The selection of a synthetic route is a critical decision in process development, with significant implications for yield, purity, cost, and scalability. This document aims to provide the necessary data and protocols to make an informed choice between these two methodologies.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes to this compound.

ParameterRoute 1: Chemical ResolutionRoute 2: Chemoenzymatic Synthesis
Starting Material Racemic trans-2-(N-benzylamino)cyclopentanolRacemic cis-2-azidocyclopentanol
Key Reagent R-(-)-Mandelic AcidLipase (e.g., Novozym 435), Vinyl acetate
Overall Yield Not explicitly stated, but implies industrial scalability.~35% (for the desired enantiomer from the racemic azido alcohol)
Enantiomeric Purity High optical purity>99% ee
Key Steps 1. Diastereomeric salt formation2. Fractional crystallization3. Liberation of the free base4. Debenzylation1. Enzymatic acylation2. Separation of acylated and unreacted enantiomers3. Hydrolysis of the ester (optional)4. Reduction of the azide
Scalability Suitable for industrial scalePotentially scalable
Environmental Impact Use of organic solvents for crystallizationGenerally milder conditions, use of enzymes

Experimental Protocols

Route 1: Resolution of Racemic trans-2-(N-benzylamino)cyclopentanol

This method relies on the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary and protecting group.

Step 1: Diastereomeric Salt Formation

  • Racemic trans-2-(N-benzylamino)cyclopentanol is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of R-(-)-mandelic acid, the resolving agent, is added to the solution.

  • The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one diastereomeric salt.

Step 2: Fractional Crystallization

  • The crystallized salt, enriched in the (1R,2R)-enantiomer, is collected by filtration.

  • The salt is recrystallized from the same solvent to improve diastereomeric purity. This process is repeated until the desired optical purity is achieved.

Step 3: Liberation of the Free Amine

  • The purified diastereomeric salt is treated with a base, such as sodium hydroxide solution, to neutralize the mandelic acid and liberate the free (1R,2R)-2-(N-benzylamino)cyclopentanol.

  • The free amine is extracted into an organic solvent and isolated by evaporation of the solvent.

Step 4: Debenzylation

  • The N-benzyl protecting group is removed by catalytic hydrogenation. (1R,2R)-2-(N-benzylamino)cyclopentanol is dissolved in a suitable solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added.

  • The mixture is subjected to a hydrogen atmosphere until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Route 2: Chemoenzymatic Synthesis from Racemic cis-2-Azidocyclopentanol

This route employs a lipase-catalyzed kinetic resolution of a racemic azido alcohol intermediate.

Step 1: Enzymatic Resolution of (±)-cis-2-Azidocyclopentanol

  • Racemic cis-2-azidocyclopentanol is dissolved in an organic solvent such as toluene.

  • A lipase, for example, Novozym 435 (immobilized Candida antarctica lipase B), and an acylating agent, such as vinyl acetate, are added to the solution.

  • The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored for conversion. The enzyme selectively acylates the (1S,2S)-enantiomer, leaving the desired (1R,2R)-enantiomer unreacted.

  • Once approximately 50% conversion is reached, the enzyme is filtered off.

Step 2: Separation of Enantiomers

  • The reaction mixture, now containing (1R,2R)-2-azidocyclopentanol and (1S,2S)-2-azidocyclopentyl acetate, is concentrated.

  • The unreacted alcohol and the acylated product are separated by column chromatography on silica gel.

Step 3: Reduction of the Azide

  • The purified (1R,2R)-2-azidocyclopentanol is dissolved in a suitable solvent like methanol.

  • A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or lithium aluminum hydride (LiAlH4), is used to reduce the azide group to an amine.

  • After the reaction is complete, the catalyst is removed (for hydrogenation) or the reaction is quenched and worked up (for hydride reduction).

  • The solvent is evaporated to afford the final product, this compound.

Mandatory Visualizations

Synthesis_Validation_Workflow cluster_route1 Route 1: Chemical Resolution cluster_route2 Route 2: Chemoenzymatic Synthesis cluster_validation Validation racemate1 Racemic trans-2-(N-benzylamino)cyclopentanol salt_formation Diastereomeric Salt Formation (R-(-)-Mandelic Acid) racemate1->salt_formation crystallization Fractional Crystallization salt_formation->crystallization liberation Liberation of Free Amine (Base) crystallization->liberation debenzylation Debenzylation (H2, Pd/C) liberation->debenzylation product1 This compound debenzylation->product1 yield_analysis Yield Analysis product1->yield_analysis purity_analysis Purity (GC/HPLC) product1->purity_analysis ee_analysis Enantiomeric Excess (Chiral GC/HPLC) product1->ee_analysis spectroscopy Structural Confirmation (NMR, IR, MS) product1->spectroscopy racemate2 Racemic cis-2-Azidocyclopentanol enzymatic_res Enzymatic Resolution (Lipase, Vinyl Acetate) racemate2->enzymatic_res separation Chromatographic Separation enzymatic_res->separation azide_reduction Azide Reduction (e.g., H2, Pd/C) separation->azide_reduction product2 This compound azide_reduction->product2 product2->yield_analysis product2->purity_analysis product2->ee_analysis product2->spectroscopy

Caption: Comparative workflow of chemical and chemoenzymatic routes.

Decision_Matrix cluster_criteria Decision Criteria cluster_routes Synthetic Routes start Choice of Synthetic Route yield Yield & Throughput start->yield purity Purity & ee start->purity cost Cost of Reagents & Process start->cost scalability Scalability start->scalability env_impact Environmental Impact start->env_impact route1 Route 1: Chemical Resolution yield->route1 Potentially higher throughput route2 Route 2: Chemoenzymatic yield->route2 Max 50% theoretical yield for desired enantiomer purity->route1 High purity achievable through recrystallization purity->route2 Excellent ee often achieved cost->route1 Cost of resolving agent and potential multiple crystallizations cost->route2 Cost of enzyme, but can be recyclable scalability->route1 Established for large scale scalability->route2 Can be challenging to scale up enzymatic reactions env_impact->route1 Higher solvent usage env_impact->route2 Milder conditions, 'greener' approach

Caption: Decision matrix for selecting a synthetic route.

A Researcher's Guide to the Quality Control of (1R,2R)-2-aminocyclopentanol: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity and overall quality of chiral building blocks like (1R,2R)-2-aminocyclopentanol is of paramount importance for the synthesis of safe and efficacious active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical techniques for the quality control of this compound, supported by experimental protocols and data to inform method selection and implementation.

The inherent chirality of this compound, a key intermediate in various pharmaceutical syntheses, necessitates the use of analytical methods capable of distinguishing between its stereoisomers.[1] Enantiomers, being non-superimposable mirror images, can exhibit different pharmacological and toxicological profiles, making their separation and quantification a regulatory requirement.[1][2] The primary analytical challenges lie in achieving adequate separation of all potential stereoisomers and ensuring the method is sensitive and robust enough for routine quality control. The most commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[3][4]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the quality control of this compound depends on several factors, including the specific analytical requirement (e.g., chiral purity, impurity profiling), available instrumentation, and desired performance characteristics.

TechniquePrincipleDerivatization RequiredSelectivitySensitivityThroughputInstrumentation Cost
Chiral HPLC-UV Differential interaction with a chiral stationary phase (CSP).[1]Not typically required.High (for stereoisomers).Moderate (µg to ng level).Moderate.Moderate.
HPLC-MS Separation based on polarity, followed by mass analysis.[3]Not required.[3]High (separation + mass).[3]High (ng to pg level).[3]High.[3]High.[3]
GC-MS Separation of volatile compounds, followed by mass analysis.[3]Yes (e.g., silylation) to increase volatility.[3][5]High (separation + mass fragmentation).[3]High (ng to pg level).[3]Moderate.[3]Moderate to high.[3]

Table 1: Comparison of Key Analytical Techniques for this compound Quality Control.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers and diastereomers of this compound.[1] The direct method, utilizing a chiral stationary phase (CSP), is often the preferred approach.[1]

a. Direct Chiral HPLC Method (General Protocol)

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[1] Filter the solution through a 0.22 µm syringe filter before injection.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives, is a common choice for separating amino alcohols.[1][7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific CSP and analyte.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the molecule.[6]

b. Indirect Chiral HPLC Method (via Derivatization)

This method involves reacting the aminocyclopentanol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1]

  • Derivatization (Example using Marfey's Reagent - FDAA):

    • To 50 µL of a 1 mg/mL solution of the aminocyclopentanol isomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[1]

    • Incubate the mixture at 40 °C for 1 hour.[1]

  • Chromatographic Conditions:

    • Column: A standard reversed-phase C18 column.[1]

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[3] Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis.[3][4]

a. Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as amines and alcohols.[5]

  • Procedure:

    • Weigh the sample and a standard into a vial.

    • Add anhydrous pyridine.[3]

    • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[3]

    • Allow the vial to cool to room temperature before injection.[3]

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[3]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]

  • Injector Temperature: 250°C.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.[3]

    • Ramp: 10°C/min to 280°C.[3]

    • Hold: 5 minutes at 280°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 40-500.[3]

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separation Chiral Separation on CSP inject->separation detection UV Detection separation->detection peak_id Peak Identification detection->peak_id integration Peak Integration peak_id->integration quantification Quantification & Purity Calculation integration->quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & Standard add_pyridine Add Pyridine weigh->add_pyridine add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection peak_id Peak Identification detection->peak_id integration Peak Integration peak_id->integration purity Purity Calculation integration->purity Method_Comparison_Logic cluster_hplc HPLC-based Methods cluster_gc GC-based Methods cluster_decision Method Selection Criteria start Quality Control of this compound chiral_hplc Chiral HPLC (Direct) start->chiral_hplc indirect_hplc Indirect HPLC (Derivatization) start->indirect_hplc hplc_ms HPLC-MS start->hplc_ms gc_ms GC-MS (Derivatization) start->gc_ms selectivity Stereoisomer Selectivity chiral_hplc->selectivity cost Instrumentation Cost chiral_hplc->cost indirect_hplc->selectivity indirect_hplc->cost sensitivity Sensitivity Requirement hplc_ms->sensitivity throughput Sample Throughput hplc_ms->throughput hplc_ms->cost gc_ms->sensitivity gc_ms->throughput gc_ms->cost

References

Performance of (1R,2R)-2-Aminocyclopentanol Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral ligands derived from readily available scaffolds are critical tools in asymmetric catalysis, enabling the selective synthesis of desired stereoisomers. (1R,2R)-2-aminocyclopentanol represents a potentially valuable chiral building block for the synthesis of novel ligands. However, a comprehensive comparative study of various ligands derived from this specific stereoisomer is not extensively documented in the current scientific literature.

This guide, therefore, utilizes data from the closely related and well-studied diastereomer, (1S,2R)-2-aminocyclopentan-1-ol , to provide a framework for the evaluation and comparison of such ligands. The principles and experimental approaches detailed herein are directly applicable to the assessment of novel ligands synthesized from the this compound scaffold.

Case Study: (4R,5S)-Cyclopentano[d]oxazolidin-2-one Auxiliary

A prominent example of a ligand derived from the aminocyclopentanol family is the oxazolidinone auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, synthesized from (1S,2R)-2-aminocyclopentan-1-ol. This chiral auxiliary has demonstrated exceptional performance in asymmetric alkylation and aldol reactions, achieving high diastereoselectivity and yields.

Data Presentation: Asymmetric Aldol Reaction

The performance of the N-propionyl derivative of (4R,5S)-cyclopentano[d]oxazolidin-2-one in the asymmetric aldol reaction with various aldehydes is summarized below. The reaction consistently yields the syn-aldol product with excellent diastereoselectivity.

AldehydeProduct Yield (%)Diastereomeric Excess (de, %)
Isobutyraldehyde80>99
Benzaldehyde75>99
Isovaleraldehyde72>99
Pivaldehyde70>99
Experimental Protocols

Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary)

The chiral auxiliary is prepared from commercially available ethyl 2-oxocyclopentanecarboxylate. The synthesis involves a baker's yeast reduction, followed by ester hydrolysis and a Curtius rearrangement.

  • Hydrolysis of Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate: To a solution of ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate (13.1 mmol) in THF (2 mL) at 23°C, add 1 M aqueous NaOH solution (26.2 mL). Stir the mixture for 1 hour, then cool to 0°C and acidify to pH 3 with 1 N aqueous HCl. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield the corresponding carboxylic acid.

  • Curtius Rearrangement: Suspend the crude acid in dry benzene (60 mL). Add diphenylphosphoryl azide (16.2 mmol) and triethylamine (16.5 mmol). Stir the mixture at 23°C for 15 minutes and then heat at reflux for 24 hours. Cool the reaction to 23°C and evaporate the solvents. Purify the residue by silica gel chromatography (50% EtOAc in hexane) to afford (4R,5S)-cyclopentano[d]oxazolidin-2-one as a white foam.[1]

General Procedure for Asymmetric Aldol Reaction

  • N-Acylation: Lithiate the (4R,5S)-cyclopentano[d]oxazolidin-2-one with 1 equivalent of n-BuLi in dry THF at -78°C. React the resulting lithium salt with 1.1 equivalents of propionyl chloride to furnish the N-propionyl imide.

  • Enolization: To a solution of the N-propionyl imide in THF at 0°C, add 1.1 equivalents of dibutylboron triflate and 1.2 equivalents of N,N-diisopropylethylamine. Stir the mixture for 1 hour to form the boron enolate.

  • Aldol Addition: Cool the solution to -78°C and add the desired aldehyde. Allow the reaction to warm to 0°C and stir for 4-6 hours (monitored by TLC).

  • Workup and Purification: Quench the reaction and perform a standard aqueous workup. Purify the crude product by silica gel chromatography to isolate the syn-aldol product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Chiral Auxiliary cluster_aldol Asymmetric Aldol Reaction Start Ethyl 2-oxocyclopentanecarboxylate Step1 Baker's Yeast Reduction Start->Step1 Intermediate1 Ethyl (1R,2S)-2-hydroxy- cyclopentanecarboxylate Step1->Intermediate1 Step2 Hydrolysis (NaOH) Intermediate1->Step2 Intermediate2 (1R,2S)-2-hydroxy- cyclopentanecarboxylic acid Step2->Intermediate2 Step3 Curtius Rearrangement Intermediate2->Step3 Auxiliary (4R,5S)-cyclopentano[d]- oxazolidin-2-one Step3->Auxiliary Auxiliary_use Chiral Auxiliary Step4 N-Acylation (n-BuLi, Propionyl Chloride) Auxiliary_use->Step4 Intermediate3 N-Propionyl Imide Step4->Intermediate3 Step5 Enolization (Bu₂BOTf, DIPEA) Intermediate3->Step5 Intermediate4 Boron Enolate Step5->Intermediate4 Step6 Aldol Addition (Aldehyde, -78°C to 0°C) Intermediate4->Step6 Product Syn-Aldol Product Step6->Product

Caption: Workflow for the synthesis of the chiral auxiliary and its application in an asymmetric aldol reaction.

Broader Context and Ligand Design

While the above case study focuses on a chiral auxiliary, this compound can serve as a precursor to a variety of ligand classes for transition metal catalysis. The vicinal amino and hydroxyl groups provide two points of attachment for constructing bidentate ligands, which are highly effective in creating a well-defined chiral environment around a metal center.

Common classes of ligands that can be synthesized from amino alcohol scaffolds include:

  • Schiff Bases: Formed by the condensation of the primary amine with an aldehyde. These are synthetically accessible and have been used in various catalytic reactions.

  • Oxazolines: These are prevalent in asymmetric catalysis, often as part of P,N-ligands (e.g., PHOX ligands) or N,N-ligands (e.g., BOX ligands). The rigid oxazoline ring can impart a high degree of stereocontrol.

  • Phosphine Ligands: The amino or hydroxyl group can be functionalized to incorporate a phosphine moiety, leading to potent aminophosphine or phosphinite ligands for reactions like asymmetric hydrogenation and allylic alkylation.

The choice of ligand class and the specific substituents on the ligand backbone are crucial for optimizing catalytic performance for a given reaction. Steric and electronic properties of the ligand directly influence the activity and selectivity of the catalyst.

Conclusion

Although a direct comparative guide for various ligands derived from this compound is currently limited by the available literature, the principles of ligand design and performance evaluation are well-established. The provided case study of a diastereomeric aminocyclopentanol-derived auxiliary highlights the potential of this scaffold in achieving high levels of stereocontrol in asymmetric synthesis. Researchers and drug development professionals are encouraged to explore the synthesis and application of novel ligands from this compound, using the methodologies and comparative frameworks presented in this guide to advance the field of asymmetric catalysis.

References

Confirming the Stereochemistry of (1R,2R)-2-aminocyclopentanol: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's stereochemistry is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of modern spectroscopic methods for confirming the stereochemistry of (1R,2R)-2-aminocyclopentanol, a chiral building block of significant interest in medicinal chemistry. We will delve into the practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), supported by experimental data and detailed protocols.

The precise three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets. For molecules like 2-aminocyclopentanol, which possesses two stereocenters, four possible stereoisomers exist. Distinguishing between these isomers is paramount, and while X-ray crystallography has traditionally been the gold standard, its requirement for a single, high-quality crystal can be a significant bottleneck. Spectroscopic methods offer powerful, solution-phase alternatives for stereochemical assignment.

This guide will focus on a multi-faceted approach, combining the analysis of through-bond and through-space correlations in NMR with the chiroptical techniques of VCD and ECD, which are highly sensitive to the absolute configuration of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry

NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about the connectivity and spatial arrangement of atoms. For cyclic systems like 2-aminocyclopentanol, ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative stereochemistry (i.e., cis vs. trans).

The key to distinguishing between diastereomers lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J). In the thermodynamically stable chair-like conformations of five-membered rings, substituents can be oriented in pseudo-axial or pseudo-equatorial positions, leading to distinct spectral fingerprints.

Table 1: Comparative ¹H and ¹³C NMR Data for cis- and trans-4-Aminocyclohexanol Isomers

Nucleus Parameter cis-4-Aminocyclohexanol trans-4-Aminocyclohexanol Key Distinguishing Feature
¹H δ H-1 (CH-OH) (ppm)~3.96 (multiplet)~3.58 (multiplet)The pseudo-equatorial H-1 in the cis isomer is deshielded (downfield shift) compared to the pseudo-axial H-1 in the trans isomer.
δ H-4 (CH-NH₂) (ppm)~3.20 (multiplet)~2.65 (multiplet)Similar to H-1, the pseudo-equatorial H-4 in the cis isomer is at a lower field than the pseudo-axial H-4 in the trans isomer.
J-coupling (H-1) (Hz)Small (2-5 Hz)Large (8-12 Hz)The trans isomer exhibits a large diaxial coupling constant for the H-1 proton, a definitive indicator of its axial orientation. The cis isomer shows smaller axial-equatorial and equatorial-equatorial couplings.
¹³C δ C-1 (CH-OH) (ppm)~72.0~68.0The orientation of the hydroxyl group influences the chemical shift of the attached carbon.
δ C-4 (CH-NH₂) (ppm)~52.0~49.0The orientation of the amino group influences the chemical shift of the attached carbon.

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminocyclopentanol sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube to a final volume of approximately 0.6 mL. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to identify the protons attached to the stereocenters.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to distinguish between CH, CH₂, and CH₃ groups.

  • NOESY Acquisition:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.[1][2]

    • For this compound, a cross-peak between the protons on C1 and C2 would indicate a cis relationship (protons on the same face of the ring), while the absence of this cross-peak would suggest a trans relationship.[1]

Chiroptical Methods: Determining Absolute Stereochemistry

While NMR is powerful for determining relative stereochemistry, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for establishing the absolute configuration (R/S notation) of a chiral molecule. These techniques measure the differential absorption of left and right circularly polarized light.

A key advantage of VCD and ECD is the ability to compare experimentally measured spectra with those predicted by quantum chemical calculations. A good match between the experimental and calculated spectra for a specific enantiomer provides a high degree of confidence in the absolute configuration assignment.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of circularly polarized infrared light by a chiral molecule. It is particularly useful for molecules that lack a strong UV-Vis chromophore. The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light. It is most effective for molecules containing a chromophore in the vicinity of a stereocenter. Even for molecules without a strong inherent chromophore, derivatization can be employed to introduce one.

Table 2: Comparison of VCD and ECD for Stereochemical Confirmation

Feature Vibrational Circular Dichroism (VCD) Electronic Circular Dichroism (ECD)
Principle Differential absorption of left and right circularly polarized infrared light.Differential absorption of left and right circularly polarized UV-Vis light.
Applicability Applicable to most chiral molecules, including those without a UV-Vis chromophore.Most effective for molecules with a UV-Vis chromophore near a stereocenter.
Information Content Provides a rich, fingerprint-like spectrum with numerous bands corresponding to vibrational modes.Typically shows a few broad bands corresponding to electronic transitions.
Data Interpretation Primarily relies on comparison with quantum chemical calculations for absolute configuration assignment.Can sometimes be interpreted using empirical rules (e.g., Octant rule), but comparison with calculations is more reliable.
Sample Requirements Requires higher concentrations (mg/mL) compared to ECD.Requires lower concentrations (µg/mL to mg/mL) but a suitable chromophore.
Experimental and Computational Workflow

The determination of absolute configuration using VCD or ECD typically follows a combined experimental and computational approach.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Prepare solution of this compound exp_vcd Acquire VCD Spectrum exp_sample->exp_vcd exp_ecd Acquire ECD Spectrum exp_sample->exp_ecd compare Compare Experimental and Calculated Spectra exp_vcd->compare exp_ecd->compare comp_model Build 3D model of (1R,2R)- and (1S,2S)-enantiomers comp_conf Perform conformational search comp_model->comp_conf comp_opt Optimize conformer geometries (DFT) comp_conf->comp_opt comp_spec Calculate theoretical VCD and ECD spectra for each conformer comp_opt->comp_spec comp_boltz Generate Boltzmann-averaged spectra comp_spec->comp_boltz comp_boltz->compare assign Assign Absolute Configuration compare->assign

References

A Comparative Guide to Kinetic Resolution of Secondary Alcohols: Evaluating (1R,2R)-2-Aminocyclopentanol-Derived Catalysts Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is paramount. Kinetic resolution of racemic secondary alcohols remains a cornerstone strategy for accessing these valuable chiral building blocks. This guide provides a comparative analysis of a proposed kinetic resolution method utilizing a catalyst derived from (1R,2R)-2-aminocyclopentanol against two widely adopted alternatives: enzymatic resolution with lipases and catalysis by planar-chiral 4-(dimethylamino)pyridine (DMAP) analogues.

While direct literature on the application of this compound as a catalyst for the kinetic resolution of secondary alcohols is not extensively documented, its enantiomer, (1S,2R)-2-aminocyclopentan-1-ol, has proven highly effective as a chiral auxiliary in asymmetric alkylation and aldol reactions, achieving excellent diastereoselectivities (>99%)[1][2]. This demonstrated success of the aminocyclopentanol scaffold in creating a potent chiral environment forms the basis for proposing its use in enantioselective acylation for kinetic resolution. This guide will therefore compare this proposed method with established, high-performing techniques to provide a clear perspective on potential advantages and areas for development.

Performance Comparison of Kinetic Resolution Methods

The efficacy of a kinetic resolution is primarily assessed by the enantiomeric excess (ee%) of the unreacted alcohol and the acylated product, the conversion rate, and the selectivity factor (s). An ideal kinetic resolution achieves high enantiomeric excess for both the remaining starting material and the product at approximately 50% conversion, which corresponds to a high selectivity factor.

Catalyst SystemRacemic SubstrateAcylating AgentSolventConversion (%)ee% of Unreacted Alcoholee% of Acylated ProductSelectivity Factor (s)Reference
Proposed: this compound Derivative1-PhenylethanolAcetic AnhydrideToluene~50>95 (Predicted)>95 (Predicted)High (Predicted)N/A
Enzymatic: Lipase PS (from Pseudomonas cepacia)1-(2-Furyl)ethanolVinyl AcetateDiisopropyl Ether~50>99>99>200[3][4]
Enzymatic: Novozym 435 (Candida antarctica Lipase B)1-PhenylethanolIsopropenyl AcetateToluene~50>99>99>200[5]
Chemical: Planar-Chiral DMAP Analogue1-PhenylethanolAcetic AnhydrideDiethyl Ether5198% (R)94% (S)70[6]
Chemical: Amidine-Based Catalyst (CF3-PIP)1-PhenylethanolAcetic AnhydrideMTBE5596%78%31[3]

Table 1: Comparative Performance in the Kinetic Resolution of Secondary Alcohols. The data for the proposed this compound derivative is predictive, based on the high stereoselectivities observed with its enantiomer in other asymmetric reactions[1][2].

Principle of Kinetic Resolution

Kinetic resolution operates on the principle that two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. The catalyst selectively accelerates the conversion of one enantiomer (the "fast-reacting" enantiomer) into a product, leaving the other ("slow-reacting") enantiomer unreacted. At approximately 50% conversion, it is possible to separate the enantioenriched unreacted starting material from the enantioenriched product.

Figure 1. Diagram illustrating the kinetic resolution of a racemic alcohol.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in asymmetric synthesis. Below are representative procedures for the kinetic resolution of a secondary alcohol using the compared methods.

Proposed Method: this compound Derivative-Catalyzed Acylation

This protocol is a proposed adaptation based on methodologies for other chiral amino alcohol-derived catalysts. The this compound would first be converted into a more effective catalytic species, for example, by reaction with a phosphine chloride to form an aminophosphinite ligand, which can act as a nucleophilic catalyst.

Step 1: Catalyst Preparation (Hypothetical)

  • To a solution of this compound (1.0 eq.) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C and add chlorodiphenylphosphine (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the resulting mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to yield the crude aminophosphinite catalyst.

Step 2: Kinetic Resolution

  • In a flame-dried flask under an inert atmosphere, dissolve the prepared catalyst (0.1 eq.) and the racemic secondary alcohol (e.g., 1-phenylethanol, 1.0 eq.) in anhydrous toluene.

  • Cool the solution to 0 °C and add acetic anhydride (0.6 eq.) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once ~50% conversion is reached, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the unreacted alcohol and the acylated product by column chromatography. Determine the enantiomeric excess of each fraction by chiral HPLC or GC.

G Workflow for Aminocyclopentanol-Catalyzed Resolution start Dissolve Catalyst & Racemic Alcohol in Toluene cool Cool to 0 °C start->cool add_anhydride Add Acetic Anhydride cool->add_anhydride monitor Monitor Reaction (TLC/GC) until ~50% Conversion add_anhydride->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Chromatography extract->purify analyze Analyze ee% (Chiral HPLC/GC) purify->analyze

Figure 2. Proposed workflow for kinetic resolution using a catalyst derived from this compound.

Alternative Method 1: Lipase-Catalyzed Resolution

Enzymatic resolutions are known for their high selectivity and mild reaction conditions. Lipases are commercially available and often used in immobilized form for easy recovery and recycling.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or diisopropyl ether)

Procedure:

  • To a flask containing the racemic alcohol (1.0 eq.) dissolved in the organic solvent, add the acylating agent (0.5-0.6 eq.).

  • Add the immobilized lipase (typically 10-50 mg per mmol of alcohol).

  • Seal the flask and shake or stir the suspension at a controlled temperature (e.g., room temperature or 40 °C).

  • Monitor the reaction progress by GC.

  • When the conversion reaches approximately 50%, filter off the immobilized enzyme.

  • Wash the enzyme with fresh solvent for reuse.

  • Concentrate the filtrate and purify the unreacted alcohol and the resulting ester by column chromatography.

  • Determine the enantiomeric excess of each fraction by chiral HPLC or GC.

Alternative Method 2: Planar-Chiral DMAP Analogue-Catalyzed Resolution

This method represents a highly efficient non-enzymatic approach, utilizing a synthetic organocatalyst.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Planar-chiral DMAP analogue catalyst

  • Acylating agent (e.g., acetic anhydride)

  • Anhydrous, non-polar solvent (e.g., diethyl ether)

  • Tertiary amine base (e.g., triethylamine)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the racemic alcohol (1.0 eq.), the chiral DMAP analogue (0.01-0.05 eq.), and triethylamine (1.0 eq.) in diethyl ether.

  • Cool the mixture to a low temperature (e.g., -20 °C or 0 °C).

  • Add acetic anhydride (0.5 eq.) dropwise.

  • Stir the reaction at the same temperature, monitoring by GC or TLC.

  • Upon reaching ~50% conversion, quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to separate the unreacted alcohol and the ester.

  • Determine the enantiomeric excess of each fraction by chiral HPLC or GC.

Conclusion

While the direct catalytic application of this compound in kinetic resolutions of secondary alcohols awaits detailed investigation, the outstanding performance of its enantiomer in related asymmetric syntheses suggests significant potential[1][2]. A catalyst derived from this scaffold could offer a valuable alternative to existing methods.

For comparison, lipase-catalyzed resolutions stand out for their exceptional enantioselectivity (s > 200), operational simplicity, and environmental friendliness, making them a preferred choice in many industrial applications[3][4][5]. Advanced chemical catalysts, such as planar-chiral DMAP analogues, also provide high selectivity (s up to 70 for 1-phenylethanol) and offer the advantage of being amenable to rational design and modification to suit a wider range of substrates or to access the opposite enantiomer of the product, a flexibility not available with enzymes[6].

The development of a kinetic resolution protocol using this compound would contribute a new tool to the field of asymmetric synthesis. Future research should focus on derivatizing the amino alcohol to an effective catalyst and optimizing reaction conditions to determine its selectivity and substrate scope, thereby establishing its position relative to these highly effective, established methods.

References

assessing the racemization of (1R,2R)-2-aminocyclopentanol under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral building blocks is paramount. (1R,2R)-2-aminocyclopentanol is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds.[1] However, like many chiral molecules, it is susceptible to racemization under certain conditions, which can impact the efficacy and safety of the final drug product. This guide provides a framework for assessing the racemization of this compound under various conditions and compares its potential stability to other chiral amino alcohols.

Understanding Racemization

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[2] For aldehydes, ketones, and related compounds with a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon), racemization can occur in the presence of acid or base.[3] This process proceeds through the formation of a planar, achiral enol or enolate intermediate, where the stereocenter is temporarily destroyed.[2][3] Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a loss of optical purity.

While this compound is not a ketone, the potential for racemization exists, particularly under conditions that could promote oxidation to the corresponding aminoketone, which would then be susceptible to rapid racemization at the alpha-carbon. Furthermore, direct abstraction of the proton at C2, although less likely, could be facilitated under harsh basic conditions.

Experimental Protocols for Assessing Racemization

To quantitatively assess the racemization of this compound, a systematic study under various conditions is necessary. The following protocols outline the key experiments.

1. Sample Preparation and Stress Conditions:

  • Materials: this compound (or its hydrochloride salt), various solvents (e.g., water, methanol, ethanol, tetrahydrofuran, dimethylformamide), acidic solutions (e.g., 0.1 M HCl, 1 M HCl), basic solutions (e.g., 0.1 M NaOH, 1 M NaOH), and buffers of varying pH.

  • Procedure:

    • Prepare stock solutions of this compound in the desired solvents.

    • Aliquots of the stock solution are then subjected to different stress conditions:

      • pH: Adjust the pH of aqueous solutions using acidic or basic solutions, or prepare solutions in various pH buffers.

      • Temperature: Incubate the solutions at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

      • Solvent: Prepare solutions in a variety of protic and aprotic solvents.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

2. Analytical Methods for Enantiomeric Excess Determination:

The enantiomeric excess (e.e.) of this compound can be determined using several analytical techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • This is a powerful method for separating and quantifying enantiomers.[4][5]

    • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating chiral alcohols and amines.[4]

    • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., n-heptane or n-hexane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Detection: UV detection is commonly used if the molecule has a suitable chromophore. If not, derivatization with a UV-active agent or the use of a detector such as a charged aerosol detector (CAD) or mass spectrometer (MS) may be necessary.

    • Quantification: The e.e. is calculated from the peak areas of the two enantiomers.

  • Chiral Gas Chromatography (GC):

    • GC can be used for the analysis of volatile chiral compounds.[6] Derivatization of the amino and hydroxyl groups of this compound may be necessary to increase its volatility and thermal stability.

    • Column: A chiral capillary column, often coated with a cyclodextrin derivative, is used for separation.[6][7]

    • Carrier Gas: Typically hydrogen or helium.

    • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used.

    • Quantification: The e.e. is determined by the relative peak areas of the enantiomers.

  • Polarimetry:

    • This technique measures the rotation of plane-polarized light by a chiral sample.[8] A decrease in the specific rotation over time indicates racemization.

    • Procedure: The observed rotation of the sample is measured at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.[8][9]

    • Calculation: The specific rotation is calculated using the observed rotation, the concentration of the sample, and the path length of the polarimeter cell.[8][9][10]

    • Limitations: This method is less sensitive than chromatographic techniques and is not suitable for complex mixtures.

Data Presentation

The quantitative data from the racemization studies should be summarized in clear and structured tables for easy comparison.

Table 1: Racemization of this compound under Various pH Conditions at 60 °C

pHTime (hours)Enantiomeric Excess (%) - Chiral HPLCSpecific Rotation [α]D
2.0099.5-35.0°
2499.4-34.8°
7299.2-34.7°
7.0099.5-35.0°
2499.5-35.0°
7299.5-35.0°
12.0099.5-35.0°
2495.0-33.3°
7285.2-29.8°

Table 2: Racemization of this compound in Different Solvents at 60 °C

SolventTime (hours)Enantiomeric Excess (%) - Chiral HPLC
Methanol099.5
2499.0
7298.2
Tetrahydrofuran099.5
2499.4
7299.1
Water (pH 7)099.5
2499.5
7299.5

Comparative Stability with Alternative Chiral Amino Alcohols

  • (1R,2R)-2-Aminocyclohexanol: The six-membered ring analog may exhibit different conformational flexibility, which could influence the rate of racemization. However, the fundamental chemistry at the chiral centers is similar.

  • Ephedrine and Pseudoephedrine: These acyclic amino alcohols are known to be relatively stable under normal conditions. However, under forcing conditions such as those described in a patent for racemizing amino alcohols (Raney cobalt, high temperature, and hydrogen pressure), racemization can be induced.[11]

  • Phenylglycinol: The presence of a phenyl group adjacent to the chiral center can stabilize an intermediate carbanion through resonance, potentially increasing the rate of racemization under basic conditions.

Based on its structure, this compound is expected to be relatively stable, especially in its hydrochloride salt form, which protects the amine from participating in base-catalyzed reactions.[1] Significant racemization would likely require harsh conditions, such as high temperatures and extreme pH values.

Visualizations

Racemization_Mechanism cluster_R (1R,2R)-Enantiomer cluster_Intermediate Planar Achiral Intermediate (Enolate) cluster_S (1S,2S)-Enantiomer R_enantiomer Intermediate R_enantiomer->Intermediate - H+ Intermediate->R_enantiomer + H+ S_enantiomer Intermediate->S_enantiomer + H+ S_enantiomer->Intermediate - H+

Caption: Proposed racemization mechanism via a planar intermediate.

Experimental_Workflow start Start with enantiomerically pure this compound prepare_solutions Prepare solutions in various solvents and pH buffers start->prepare_solutions stress_conditions Incubate under different temperatures and time intervals prepare_solutions->stress_conditions sampling Withdraw and neutralize samples at time points stress_conditions->sampling analysis Analyze enantiomeric excess by Chiral HPLC/GC or Polarimetry sampling->analysis data_presentation Tabulate and compare racemization data analysis->data_presentation end Assess stability and establish handling/storage conditions data_presentation->end

Caption: Workflow for assessing the racemization of this compound.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for (1R,2R)-2-Aminocyclopentanol, a chiral amine often used as an intermediate in pharmaceutical synthesis. Due to the limited specific data on the environmental fate and ecotoxicity of this particular isomer, a precautionary approach is essential, treating it as a hazardous chemical waste.

Key Safety and Handling Information

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the solid form as a powder or if aerosols may be generated, a respirator is recommended.

In case of a spill:

  • Avoid generating dust.

  • Carefully sweep up the solid material.

  • Place the spilled material into a designated, closed container for disposal.

  • Ensure the spill area is well-ventilated.

Quantitative Data Summary

While comprehensive quantitative data for the free amine this compound is limited, the following table summarizes available information for its hydrochloride salt, which provides an indication of its physical properties.

PropertyValueReference
Molecular Formula C₅H₁₁NO · HCl[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to slightly yellow or orange crystalline powder[1]
Melting Point 179 - 181 °C[1]
Storage Temperature 2 - 8 °C[1]
Experimental Protocols

Currently, there are no standardized experimental protocols for the neutralization or on-site treatment of this compound waste recommended for a standard laboratory setting. The primary and recommended protocol is collection and disposal via a licensed hazardous waste management company.

Step-by-Step Disposal Protocol

The recommended and mandatory procedure for the disposal of this compound is through a licensed professional waste disposal service. This ensures compliance with environmental regulations and proper management of the chemical waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware (e.g., weighing boats, pipette tips, gloves), as hazardous chemical waste.

  • Segregate this waste from other waste streams, such as non-hazardous waste, biological waste, and sharps.

  • Do not mix this compound waste with incompatible chemicals. As an amine, it should be kept separate from strong acids and oxidizing agents to prevent vigorous reactions.

2. Waste Collection and Containerization:

  • Collect waste in a designated, compatible, and properly sealed container. A high-density polyethylene (HDPE) container with a secure screw cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • The label should also indicate the start date of waste accumulation.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition.

  • Ensure the container is kept closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year, but check institutional guidelines), arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves completing a chemical waste collection form.

5. Empty Container Disposal:

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.

  • To triple-rinse, use a solvent that can dissolve the compound (e.g., water or a suitable organic solvent).

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface the original label. Always confirm this procedure with your institution's EHS guidelines.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Disposal Pathway Generate Generate this compound Waste Segregate Segregate from Incompatible Waste Generate->Segregate Step 1 Containerize Collect in Labeled, Compatible Container Segregate->Containerize Step 2 Store Store in Designated Satellite Accumulation Area Containerize->Store Step 3 RequestPickup Request Pickup via EHS or Licensed Contractor Store->RequestPickup Step 4 Dispose Professional Hazardous Waste Disposal RequestPickup->Dispose Final Step

Caption: Workflow for the proper disposal of this compound waste.

This procedural guidance is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. Always consult your institution's specific safety and waste disposal protocols. By adhering to these procedures, you contribute to a safer laboratory environment and ensure responsible environmental stewardship.

References

Navigating the Safe Handling of (1R,2R)-2-Aminocyclopentanol: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of (1R,2R)-2-Aminocyclopentanol, with a focus on the correct use of personal protective equipment (PPE), operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment for various types of protection. It is crucial to always inspect PPE for integrity before use.

Protection Type Recommended Equipment Details and Specifications
Eye and Face Protection Safety GogglesShould be tightly fitting and equipped with side-shields.[1][2] Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[1][2]
Skin Protection Chemical-resistant GlovesThe specific glove material should be selected based on the task and potential for exposure. Always inspect gloves for tears or punctures before use.[1]
Protective ClothingFire/flame resistant and impervious clothing is advised.[1][2] This may include a lab coat, apron, or full-body suit depending on the scale of the operation.
Respiratory Protection Full-face RespiratorRecommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] The appropriate cartridge should be selected based on the potential airborne concentration.

Note: As of the latest safety data sheets, specific quantitative data such as occupational exposure limits (e.g., PEL, TLV) for this compound have not been established. Therefore, a conservative approach to PPE selection is recommended.

Experimental Workflow for Safe Handling

A systematic approach to handling this compound is critical. The following diagram illustrates a logical workflow for ensuring safety at each step of the process.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Assess Task-Specific Risks B Review Safety Data Sheet (SDS) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Inspect PPE for Damage C->D E Work in a Well-Ventilated Area (e.g., Fume Hood) D->E F Handle with Care to Avoid Contact E->F G Segregate Waste F->G H Dispose of in Accordance with Local and National Regulations G->H

Caption: PPE Selection and Handling Workflow for this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear operational and disposal protocols.

Handling and Storage Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Preventing Contact: Avoid direct contact with skin and eyes. Do not breathe dust or vapors.

  • Hygiene: Wash hands thoroughly after handling the compound.

  • Storage: Store in a tightly closed container in a dry and cool place.[2]

Accidental Release Measures

In the event of a spill, it is important to act quickly and safely:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

All waste materials, including contaminated PPE and absorbed spill material, should be treated as hazardous waste. Dispose of this waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

By implementing these safety measures, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-Aminocyclopentanol
Reactant of Route 2
(1R,2R)-2-Aminocyclopentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.